Exaluren disulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1375073-96-3 |
|---|---|
Molecular Formula |
C19H40N4O14S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;/m0./s1 |
InChI Key |
BOIAUNVCOPGNOT-STOTURBNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Exaluren Disulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exaluren disulfate (ELX-02) is an investigational, synthetic, eukaryotic ribosome-selective glycoside designed to address genetic diseases caused by nonsense mutations. As an aminoglycoside analog, its core mechanism of action is the induction of ribosomal read-through at premature termination codons (PTCs). This process allows for the synthesis of full-length, functional proteins, thereby offering a therapeutic strategy for a range of monogenic disorders. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Ribosomal Read-through of Premature Termination Codons
This compound's therapeutic effect is centered on its interaction with the eukaryotic ribosome.[1][2] Nonsense mutations introduce a premature termination codon (UAA, UAG, or UGA) into the coding sequence of a gene. During translation, the ribosome recognizes this PTC and prematurely terminates protein synthesis, leading to the production of a truncated, non-functional protein.
This compound intervenes at this stage by binding to the decoding site within the small ribosomal subunit.[1] This binding alters the conformation of the ribosome, reducing its ability to discriminate between a cognate stop signal and a near-cognate aminoacyl-tRNA.[1] This increased promiscuity at the A-site allows for the incorporation of an amino acid at the PTC, enabling the ribosome to continue translation to the native stop codon. The resulting full-length protein can then undergo proper folding and trafficking to its intended cellular location to perform its biological function.
A critical aspect of this compound's mechanism is its selectivity for premature stop codons over native stop codons.[3][4] This selectivity is crucial for minimizing off-target effects and potential toxicity that could arise from the read-through of normal termination signals.
Downstream Signaling and Therapeutic Implications
The restoration of full-length protein expression by this compound has significant downstream effects that vary depending on the specific genetic disease being targeted.
Cystic Fibrosis
In cystic fibrosis (CF) caused by nonsense mutations in the CFTR gene, this compound promotes the synthesis of functional CFTR protein.[3][5] The restored CFTR protein is trafficked to the apical membrane of epithelial cells, where it functions as a chloride ion channel. The re-establishment of chloride transport across the cell membrane leads to the normalization of airway surface liquid hydration, which is crucial for mucociliary clearance.[6] The efficacy of this compound in restoring CFTR function can be further enhanced by co-administration with CFTR modulators.[5]
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Exaluren Disulfate: A Technical Guide for Drug Development Professionals
Abstract
Exaluren disulfate (also known as ELX-02 disulfate or NB-124 disulfate) is an investigational, synthetic eukaryotic ribosome selective glycoside (ERSG) currently under development as a therapeutic agent for genetic diseases caused by nonsense mutations. As a small molecule aminoglycoside analog, this compound functions as a ribosomal protein modulator, promoting the read-through of premature termination codons (PTCs) to produce full-length, functional proteins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies relevant to the research and development of this compound.
Chemical Structure and Properties
This compound is the disulfate salt of Exaluren. Its chemical structure and properties are summarized below.
Chemical Structure:
Pharmacokinetics and Metabolism
In vivo studies in mice have provided initial insights into the pharmacokinetic profile of this compound. Following subcutaneous administration, the compound is rapidly absorbed, reaching maximum plasma concentrations (Tmax) at approximately 0.25 hours. [1]It is also rapidly eliminated from plasma. [1]Tissue distribution studies have shown that the highest concentrations of this compound are found in the kidney, followed by the spleen and liver. [1] Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration |
| Tmax | 0.25 hours | Subcutaneous |
| Half-life (t₁/₂) | ~0.5 hours | Subcutaneous |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of experiments cited in the literature for this compound. Specific parameters may need to be optimized for individual laboratory conditions and cell lines.
In Vitro Nonsense Mutation Read-through Assay (Luciferase Reporter Assay)
This assay is designed to quantify the read-through efficiency of a premature termination codon in the presence of a test compound.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Transfect the cells with a dual-luciferase reporter plasmid containing a premature termination codon (e.g., UGA) between the Renilla and Firefly luciferase genes using a suitable transfection reagent. A control plasmid without the PTC should be used in parallel.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., water or PBS).
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the read-through efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize the results to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or a relevant disease model cell line) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 1 µM to 500 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the cell viability.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound in a mouse model.
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via subcutaneous injection.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Tissue Collection (optional): At the final time point, euthanize the animals and collect relevant tissues (kidney, liver, spleen, etc.). Homogenize the tissues in PBS.
-
Sample Analysis: Determine the concentration of this compound in the plasma and tissue homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.
Conclusion
This compound is a promising drug candidate for the treatment of genetic disorders caused by nonsense mutations. Its mechanism of action, which involves the modulation of ribosomal function to enable read-through of premature termination codons, offers a novel therapeutic strategy for a range of diseases with high unmet medical needs. The data summarized in this technical guide provide a foundation for further research and development of this compound. Future studies should focus on elucidating the detailed structural basis of its interaction with the ribosome, optimizing its pharmacokinetic and safety profiles, and evaluating its efficacy in relevant preclinical and clinical models.
References
Exaluren Disulfate (CAS: 2244622-33-9): A Technical Guide to a Novel Read-Through Agent for Genetic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exaluren (B607397) disulfate, also known as ELX-02, is an investigational, synthetic, small molecule designed as a eukaryotic ribosomal selective glycoside (ERSG). It is being developed as a therapeutic agent for genetic diseases caused by nonsense mutations. By interacting with the ribosome, Exaluren disulfate induces the read-through of premature termination codons (PTCs), leading to the production of a full-length, functional protein. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic profile, and clinical trial protocols for indications such as Cystic Fibrosis and Alport Syndrome.
Chemical and Physical Properties
This compound is a synthetic aminoglycoside analog. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2244622-33-9 |
| Synonyms | ELX-02 disulfate, NB-124 disulfate |
| Molecular Formula | C₁₉H₄₂N₄O₁₈S₂ |
| Molecular Weight | 678.68 g/mol |
| Appearance | Yellow to brown solid[1] |
| Purity | ≥98.0% (by NMR)[1][2] |
| Storage | -20°C, stored under nitrogen[1] |
Mechanism of Action: Overcoming Nonsense Mutations
This compound's therapeutic potential lies in its ability to overcome the effects of nonsense mutations. These mutations introduce a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the synthesis of a truncated, non-functional protein. This compound acts as a read-through agent, enabling the ribosome to bypass the PTC and continue translation to produce a full-length protein.[3][4][5]
The proposed mechanism involves the binding of this compound to the decoding center of the eukaryotic ribosome. This binding is thought to reduce the fidelity of codon recognition, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of the PTC, thus permitting the continuation of protein synthesis.
Caption: Mechanism of action of this compound in overcoming nonsense mutations.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in both healthy volunteers and patient populations. The key parameters are summarized below.
Pharmacokinetics in Healthy Volunteers (Phase 1 Study)
A Phase 1, randomized, double-blind, placebo-controlled, multiple-ascending-dose study was conducted in 62 healthy volunteers.[6][7]
| Parameter | Value | Details |
| Administration | Subcutaneous (SC) | Multiple ascending doses |
| Absorption | Rapid | Tmax of approximately 0.25 hours after single and repeated administration.[3] |
| Bioavailability | Nearly 100% | Absolute bioavailability of 0.98 when given SC.[6] |
| Distribution | Dose-proportional plasma exposure | No apparent accumulation with multiple doses.[6][7] |
| Metabolism | Not metabolized | [6] |
| Elimination | Rapid, biphasic | Terminal half-life (T₁/₂) of approximately 0.5 hours.[3] |
| Excretion | Renal | Excreted in the urine essentially as the unchanged parent compound.[6] |
Tissue Distribution in Preclinical Models
In a mouse model with a nonsense mutation, subcutaneously administered this compound showed dose-dependent tissue accumulation. The highest concentrations were observed in the kidney, followed by the spleen and liver.[3]
Clinical Trials and Experimental Protocols
This compound is being investigated in several clinical trials for various genetic disorders caused by nonsense mutations.
Cystic Fibrosis (CF) - NCT04135495
This Phase 2 open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of subcutaneously administered this compound in CF patients with at least one G542X allele.[1][8]
Experimental Protocol:
-
Patient Population: Up to 16 CF patients with a G542X mutation on one or both alleles.[8]
-
Intervention: Intra-patient dose escalation with four increasing doses of this compound.[8]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures:
-
Change from baseline in sweat chloride concentration.
-
Change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1).
-
Caption: Workflow for the Phase 2 clinical trial of this compound in Cystic Fibrosis.
Alport Syndrome - NCT05448755
This is a Phase 2 open-label pilot study to evaluate the safety and efficacy of subcutaneously administered this compound in patients with Alport Syndrome caused by nonsense mutations in the COL4A5, COL4A3, or COL4A4 genes.[3][9]
Experimental Protocol:
-
Patient Population: Up to 8 patients with a confirmed diagnosis of Alport Syndrome with a documented nonsense mutation.[9]
-
Intervention: this compound 0.75 mg/kg administered subcutaneously once daily.[2][3][9]
-
Follow-up Period: 12 weeks (90 days) after the last treatment.[3][9]
-
Primary Outcome Measures:
-
Safety and tolerability.
-
Change in proteinuria and hematuria.
-
-
Secondary Outcome Measures:
-
Evaluation of read-through effect on Collagen IV expression in the kidney and ear.[2]
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. isrctn.com [isrctn.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ISRCTN [isrctn.com]
- 5. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exaluren (ELX-02) / Eloxx Pharma [delta.larvol.com]
- 7. A Randomized, Double-Blind, Placebo-Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX-02 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eloxxpharma.com [eloxxpharma.com]
- 9. A Study of ELX-02 in Patients With Alport Syndrome | Clinical Research Trial Listing [centerwatch.com]
An In-depth Technical Guide to the Ribosomal Binding and Selectivity of ELX-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELX-02 is an investigational, synthetic aminoglycoside analog designed to address genetic diseases caused by nonsense mutations.[1][2] These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein and often triggering mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[1] ELX-02 is classified as a Eukaryotic Ribosomal Selective Glycoside (ERSG) that acts as a translational read-through agent.[3][4][5] By interacting with the ribosome, it enables the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, thereby restoring the synthesis of full-length, functional protein.[1]
Developed by Eloxx Pharmaceuticals, ELX-02 has been engineered to overcome the toxicity limitations of conventional aminoglycosides like gentamicin (B1671437) and G418, which have hampered their long-term clinical use.[6][7] This guide provides a detailed technical overview of ELX-02's mechanism of action, its binding affinity and selectivity for the eukaryotic ribosome, and the key experimental protocols used to characterize its activity.
Core Mechanism of Action
ELX-02 exerts its therapeutic effect by directly binding to the decoding center (A-site) within the small (40S) subunit of the eukaryotic ribosome.[1][8] This interaction reduces the ribosome's proofreading capability and fidelity, lowering the stringency for codon-anticodon pairing.[1] Consequently, the ribosome is more likely to accept a near-cognate tRNA at the PTC instead of recruiting release factors, which would normally terminate translation. This process, known as translational read-through, allows the ribosome to bypass the premature stop signal and continue synthesizing the full-length polypeptide.[1]
Furthermore, by promoting the translation of PTC-containing transcripts, ELX-02 can rescue these mRNAs from degradation. The presence of a translating ribosome can displace the protein complexes that initiate the NMD pathway, thereby increasing the steady-state levels of the target mRNA available for protein production.[1][6]
Ribosome Binding and Selectivity
A key innovation in the development of ELX-02 was engineering selectivity for the eukaryotic cytoplasmic ribosome while minimizing affinity for prokaryotic and eukaryotic mitochondrial ribosomes.[6][8] This design hypothesis posits that the off-target toxicities of traditional aminoglycosides, such as nephrotoxicity and ototoxicity, are linked to their interaction with mitochondrial ribosomes.[6][9] By reducing this interaction, ELX-02 was designed to have an improved safety profile.[8][9]
Selectivity for Eukaryotic Cytoplasmic Ribosomes
ELX-02 was developed through a systematic campaign to dissect the antibacterial and toxic effects of aminoglycosides from their PTC read-through activity.[10] This research demonstrated that modifying the aminoglycoside scaffold could reduce affinity for mitochondrial and prokaryotic ribosomes while maintaining or increasing affinity for the intended target: the eukaryotic cytoplasmic ribosome.[6][8] This enhanced selectivity is a cornerstone of its design, aiming for potent read-through activity with reduced toxicity.[8] For instance, ELX-02 exhibits antibacterial activity that is 100-fold lower than gentamicin, underscoring its reduced affinity for prokaryotic ribosomes.[6][11]
Selectivity for PTCs vs. Native Termination Codons (NTCs)
A critical requirement for a therapeutic read-through agent is the ability to discriminate between a premature termination codon and a native termination codon (NTC) at the end of a coding sequence. Indiscriminate read-through of NTCs would lead to the production of elongated, non-functional proteins with potentially dominant-negative or toxic effects. Preclinical studies have demonstrated ELX-02's selectivity for PTCs.[12] In multiple experimental models, including analyses of cells from healthy human subjects treated with ELX-02, read-through of NTCs was not observed at concentrations that produced significant PTC read-through.[3][5][13]
Quantitative Data Presentation
While specific dissociation constants (Kd) for ELX-02 binding to various ribosome types are not publicly available, the following tables summarize the available quantitative and comparative data on its efficacy and selectivity from preclinical and clinical studies.
Table 1: Comparative Efficacy and Selectivity of ELX-02
| Parameter | ELX-02 | Gentamicin | G418 (Geneticin) | Reference |
| PTC Read-through Efficacy | 2-5 times higher | Baseline | Higher than Gentamicin, but highly cytotoxic | [6] |
| Antibacterial Activity | 100-fold lower | Baseline | N/A | [6][11] |
| Selectivity Principle | High for eukaryotic cytoplasmic ribosome; Low for mitochondrial/prokaryotic | Lower selectivity | Lower selectivity | [6][8] |
| NTC Read-through | Not observed at therapeutic doses | Can occur | Can occur | [3][12][13] |
Table 2: Dose-Dependent Functional Restoration of CFTR in Cellular Models
| Model System | Nonsense Mutation | ELX-02 Concentration | Observed Effect | Reference |
| FRT Cells | G542X-CFTR | Dose-dependent | Partial restoration of CFTR function | [7] |
| Patient-Derived Organoids | G550X-CFTR | 80 µM | Significantly higher CFTR function vs. G542X | [14] |
| Patient-Derived Organoids | G542X-CFTR | 80 µM | Increased CFTR mRNA, protein, and function | [7][14] |
| HBE Cells | W1282X-CFTR | Not specified | Increased CFTR mRNA levels | [12] |
Key Experimental Methodologies
The characterization of ELX-02's activity relies on a suite of specialized biochemical and cell-based assays. Detailed protocols for three pivotal experimental approaches are provided below.
Dual-Luciferase Reporter Assay for PTC Read-through
This is the primary method for quantifying the read-through efficiency of a compound in a high-throughput manner. It utilizes a reporter plasmid containing two luciferase genes, typically Renilla and firefly, separated by a nonsense mutation within a specific sequence context.
Experimental Workflow Diagram
Protocol:
-
Plasmid Construction: A DNA fragment containing the PTC of interest (e.g., G542X from the CFTR gene) and its flanking sequences (typically 3 codons upstream and downstream) is cloned between the coding sequences of Renilla and firefly luciferases. The upstream Renilla gene lacks a stop codon, and the downstream firefly gene lacks a start codon.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or another suitable cell line are cultured in 96-well plates and transfected with the reporter plasmid using a standard lipid-based transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of ELX-02 or control compounds (e.g., G418 as a positive control, vehicle as a negative control).
-
Incubation: Cells are incubated with the compound for 24 to 48 hours to allow for transcription, translation, and protein accumulation.
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
Luminescence Measurement: The cell lysate is transferred to an opaque microplate.
-
First, the firefly luciferase assay reagent is added, and luminescence (proportional to read-through) is immediately measured using a luminometer.
-
Next, a stop reagent is added to quench the firefly reaction, which also contains the substrate for Renilla luciferase. The Renilla luminescence (internal control for transfection efficiency and cell viability) is then measured.
-
-
Data Analysis: The read-through efficiency is calculated as the ratio of firefly luminescence to Renilla luminescence. This ratio is then normalized to the vehicle control to determine the fold-increase in read-through.
Western Blot Analysis of Full-Length Protein Restoration
This technique is essential for visually confirming the production of full-length protein from a nonsense allele following treatment with a read-through agent. The example below is tailored for the detection of the CFTR protein.
Protocol:
-
Cell Culture and Treatment: Cells expressing the target nonsense mutation (e.g., human bronchial epithelial cells from a CF patient with the G542X mutation) are cultured to confluence. The cells are then treated with ELX-02 at desired concentrations for 48-72 hours.
-
Protein Extraction (Lysis): Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors. The cell lysate is scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE: 30-50 µg of total protein per sample is mixed with sample buffer containing SDS and a reducing agent (DTT). Samples are heated (e.g., 65°C for 15 minutes; boiling is avoided for CFTR) and loaded onto a 6% or 7% polyacrylamide gel.[3] Electrophoresis is performed to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% nonfat milk or commercial blocking buffer in TBST) for at least 1 hour to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-CFTR antibody 596).[11][13]
-
Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibody, it is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After final washes, an enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is detected by exposing the membrane to X-ray film or a digital imaging system. The presence of a band at the expected molecular weight for the full-length protein indicates successful read-through.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful, genome-wide technique used to map the precise positions of ribosomes on mRNA. It can be used to confirm the mechanism of action of drugs like ELX-02 by showing increased ribosome density downstream of a PTC, indicative of read-through.
Protocol:
-
Translation Arrest: Cells are treated with a translation inhibitor, such as cycloheximide, to stall ribosomes on the mRNA transcripts.
-
Cell Lysis and Nuclease Digestion: Cells are lysed under conditions that maintain ribosome-mRNA integrity. The lysate is treated with RNase I, which digests all mRNA that is not protected within the ribosome. The resulting ribosome-protected fragments (RPFs) are typically ~28-30 nucleotides long.
-
Ribosome Isolation: The monosome fraction (single ribosomes with their protected mRNA fragment) is isolated from the nuclease-treated lysate, often by ultracentrifugation through a sucrose (B13894) density gradient.
-
RPF Extraction: RNA is extracted from the isolated monosome fraction.
-
Library Preparation:
-
The extracted RPFs are size-selected by polyacrylamide gel electrophoresis (PAGE).
-
Adapters are ligated to the 3' and 5' ends of the RPFs.
-
The ligated RPFs are reverse transcribed into cDNA.
-
The resulting cDNA is circularized and then amplified by PCR to create a sequencing library.
-
-
High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The density of reads mapping to specific locations reveals the positions of the ribosomes. In the context of ELX-02, an increase in ribosome footprints downstream of a known PTC in treated versus untreated cells provides strong evidence for translational read-through.
Signaling Pathway Context: The NMD Pathway
The Nonsense-Mediated mRNA Decay (NMD) pathway is a critical cellular surveillance mechanism that identifies and degrades mRNAs containing PTCs.[6] This prevents the synthesis of truncated proteins that could be harmful. The recognition of a PTC often involves the Exon Junction Complex (EJC), which is deposited upstream of exon-exon junctions during splicing. When a ribosome terminates translation at a PTC located upstream of an EJC, it triggers a series of events involving the UPF proteins (UPF1, UPF2, UPF3), leading to mRNA decapping, deadenylation, and degradation.
ELX-02's mechanism is intertwined with NMD. By promoting ribosomal read-through of the PTC, it allows the ribosome to continue translation and displace the downstream EJCs. This prevents the recognition of the transcript as aberrant, thereby rescuing it from NMD-mediated degradation and increasing the pool of mRNA available for translation into full-length protein.[6]
Conclusion
ELX-02 represents a rationally designed therapeutic agent that leverages a deep understanding of ribosome function and aminoglycoside chemistry. Its core mechanism relies on binding to the eukaryotic ribosomal A-site to promote the read-through of premature termination codons. The key innovation lies in its engineered selectivity, which increases its affinity for eukaryotic cytoplasmic ribosomes over mitochondrial and prokaryotic ribosomes, a feature intended to mitigate the toxicities that have limited older aminoglycosides. Furthermore, robust preclinical data demonstrate its selectivity for premature stop codons over native stop codons, a critical feature for its therapeutic utility. The experimental methodologies outlined in this guide provide the foundation for quantifying its activity and confirming its mechanism of action, supporting its ongoing clinical development for a range of genetic diseases driven by nonsense mutations.[2]
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. Eloxx Pharmaceuticals to Advance ELX-02 Into Pivotal Trial for the Treatment of Alport Syndrome With Nonsense Mutations Following Achievement of Remission in Patient in Phase 2 Study [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of ELX-02, a Potential Treatment for Genetic Disorders Caused by Nonsense Mutations, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Selectivity towards Cytoplasmic versus Mitochondrial Ribosome Confers Improved Efficiency of Synthetic Aminoglycosides in Fixing Damaged Genes: A Strategy for Treatment of Genetic Diseases Caused by Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased selectivity toward cytoplasmic versus mitochondrial ribosome confers improved efficiency of synthetic aminoglycosides in fixing damaged genes: a strategy for treatment of genetic diseases caused by nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Exaluren Disulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren, also known as ELX-02 or NB-124, is an investigational synthetic aminoglycoside analogue.[1][2][3][4] Its chemical name is 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-a-L-talofuranosyl)-paromamine. Exaluren is classified as a eukaryotic ribosome selective glycoside (ERSG) and is being developed for the treatment of genetic diseases caused by nonsense mutations.[1][5] The disulfate salt of Exaluren is the form under clinical investigation. This technical guide provides a comprehensive overview of the available information regarding the synthesis of Exaluren disulfate, tailored for professionals in drug development and chemical research.
While a detailed, step-by-step synthesis pathway for this compound is not publicly available in the searched scientific literature or patents, this guide will present the known chemical information and infer a plausible synthetic strategy based on the synthesis of related aminoglycoside analogues.
Chemical Properties and Structure
A clear understanding of the target molecule's structure is fundamental to devising a synthetic route.
| Property | Value |
| Chemical Name | 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-a-L-talofuranosyl)-paromamine disulfate |
| Synonyms | ELX-02 disulfate, NB-124 disulfate |
| Molecular Formula | C₁₉H₄₀N₄O₁₆S₂ |
| Molecular Weight | 648.66 g/mol |
Diagram of the Core Logical Structure of Aminoglycoside Synthesis
The synthesis of a complex aminoglycoside like Exaluren typically involves a convergent strategy where key building blocks are synthesized separately and then coupled together.
Caption: A generalized workflow for the synthesis of this compound.
Proposed Synthesis Pathway
Based on the synthesis of related aminoglycosides such as NB30 and NB54, a plausible synthetic pathway for Exaluren can be outlined.[6] The synthesis would likely involve the preparation of two key intermediates: a protected paromamine derivative and a protected 5-amino-5,6-dideoxy-α-L-talofuranosyl donor.
1. Synthesis of the Protected Paromamine Acceptor:
The synthesis would start from commercially available paromamine. The amino and hydroxyl groups of paromamine would need to be selectively protected to allow for regioselective glycosylation at the 5-hydroxyl group of the 2-deoxystreptamine (B1221613) ring. This multi-step process would involve:
-
N-protection: Using suitable protecting groups for the amino functionalities, such as carbamates (e.g., Cbz, Boc) or azides.
-
O-protection: Selective protection of the hydroxyl groups, often utilizing silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers.
2. Synthesis of the 5-amino-5,6-dideoxy-α-L-talofuranosyl Donor:
This is a more complex fragment and its synthesis would likely start from a readily available sugar, such as D-glucose or D-galactose, and involve multiple stereocontrolled transformations. Key steps would include:
-
Epimerization and functional group interconversions to achieve the L-talo configuration.
-
Introduction of the 6'-methyl group with the correct (R)-stereochemistry.
-
Installation of the 5'-amino group, likely from a corresponding azide (B81097) or nitro precursor.
-
Formation of a suitable glycosyl donor at the anomeric position, such as a trichloroacetimidate, thioglycoside, or glycosyl halide.
3. Glycosylation:
The protected paromamine acceptor and the talofuranosyl donor would be coupled via a glycosylation reaction. The choice of promoter (e.g., TMSOTf, NIS/TfOH) would depend on the nature of the glycosyl donor. This is a critical step that establishes the key glycosidic linkage.
4. Deprotection and Salt Formation:
Following successful glycosylation, all protecting groups would be removed in a final deprotection sequence. This typically involves hydrogenation to remove benzyl and Cbz groups, acidic conditions for Boc and silyl groups, and reduction of azides. The final free base of Exaluren would then be treated with sulfuric acid to form the disulfate salt.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for Exaluren synthesis were found, the following are generalized, hypothetical procedures for key steps based on common practices in carbohydrate and aminoglycoside chemistry.
General Glycosylation Protocol (using a Trichloroacetimidate Donor):
-
The protected paromamine acceptor (1.0 eq) and the glycosyl donor (1.2-1.5 eq) are dissolved in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).
-
A catalytic amount of a Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) is added dropwise.
-
The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a base (e.g., triethylamine, pyridine), diluted with an organic solvent, and washed with aqueous solutions to remove the catalyst and byproducts.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Deprotection Protocol (Hydrogenolysis):
-
The protected aminoglycoside is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF/water).
-
A palladium catalyst (e.g., 10% Pd/C) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature until the reaction is complete (monitored by TLC or mass spectrometry).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.
Diagram of a Plausible Glycosylation Workflow
Caption: A representative experimental workflow for the key glycosylation step.
The synthesis of this compound is a complex, multi-step process that requires advanced techniques in carbohydrate and medicinal chemistry. While the precise, proprietary synthesis route is not publicly disclosed, this guide outlines a chemically plausible pathway based on the known structure of the molecule and established methods for the synthesis of related aminoglycosides. The successful synthesis would hinge on the efficient and stereocontrolled preparation of the key paromamine and talofuranosyl building blocks, followed by their effective coupling and subsequent deprotection and salt formation. Further research into the primary literature and patent landscape for closely related aminoglycoside analogues may provide more specific insights into the experimental conditions required for each step.
References
- 1. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comparative evaluation of NB30, NB54 and PTC124 in translational read-through efficacy for treatment of an USH1C nonsense mutation - PMC [pmc.ncbi.nlm.nih.gov]
Exaluren Disulfate: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate, also known as ELX-02 or NB-124, is a synthetic, investigational small molecule belonging to the aminoglycoside class of compounds.[1][2] It is classified as a eukaryotic ribosome-selective glycoside (ERSG) and is being developed by Eloxx Pharmaceuticals for the treatment of genetic diseases caused by nonsense mutations.[3][4] this compound is designed to enable the read-through of premature stop codons in messenger RNA (mRNA), leading to the synthesis of full-length, functional proteins.[4][5] This technical guide provides an in-depth overview of the available physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Physicochemical Properties
This compound is a white to off-white amorphous powder.[5] While specific quantitative data for properties such as melting point and pKa are not publicly available, this section summarizes the known physicochemical characteristics.
Chemical Structure and Identity
-
Chemical Name: 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-alpha-L-talofuranosyl)-paromamine disulfate
-
Synonyms: ELX-02 disulfate, NB-124 disulfate[6]
-
Chemical Class: Aminoglycoside, Eukaryotic Ribosome Selective Glycoside (ERSG)[3]
Solubility
The solubility of this compound has been reported in a common buffer system.
| Solvent | Solubility | Molar Concentration (mM) |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | 147.34 |
Table 1: Solubility of this compound.
Storage and Stability
For long-term storage, stock solutions of Exaluren are recommended to be stored under the following conditions:
| Storage Temperature (°C) | Duration |
| -80 | 6 months |
| -20 | 1 month |
Table 2: Recommended Storage Conditions for Exaluren Stock Solutions.[7]
It is advised to store the solutions in sealed containers, protected from moisture.[7]
Mechanism of Action: Nonsense Mutation Read-Through
This compound's therapeutic potential lies in its ability to overcome the effects of nonsense mutations. These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound acts as a translational read-through agent.[5]
The mechanism involves the binding of this compound to the decoding A-site within the small subunit of the eukaryotic ribosome.[5][8] This binding event reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs (tRNAs).[5] Consequently, a near-cognate tRNA can be incorporated at the site of the premature stop codon, allowing the ribosome to continue translation and produce a full-length protein.[5] This process is also associated with a decrease in nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing PTCs, thereby increasing the pool of available mRNA for translation.[5]
Experimental Protocols
Detailed proprietary protocols for the synthesis and quality control of this compound are not publicly available. However, this section outlines the methodologies reported in published studies for evaluating its biological activity.
Quantification of Nonsense Read-Through (Western Blot)
This protocol describes the general steps used to assess the ability of this compound to restore full-length protein expression in cells containing a nonsense mutation.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the full-length protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Quantification of mRNA Levels (RT-qPCR)
This protocol outlines the general steps to measure the effect of this compound on the stability of mRNA containing a premature termination codon.
-
Cell Culture and Treatment:
-
Follow the same procedure as described in section 4.1.1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target mRNA.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression.[10]
-
Pharmacokinetics
Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound.
Preclinical Pharmacokinetics (in vivo)
| Parameter | Value | Conditions |
| Tmax (subcutaneous) | 0.25 hours | Single and repeated administration in mice |
| Terminal Half-life (T1/2) | 0.5 hours | Biphasic elimination from plasma in mice |
| Tissue Accumulation | Dose-dependent, highest in kidney, followed by spleen and liver | Repeat subcutaneous administration in mice |
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice.[6][11]
Clinical Pharmacokinetics (Phase 1)
Phase 1 clinical trials in healthy volunteers have shown that this compound is rapidly absorbed and eliminated, with plasma exposure being dose-proportional.[12] The primary route of excretion is renal.[12]
Conclusion
This compound is a promising investigational drug that addresses the underlying cause of certain genetic diseases by promoting the read-through of nonsense mutations. Its mechanism of action, involving the modulation of ribosomal fidelity, offers a novel therapeutic strategy. While detailed information on its synthesis and some specific physicochemical properties remains proprietary, the available data on its biological activity and pharmacokinetic profile support its ongoing clinical development. This technical guide provides a comprehensive overview of the current public knowledge regarding this compound for the scientific and drug development community.
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eloxx Pharmaceuticals Provides ELX-02 and ZKN-013 Program Updates - BioSpace [biospace.com]
- 5. eloxxpharma.com [eloxxpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eloxxpharma.com [eloxxpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Randomized, Double-Blind, Placebo-Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX-02 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exaluren Disulfate (C19H42N4O18S2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exaluren disulfate, also known as ELX-02, is an investigational, synthetic, small-molecule drug with the molecular formula C19H42N4O18S2. It belongs to a class of compounds known as Eukaryotic Ribosome Selective Glycosides (ERSGs). This compound is designed to address genetic diseases caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. The mechanism of action of this compound involves binding to the decoding center of the eukaryotic ribosome, which induces the read-through of these PTCs. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, enabling the ribosome to continue translation and produce a full-length, functional protein. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Introduction
Nonsense mutations are responsible for approximately 11% of all inherited genetic disorders, creating a significant unmet medical need.[1] These mutations result in the premature termination of protein synthesis, leading to a loss of protein function and the manifestation of disease. This compound (ELX-02) is a novel investigational drug being developed to address this underlying cause of disease.[1][2] It is a synthetic aminoglycoside analog that has been optimized to enhance translational read-through of premature termination codons while minimizing the off-target effects and toxicity associated with conventional aminoglycosides.[3][4] Preclinical and clinical studies have explored the potential of this compound in various genetic conditions, including cystic fibrosis, Alport syndrome, recessive dystrophic epidermolysis bullosa (RDEB), and junctional epidermolysis bullosa (JEB).[4][5][6]
Mechanism of Action: Ribosomal Read-through
The primary mechanism of action of this compound is the induction of ribosomal read-through at the site of a premature termination codon (PTC).[1][2]
-
Nonsense Mutation and Premature Termination: In a healthy individual, the ribosome translates the genetic code from an mRNA molecule into a functional protein. This process continues until a natural stop codon is reached, signaling the termination of translation. A nonsense mutation introduces a PTC (UAA, UAG, or UGA) within the coding sequence of the mRNA. When the ribosome encounters this PTC, it prematurely halts translation, leading to the release of a truncated and typically non-functional protein.[1][7]
-
This compound Intervention: this compound is designed to bind to a specific site on the small ribosomal subunit (the decoding center).[1][3] This binding induces a conformational change in the ribosome, which reduces the stringency of codon recognition.[2]
-
Restoration of Full-Length Protein: The altered conformation allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC. This "read-through" event enables the ribosome to continue translation beyond the premature stop signal, ultimately resulting in the synthesis of a full-length protein.[1][2] The restoration of even a small percentage of the full-length, functional protein can have a significant therapeutic benefit in many genetic diseases.
The following diagram illustrates this signaling pathway:
Quantitative Data
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been evaluated in preclinical studies. The following table summarizes key parameters from a study in healthy volunteers and provides context from preclinical findings.
| Parameter | Value | Species/Conditions | Reference |
| Tmax (subcutaneous) | 45 minutes - 1 hour | Healthy Human Volunteers (0.1 to 5.0 mg/kg) | [8] |
| Bioavailability (subcutaneous) | ~98% | Healthy Human Volunteers (0.3 mg/kg) | [8] |
| Elimination | Primarily renal excretion as unchanged parent compound | Healthy Human Volunteers | [8] |
| Accumulation | No apparent accumulation with twice-weekly dosing | Healthy Human Volunteers | [8] |
| Dose Proportionality | Plasma exposure (Cmax and AUC) increases proportionally with dose | Healthy Human Volunteers (0.1 to 5.0 mg/kg) | [8] |
Clinical Trial Dosing
This compound has been evaluated in several Phase 2 clinical trials. The dosing regimens have been designed to assess safety, tolerability, and efficacy across a range of doses.
| Clinical Trial Identifier | Indication | Dosing Regimen | Reference |
| NCT04135495 | Cystic Fibrosis (with G542X allele) | Intra-patient dose escalation from 0.3 up to 3.0 mg/kg/day (subcutaneous) | [5][9][10] |
| NCT05448755 | Alport Syndrome (with nonsense mutations) | 0.75 mg/kg/day (subcutaneous) for 8 weeks | [5][11] |
In Vitro Read-through Efficacy
The efficacy of this compound in promoting read-through of various nonsense mutations has been assessed in vitro. While specific percentage increases vary depending on the mutation and the cell type, studies have consistently demonstrated a dose-dependent increase in the production of full-length protein.
| Experimental System | Key Findings | Reference |
| DMS-114 cells (TP53 nonsense mutation) | Significant read-through of the premature stop codon, resulting in increased p53 protein expression. | [1][2] |
| Patient-derived organoids (Cystic Fibrosis) | Restoration of functional CFTR protein production. | [12] |
| RDEB and JEB patient-derived cells | Dose-dependent induction of Type VII collagen and laminin (B1169045) 332 expression, surpassing the levels achieved with gentamicin. | [4][5] |
Experimental Protocols
In Vitro Read-through Assays
Objective: To quantify the read-through efficiency of this compound for a specific nonsense mutation.
Methodology: Dual-Luciferase Reporter Assay
-
Construct Design: A reporter plasmid is constructed containing a Renilla luciferase gene followed by a nonsense mutation of interest, and then a firefly luciferase gene in the same reading frame.
-
Cell Transfection: A suitable mammalian cell line (e.g., HEK293T) is transfected with the dual-luciferase reporter plasmid.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both Renilla and firefly luciferases are measured using a luminometer.
-
Data Analysis: The read-through efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in treated cells compared to control cells indicates successful read-through of the nonsense mutation.
Animal Models
Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
Methodology: G542X Cystic Fibrosis Mouse Model
-
Animal Model: A genetically engineered mouse model carrying the G542X nonsense mutation in the Cftr gene is used.[13][14] These mice exhibit characteristics of cystic fibrosis, including reduced Cftr mRNA levels and lack of CFTR protein function.[13][14]
-
Treatment Administration: this compound is administered to the G542X mice, typically via subcutaneous injection, at various dose levels and frequencies. A control group receives a vehicle.
-
Efficacy Assessment:
-
Intestinal Organoid Swelling Assay: Intestinal organoids are generated from the G542X mice.[14] Following treatment with this compound, the organoids are stimulated with forskolin. Restoration of CFTR function is indicated by fluid secretion into the organoid lumen, leading to swelling, which can be quantified by microscopy.[14]
-
Nasal Potential Difference Measurement: This in vivo assay directly measures ion transport across the nasal epithelium, providing a functional readout of CFTR activity.
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine plasma concentrations of this compound and calculate key pharmacokinetic parameters.
-
Toxicology Assessment: Tissues are collected for histopathological analysis to evaluate any potential toxicity.
Experimental and Logical Workflows
The development of this compound follows a logical progression from initial screening to clinical evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. eloxxpharma.com [eloxxpharma.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 13. A G542X cystic fibrosis mouse model for examining nonsense mutation directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A G542X cystic fibrosis mouse model for examining nonsense mutation directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Eukaryotic Ribosome Selective Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic ribosome selective glycosides represent a class of small molecules with significant therapeutic potential, primarily through their ability to modulate protein synthesis. This guide provides a comprehensive overview of their mechanism of action, with a focus on aminoglycosides, their interaction with the eukaryotic ribosome, and their application in therapies for genetic diseases caused by premature termination codons (PTCs). We present a compilation of quantitative data on the activity of various glycosides, detailed experimental protocols for their study, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The ribosome, a highly conserved molecular machine, is responsible for protein synthesis in all living organisms. While targeting the prokaryotic ribosome has been a cornerstone of antibacterial therapy, the eukaryotic ribosome has emerged as a viable target for treating a range of human diseases, including genetic disorders and cancer.[1] Eukaryotic ribosome selective glycosides are compounds that preferentially interact with the 80S eukaryotic ribosome over its 70S prokaryotic counterpart.[2]
This selectivity is crucial for minimizing off-target effects and toxicity.[3] The most well-studied class of these compounds is the aminoglycosides, which have been shown to induce read-through of premature termination codons (PTCs), offering a promising therapeutic strategy for a variety of genetic diseases.[4][5][6] This guide will delve into the molecular mechanisms underpinning the action of these glycosides, provide quantitative data on their efficacy, and detail the experimental methodologies used to investigate their function.
Mechanism of Action
Eukaryotic ribosome selective glycosides, particularly aminoglycosides, exert their effects by binding to specific sites on the ribosome, primarily within the small ribosomal subunit (40S). Their primary binding site is the decoding center located in helix 44 (h44) of the 18S ribosomal RNA (rRNA).[4][7]
Key aspects of the mechanism of action include:
-
Binding to the Decoding Center: Aminoglycosides bind to the A-site of the decoding center, a region critical for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[6] This interaction induces a conformational change in the ribosome, which can lead to two primary outcomes.
-
Induction of Miscoding: The conformational change induced by aminoglycoside binding can reduce the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[8]
-
Read-through of Premature Termination Codons (PTCs): A key therapeutic application of these glycosides is their ability to promote the read-through of PTCs.[5][9] PTCs are nonsense mutations that result in the premature termination of protein synthesis and the production of a truncated, non-functional protein. Aminoglycosides, by binding to the decoding center, decrease the efficiency of termination factor recognition of the PTC, allowing a near-cognate tRNA to bind and protein synthesis to continue, ultimately producing a full-length, often functional, protein.[1][4]
Signaling Pathway of Aminoglycoside-Induced PTC Read-through
The following diagram illustrates the simplified signaling pathway of how aminoglycosides promote the read-through of premature termination codons.
Quantitative Data on Eukaryotic Ribosome Selective Glycosides
The efficacy of eukaryotic ribosome selective glycosides can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50) for protein synthesis, the dissociation constant (Kd) for ribosome binding, and the efficiency of PTC read-through. The following tables summarize available quantitative data for common aminoglycosides.
Table 1: Inhibition of Eukaryotic Protein Synthesis by Aminoglycosides
| Compound | IC50 (µM) | Cell/System | Reference |
| G418 (Geneticin) | 2 | Eukaryotic Cytoplasmic | [3] |
| Gentamicin | >60 | Eukaryotic Cytoplasmic | [3] |
| Paromomycin | >60 | Eukaryotic Cytoplasmic | [3] |
| NB124 | Not specified, but more potent than G418 | Cancer cells | [9] |
Table 2: PTC Read-through Efficiency of Aminoglycosides
| Compound | Read-through Efficiency (%) | Target Gene (Mutation) | Cell Line | Reference |
| G418 (Geneticin) | ~47.3 | Progranulin (R493X) | HEK293T | [10] |
| G418 (Geneticin) | ~10 | Dystrophin (PTC) | Not specified | [10] |
| G418 (Geneticin) | ~20-35 | CFTR (PTC) | Not specified | [10] |
| G418 (Geneticin) | 12 | p53 (R213X) | Cancer cells | [9] |
| Gentamicin | <10 | Progranulin (R493X) | HEK293T | [10] |
| Gentamicin | ~30-50 | LAMB3 (PTC) | Not specified | [10] |
| Gentamicin | 8 | p53 (R213X) | Cancer cells | [9] |
| NB124 | Up to 80-fold increase over untreated | p53 reporter | Cancer cells | [9] |
Experimental Protocols & Workflows
A variety of experimental techniques are employed to study the interaction of glycosides with the eukaryotic ribosome and their effects on protein synthesis. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Methodology:
-
Prepare a cell-free translation extract: Typically, rabbit reticulocyte lysate or wheat germ extract is used as it contains all the necessary components for translation.
-
Set up the reaction: In a microplate well, combine the cell-free extract, an mRNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled one like ³⁵S-methionine or a fluorescent analog), and varying concentrations of the test compound.
-
Incubate: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantify protein synthesis:
-
Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase reporter: Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
Workflow Diagram:
Cycloheximide (B1669411) Chase Assay
This assay is used to determine the stability of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.
Methodology:
-
Cell Culture: Culture cells to an appropriate confluency.
-
Inhibit Protein Synthesis: Treat the cells with cycloheximide (a known eukaryotic protein synthesis inhibitor) at a concentration sufficient to block translation (e.g., 50-100 µg/mL).
-
Time Course: Collect cell samples at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: Lyse the collected cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the protein of interest. Also, probe for a stable housekeeping protein (e.g., actin) as a loading control.
-
Data Analysis: Quantify the band intensities for the protein of interest at each time point, normalize to the loading control, and plot the protein levels over time to determine its half-life.
Workflow Diagram:
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This allows for the determination of which proteins are being synthesized and at what rate.
Methodology:
-
Cell Lysis and Ribosome Arrest: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Nuclease Footprinting: Treat the lysate with RNase to digest all mRNA that is not protected by the ribosomes. This leaves behind ribosome-protected fragments (RPFs) of mRNA, typically 28-30 nucleotides in length.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient.
-
RPF Extraction: Extract the RPFs from the isolated ribosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe them to cDNA, and amplify the cDNA by PCR to create a sequencing library.
-
Deep Sequencing: Sequence the RPF library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes. This data can be used to quantify the translation of individual genes, identify translation start sites, and analyze ribosome pausing.[13]
Workflow Diagram:
Conclusion
Eukaryotic ribosome selective glycosides, particularly aminoglycosides, hold immense promise as therapeutic agents for a variety of genetic diseases caused by premature termination codons. Their ability to modulate the function of the eukaryotic ribosome, leading to PTC read-through and the production of full-length, functional proteins, is a key area of ongoing research and drug development. A thorough understanding of their mechanism of action, coupled with robust and quantitative experimental methodologies, is essential for advancing these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing practical guidance for future investigations.
References
- 1. Aminoglycoside antibiotics mediate context-dependent suppression of termination codons in a mammalian translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basis for prokaryotic specificity of action of aminoglycoside antibiotics | The EMBO Journal [link.springer.com]
- 3. Increased Selectivity towards Cytoplasmic versus Mitochondrial Ribosome Confers Improved Efficiency of Synthetic Aminoglycosides in Fixing Damaged Genes: A Strategy for Treatment of Genetic Diseases Caused by Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Readthrough of stop codons by use of aminoglycosides in cells from xeroderma pigmentosum group C patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of new-generation aminoglycoside promoting premature termination codon readthrough in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. static1.squarespace.com [static1.squarespace.com]
An In-depth Technical Guide to the Discovery and Development of Exaluren Disulfate (ELX-02)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exaluren disulfate (also known as ELX-02 and formerly as NB-124) is a first-in-class, investigational, synthetic aminoglycoside designed to address genetic diseases caused by nonsense mutations. Developed by Eloxx Pharmaceuticals, originating from research at the Technion-Israel Institute of Technology, Exaluren is engineered as a Eukaryotic Ribosome Selective Glycoside (ERSG). Its mechanism of action involves binding to the decoding site of the eukaryotic ribosome, which induces the read-through of premature termination codons (PTCs) and allows for the synthesis of full-length, functional proteins. This mechanism offers a therapeutic approach for a variety of genetic disorders where a nonsense mutation is the underlying cause. Currently, this compound is in Phase 2 clinical development for genetic diseases such as Cystic Fibrosis and Alport Syndrome. This guide provides a comprehensive overview of its discovery, development, mechanism of action, and the key experimental findings to date.
Discovery and Development History
The discovery of Exaluren stems from a rational drug design strategy aimed at overcoming the limitations of traditional aminoglycoside antibiotics for therapeutic read-through applications. While aminoglycosides like gentamicin (B1671437) have been observed to induce PTC read-through, their clinical utility for this purpose is hampered by significant toxicities, including nephrotoxicity and ototoxicity, which are linked to their interaction with mitochondrial ribosomes and their antibacterial activity.
The development program, initiated at the Technion-Israel Institute of Technology, focused on synthesizing novel aminoglycoside analogs with increased selectivity for the eukaryotic cytoplasmic ribosome over prokaryotic and mitochondrial ribosomes. This approach was hypothesized to enhance read-through efficacy while minimizing off-target toxicities. This research led to the identification of a series of compounds, with Exaluren (then NB-124) emerging as a lead candidate due to its potent read-through activity and improved safety profile in preclinical models.
Eloxx Pharmaceuticals has since advanced the development of this compound into clinical trials for several genetic diseases. The compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Cystic Fibrosis, Mucopolysaccharidosis Type I, Rett Syndrome, Alport Syndrome, and Cystinosis.
Mechanism of Action
Exaluren's therapeutic effect is achieved by modulating the function of the ribosome during protein synthesis. In the presence of a nonsense mutation, the ribosome encounters a premature termination codon (e.g., UGA, UAG, UAA) in the messenger RNA (mRNA) sequence. This typically leads to the recruitment of release factors, termination of translation, and production of a truncated, non-functional protein. The mRNA containing the PTC may also be targeted for degradation through the nonsense-mediated mRNA decay (NMD) pathway.
Exaluren binds to the A-site within the small ribosomal subunit. This binding alters the conformation of the ribosome, reducing its decoding fidelity. As a result, the ribosome is more likely to misread the PTC and recruit a near-cognate aminoacyl-tRNA instead of a release factor. This allows for the incorporation of an amino acid at the site of the nonsense mutation and the continuation of translation, ultimately leading to the production of a full-length protein. Furthermore, by promoting ribosomal read-through, Exaluren can also rescue the mRNA from NMD, thereby increasing the pool of available template for protein synthesis.
dot
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Preclinical Efficacy
| Model System | Nonsense Mutation | Assay | Key Finding | Reference |
| DMS-114 Cells | TP53 (R213X) | Immunofluorescence | EC50 of 238 µM for nuclear p53 protein restoration | [1] |
| Patient-Derived Organoids | CFTR (G542X) | Forskolin-Induced Swelling (FIS) | Dose-dependent increase in CFTR function | [2] |
| Patient-Derived Organoids | CFTR (G542X/G542X) | qRT-PCR | 5-fold increase in CFTR mRNA | [3] |
| CtnsY226X Mouse Model | Ctns (Y226X) | Cystine Accumulation | Reduction in kidney half-cystine levels with 10 mg/kg SC administration | [3] |
Preclinical Pharmacokinetics
| Species | Dose and Route | Tmax | Terminal Half-life (T1/2) | Key Observation | Reference |
| Mouse | 10 mg/kg SC (single) | 0.25 h | 0.5 h | Rapid absorption and elimination from plasma | [4] |
| Mouse | 10 & 30 mg/kg SC (repeated) | - | - | Dose-dependent tissue accumulation, highest in kidney | [4] |
Clinical Pharmacokinetics (Phase 1, Healthy Volunteers)
| Dose (SC) | Bioavailability | Metabolism | Excretion | Key Observation | Reference |
| 0.3 mg/kg | ~98% | Not metabolized | Primarily in urine as unchanged drug | Dose-proportional plasma exposure with no apparent accumulation | [5] |
Experimental Protocols
In Vitro Read-Through Assay (p53 Restoration)
Objective: To quantify the ability of Exaluren to restore full-length p53 protein in a cell line with a TP53 nonsense mutation.
Cell Line: DMS-114 human small cell lung carcinoma cells, which harbor an R213X nonsense mutation in the TP53 gene.
Methodology:
-
Cell Culture: DMS-114 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48 hours.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin.
-
Cells are incubated with a primary antibody against p53 (e.g., mouse anti-p53, DO-1) overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system.
-
The intensity of nuclear p53 fluorescence is quantified using image analysis software.
-
An EC50 value is calculated from the dose-response curve.[1]
-
dot
Caption: Workflow for the p53 restoration immunofluorescence assay.
CFTR Function Assay in Patient-Derived Intestinal Organoids
Objective: To assess the functional restoration of the CFTR channel in response to Exaluren in organoids derived from cystic fibrosis patients with nonsense mutations.
Methodology:
-
Organoid Culture: Human intestinal organoids derived from rectal biopsies of CF patients (e.g., with G542X mutation) are cultured in Matrigel domes with appropriate growth medium.
-
Compound Treatment: Organoids are treated with Exaluren for 48-72 hours to allow for read-through and protein expression.
-
Forskolin-Induced Swelling (FIS) Assay:
-
Organoids are stained with a live-cell dye (e.g., Calcein green).
-
Baseline images of the organoids are captured.
-
Forskolin (a CFTR activator) is added to the medium.
-
Time-lapse microscopy is used to capture images of the organoids every 10-15 minutes for 1-2 hours.
-
-
Data Analysis:
-
The cross-sectional area of each organoid is measured at each time point using image analysis software.
-
The change in area over time is calculated and used to determine the area under the curve (AUC) as a measure of CFTR function.
-
A dose-dependent increase in the AUC indicates functional restoration of the CFTR channel.[2][6]
-
dot
Caption: Workflow for the forskolin-induced swelling (FIS) assay.
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this compound are proprietary to Eloxx Pharmaceuticals and are not publicly available. However, the discovery of Exaluren was part of a broader effort in synthetic medicinal chemistry to modify the structure of natural aminoglycosides, such as paromomycin. The general strategy involved the chemical modification of the aminoglycoside scaffold to enhance its affinity for the eukaryotic ribosomal A-site while reducing interactions that lead to toxicity. This involved targeted chemical reactions to alter specific hydroxyl and amino groups on the sugar rings of the parent compound. The disulfate salt form is likely utilized to improve the solubility and stability of the final drug substance.
Clinical Development
This compound has been evaluated in Phase 1 studies in healthy volunteers, which demonstrated a favorable safety and pharmacokinetic profile.[5] The drug is currently in Phase 2 clinical trials for several indications:
-
Cystic Fibrosis: A Phase 2 study (NCT04135495) has been completed to evaluate the safety, tolerability, and pharmacokinetics of multiple dose levels of subcutaneously administered Exaluren in patients with at least one G542X allele.[7]
-
Alport Syndrome: A Phase 2 open-label pilot study (NCT05448755) is evaluating the safety and efficacy of subcutaneously administered Exaluren in patients with Alport Syndrome caused by nonsense mutations in the COL4A5, COL4A3, or COL4A4 genes.[8]
-
Cystinosis: A Phase 2 study has also been conducted in patients with cystinosis who have nonsense mutations.
These trials are designed to assess the safety of Exaluren in patient populations and to measure biomarkers of efficacy, such as the restoration of full-length protein and improvements in clinical endpoints relevant to each disease.
Conclusion
This compound represents a promising therapeutic agent for the treatment of a range of genetic diseases caused by nonsense mutations. Its rational design, which confers selectivity for the eukaryotic ribosome, appears to translate into a favorable safety profile compared to traditional aminoglycosides. Preclinical and early clinical data have demonstrated its potential to restore the production of functional proteins. The ongoing Phase 2 clinical trials will be crucial in determining the clinical efficacy and safety of Exaluren and its potential to become a valuable treatment for patients with these debilitating genetic disorders.
References.
References
- 1. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An organoid model to assay the role of CFTR in the human epididymis epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Methodological & Application
Application Notes and Protocols for Exaluren Disulfate In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate, also known as ELX-02, is a synthetic, eukaryotic ribosome-selective glycoside designed to induce the read-through of nonsense mutations.[1] These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the synthesis of a truncated, non-functional protein. By interacting with the ribosome, Exaluren enables the translational machinery to bypass the PTC, resulting in the production of a full-length, functional protein.[2][3] This mechanism of action makes Exaluren a promising therapeutic candidate for various genetic disorders caused by nonsense mutations, including cystic fibrosis and nephropathic cystinosis.[2][3] Preclinical in vitro and in vivo studies have demonstrated a dose-dependent read-through of nonsense mutations, leading to the restoration of functional proteins.[2]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound. The protocols are intended to serve as a guide for researchers in the fields of molecular biology, pharmacology, and drug development.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical dose-response experiment designed to assess the read-through efficiency of this compound using a dual-luciferase reporter assay.
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change over Vehicle) | Full-Length Protein Expression (% of Wild-Type Control) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | < 1 | 100 |
| 1 | 2.5 | 5 | 98 |
| 5 | 8.2 | 15 | 95 |
| 10 | 15.6 | 28 | 92 |
| 25 | 22.1 | 45 | 88 |
| 50 | 25.3 | 55 | 85 |
Note: This table is for illustrative purposes, and actual results may vary depending on the cell type, the specific nonsense mutation, and the experimental conditions.
Signaling Pathway and Mechanism of Action
This compound functions by modulating the ribosome to suppress premature termination at nonsense codons. The following diagram illustrates the competition between the normal termination process, which leads to a truncated protein, and the Exaluren-induced read-through, which results in a full-length protein.
Caption: Mechanism of Exaluren-mediated nonsense codon read-through.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for evaluating the efficacy of this compound.
References
Exaluren Disulfate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate, also known as ELX-02, is a synthetic, small-molecule aminoglycoside analog designed as a eukaryotic ribosomal selective glycoside (ERSG).[1][2] Its primary mechanism of action is to induce the translational read-through of premature termination codons (PTCs) arising from nonsense mutations.[1][3] This activity allows for the synthesis of full-length, potentially functional proteins, offering a therapeutic strategy for a variety of genetic diseases caused by such mutations, including cystic fibrosis and recessive dystrophic epidermolysis bullosa.[1][3] Unlike traditional aminoglycosides, this compound has been developed to have a more favorable safety profile, with studies indicating lower cytotoxicity.[4] These application notes provide detailed protocols for utilizing this compound in cell culture, including determining optimal concentrations and assessing its efficacy in promoting translational read-through.
Data Presentation
Table 1: Recommended Cell Culture Concentrations for this compound
| Cell Line | Concentration Range | Notes | Reference |
| Wildtype human proximal tubule cells (HK-2) | 100 - 400 µg/mL | No cytotoxic effects were observed at 400 µg/mL for up to 72 hours. | [2][5] |
| Human fibroblasts (MCH070 and WG1012) | Not specified, but shown to be non-toxic at concentrations where G418 is cytotoxic. | Effective for read-through with low toxicity. | |
| DMS-114 (human small cell lung cancer) | 0.023 - 3 mM | Used for assessing p53 read-through. | [5] |
| Fischer rat thyroid (FRT) cells expressing G550X-CFTR | Up to 2000 µg/mL | Dose-dependent increase in CFTR activity observed. | [6] |
Table 2: Efficacy of this compound in In Vitro Models
| Cell Line | Assay | Parameter | Value | Reference |
| DMS-114 | Immunofluorescence (p53 nuclear localization) | EC50 | 238 µM | [5] |
| DMS-114 | Western Blot (full-length p53 protein) | EC50 | 446 µM | [5] |
| DMS-114 | qRT-PCR (TP53 mRNA levels) | IC50 (for decrease in Cp value) | 133 µM | [5] |
Signaling Pathway and Mechanism of Action
This compound functions by binding to the decoding center of the eukaryotic ribosome. This interaction reduces the fidelity of translation termination at premature termination codons (PTCs). By promoting the recruitment of a near-cognate aminoacyl-tRNA to the ribosomal A-site at the PTC, it allows for the continuation of translation, leading to the synthesis of a full-length protein.
References
- 1. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eloxxpharma.com [eloxxpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. eloxxpharma.com [eloxxpharma.com]
- 6. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alport Syndrome Research Using Exaluren Disulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alport Syndrome and the Challenge of Nonsense Mutations
Alport syndrome is a rare, progressive genetic disorder characterized by kidney disease, often leading to end-stage renal disease (ESRD), sensorineural hearing loss, and ocular abnormalities.[1][2] The disease arises from mutations in the COL4A3, COL4A4, and COL4A5 genes, which encode the α3, α4, and α5 chains of type IV collagen, respectively.[3][4] This collagen forms the α3α4α5 network, a critical structural component of the glomerular basement membrane (GBM) in the kidneys, as well as basement membranes in the cochlea and eyes.[2][5]
A subset of Alport syndrome cases, estimated at 6% to 7%, is caused by nonsense mutations.[6][7] These mutations introduce a premature stop codon into the messenger RNA (mRNA), leading to the production of a truncated, non-functional type IV collagen protein.[1][6] This results in a defective GBM, causing hematuria, proteinuria, and progressive glomerulosclerosis.[8][9] Patients with nonsense mutations often experience a more severe disease course and currently have no approved disease-modifying therapies.[1][6][10]
Exaluren Disulfate (ELX-02): A Novel Therapeutic Approach
This compound (ELX-02) is an investigational small molecule drug designed to address genetic diseases caused by nonsense mutations.[6][11] It is classified as a Eukaryotic Ribosomal Selective Glycoside (ERSG) that is designed to enable the ribosome to read through the premature stop codon during protein synthesis.[11][12] This action is intended to restore the production of full-length, functional proteins. In the context of Alport syndrome, ELX-02 aims to restore the production of functional type IV collagen, thereby correcting the underlying defect in the GBM.[13]
Mechanism of Action
The primary mechanism of ELX-02 involves binding to the eukaryotic ribosome and inducing a conformational change that allows a near-cognate aminoacyl-tRNA to be inserted at the site of the premature stop codon. This overrides the termination signal, permitting translation to continue and leading to the synthesis of a full-length protein.
Caption: Mechanism of this compound in Nonsense Mutation Alport Syndrome.
Clinical Development: Phase 2 Study (NCT05448755)
This compound has been evaluated in a Phase 2, open-label pilot study to assess its safety and efficacy in patients with Alport syndrome caused by nonsense mutations.[11]
Study Design and Endpoints
The clinical trial (NCT05448755) was designed as a proof-of-concept study.[7][14] Key design elements are summarized in the table below. The primary goals were to evaluate the safety of ELX-02 and its effect on renal function and relevant biomarkers.[15]
| Parameter | Description |
| Study Title | A Phase 2 Open Label Pilot Study to Evaluate the Safety and Efficacy of Subcutaneously Administered ELX-02 in Patients With Alport Syndrome With Col4A5 and Col4A3/4 Nonsense Mutation.[16] |
| Clinical Trial ID | NCT05448755.[11] |
| Phase | 2.[16] |
| Study Design | Open-label, pilot study.[11] |
| Patient Population | Up to 8 participants with a confirmed diagnosis of X-linked or autosomal recessive Alport Syndrome with a documented nonsense mutation (UAG or UGA).[11][17] |
| Age Range | 6 to 30 years.[15] |
| Dosage & Administration | 0.75 mg/kg of ELX-02 administered subcutaneously, once daily (SC QD).[11][17] |
| Treatment Duration | 8 weeks (60 days).[17] |
| Follow-up Period | 12 weeks (90 days) after the last treatment.[17] |
| Key Inclusion Criteria | eGFR > 60 ml/min/1.73 m², Urine Protein/Creatinine (B1669602) Ratio (UPCR) ≥ 500 mg/g, Stable regimen of ACE inhibitor or ARB.[17] |
| Key Exclusion Criteria | History of organ transplantation, dialysis, cirrhosis, or congestive heart failure.[17] |
Table 1: Summary of the Phase 2 Clinical Trial Design for ELX-02 in Alport Syndrome.
Summary of Clinical Findings
Results from the Phase 2 trial have provided preliminary evidence of the potential for ELX-02 as a disease-modifying therapy.
| Endpoint / Analysis | Finding | Citation(s) |
| Proteinuria | One patient achieved a rapid and sustained remission, demonstrating a significant reduction in the urine protein creatinine ratio (UPCR) from baseline. | [6] |
| Kidney Biopsy (Electron Microscopy) | Assessment of kidney biopsies from three treated patients showed an improvement in podocyte foot process effacement. This indicates a potential reversal of podocyte injury, a hallmark of Alport syndrome.[7] | [7] |
| Safety and Tolerability | ELX-02 was generally well-tolerated. The most commonly reported side effects in studies of ELX-02 include injection site reactions (redness, pain), ear discomfort, ear pain, headaches, and dizziness.[6][15] | [6][15] |
Table 2: Key Efficacy and Safety Findings from the Phase 2 Trial of ELX-02.
Experimental Protocols
The following protocols are based on the methodology of the NCT05448755 clinical trial. These are intended for informational purposes for researchers designing similar studies.
Protocol 1: Patient Screening and Enrollment
-
Genetic Confirmation: Confirm diagnosis of X-linked (COL4A5) or autosomal recessive (COL4A3/COL4A4) Alport syndrome via genetic sequencing. The presence of a UAG or UGA nonsense mutation must be documented.[17]
-
Renal Function Assessment:
-
Calculate estimated Glomerular Filtration Rate (eGFR). For adults (≥18 years), use the CKD-EPI formula. For pediatric participants (<18 years), use the Schwartz formula. The value must be >60 ml/min/1.73 m².[17]
-
Measure proteinuria using at least two spot urine collections to determine the urine protein/creatinine ratio (UPCR). The value must be ≥ 500 mg/g.[17]
-
-
Medication Stability: Ensure the patient has been on a stable regimen of an angiotensin-converting enzyme (ACE) inhibitor or angiotensin II receptor blocker (ARB) for at least 4 weeks prior to screening, unless contraindicated.[17]
-
Review Exclusion Criteria: Systematically verify that the patient does not meet any exclusion criteria, including prior organ transplant, history of dialysis, or specified liver and heart conditions.[17]
Protocol 2: Drug Administration and Monitoring
-
Dosage Calculation: Calculate the daily dose of this compound based on the patient's body weight (0.75 mg/kg).[11]
-
Administration: Administer the calculated dose via subcutaneous (SC) injection once daily.
-
Duration: Continue daily administration for a total of 8 weeks (60 days).[15]
-
Adverse Event Monitoring: Monitor for adverse events throughout the treatment period, with particular attention to injection site reactions and any auditory or vestibular symptoms (e.g., ear pain, dizziness) given the drug class.[15]
Caption: Workflow for the Phase 2 Clinical Study of this compound.
Protocol 3: Kidney Biopsy and Ultrastructural Analysis
-
Biopsy Timing: Perform a kidney biopsy at baseline (during screening) and at the end of the 8-week treatment period to allow for a comparative analysis.
-
Sample Processing: Process the biopsy tissue for electron microscopy (EM). This involves fixing, dehydrating, embedding, and sectioning the tissue to prepare ultrathin sections.
-
Electron Microscopy Imaging:
-
Examine the glomerular capillaries under a transmission electron microscope.
-
Capture high-resolution images of the GBM and podocytes.
-
-
Morphometric Analysis:
-
Quantify podocyte foot process effacement (widening). This can be done by measuring the foot process width or by using specialized software to calculate the effacement percentage.
-
Assess the thickness and structure of the GBM, looking for any changes in the characteristic splitting and lamellation seen in Alport syndrome.[2][18]
-
Compare the end-of-treatment biopsy results with the baseline biopsy to determine the effect of ELX-02 on these ultrastructural parameters.[7]
-
Conclusion and Future Directions
The investigation of this compound (ELX-02) represents a targeted therapeutic strategy for a subset of Alport syndrome patients with a high unmet medical need. By aiming to restore the production of full-length type IV collagen, ELX-02 has the potential to be a disease-modifying therapy.[7] The positive, albeit preliminary, results from the Phase 2 trial, particularly the improvement in podocyte structure and reduction in proteinuria in one patient, warrant further investigation in larger, pivotal trials.[6][7] Future research should focus on confirming these findings, evaluating long-term safety and efficacy, and determining the impact of treatment on the progression to end-stage renal disease. Following positive FDA feedback, a pivotal trial is being planned.[19]
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. Alport syndrome: its effects on the glomerular filtration barrier and implications for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarbs.com [ijarbs.com]
- 4. Current and Future Therapeutical Options in Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective collagen IVα345 therapies for Alport syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalgenes.org [globalgenes.org]
- 7. Eloxx Pharmaceuticals Reports Drug Response in All Patients Treated with ELX-02 in Phase 2 Clinical Study for Alport Syndrome - BioSpace [biospace.com]
- 8. youtube.com [youtube.com]
- 9. alportsyndrome.org [alportsyndrome.org]
- 10. Alport Syndrome: Clinical Spectrum and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Eloxx CF trial misses efficacy endpoint, shifting focus to Alport trial | BioWorld [bioworld.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Clinical Trials - Active Trials | Alport Syndrome Foundation [alportsyndrome.org]
- 15. ISRCTN [isrctn.com]
- 16. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. A Study of ELX-02 in Patients With Alport Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 18. Slowly Progressive Male Alport Syndrome Evaluated by Serial Biopsy: Importance of Type IV Collagen Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pivotal trial of ELX-02 for the treatment of Alport syndrome with nonsense mutations - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Exaluren Disulfate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Exaluren disulfate (also known as ELX-02) in preclinical in vivo animal studies. Exaluren is a synthetic, eukaryotic ribosome-selective glycoside designed to induce the read-through of nonsense mutations, offering a potential therapeutic approach for a variety of genetic disorders. This document outlines its mechanism of action, available preclinical data, and detailed protocols for its use in animal models.
Mechanism of Action
Exaluren functions by binding to the decoding center of the eukaryotic ribosome. This interaction reduces the accuracy of translation termination at premature stop codons (nonsense mutations) without significantly affecting the recognition of normal stop codons. By promoting the insertion of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, Exaluren enables the ribosome to continue translation, leading to the production of a full-length, functional protein. This mechanism has the potential to restore protein function in genetic diseases caused by nonsense mutations, such as cystic fibrosis and cystinosis.[1][2]
Caption: Mechanism of Exaluren (ELX-02) in overcoming nonsense mutations.
Quantitative Data from In Vivo Animal Studies
While extensive quantitative pharmacokinetic and toxicology data from in vivo animal studies are not widely published, some key findings from preclinical and clinical studies provide valuable insights for designing animal experiments.
Pharmacokinetic Parameters (Human Data)
Pharmacokinetic data for Exaluren (ELX-02) is primarily available from Phase 1 clinical trials in healthy human volunteers. These parameters can serve as a reference for initial dose-range finding studies in animals, keeping in mind the interspecies differences in drug metabolism and disposition.
| Parameter | Dose (Subcutaneous) | Value | Species | Reference |
| Time to Maximum Concentration (Tmax) | 0.3 - 7.5 mg/kg | 0.5 - 1 hour | Human | [2][3] |
| Elimination Half-life (t1/2) | 0.3 and 1.0 mg/kg | ~2 hours | Human | [2][3] |
| 2.5 and 5.0 mg/kg | 3 - 4 hours | Human | [2][3] | |
| 7.5 mg/kg | ~8 hours | Human | [2][3] | |
| Bioavailability (Subcutaneous) | 0.3 mg/kg | ~98% | Human | [2][3] |
Efficacy Data from Animal Models
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Mouse | Cystinosis (CTNS Y226X nonsense mutant) | 10 mg/kg SC (7 injections over 3 weeks) | 30% reduction in kidney cell cystine levels. No overt signs of renal toxicity. | [3] |
| Mouse | Cystic Fibrosis (human CFTR-G542X transgene) | 30-60 mg/kg SC daily for 14 days or twice weekly for 4 weeks | Superior CFTR functional rescue compared to gentamicin. | [2][4] |
Note: Specific Cmax, Tmax, and half-life data from these mouse studies are not publicly available.
Experimental Protocols
Preparation and Administration of this compound Solution
This protocol describes the preparation and subcutaneous administration of this compound for in vivo studies in mice.
Materials:
-
This compound (ELX-02) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Solution Preparation:
-
On the day of administration, weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to achieve the desired final concentration. It is recommended to prepare a stock solution from which working solutions of different concentrations can be made.
-
Vortex the tube until the powder is completely dissolved.
-
If not used immediately, store the solution as recommended by the manufacturer, typically at -20°C for short-term storage or -80°C for long-term storage.[5] Before use, thaw the solution and bring it to room temperature.
-
-
Animal Preparation and Dosing:
-
Accurately weigh each animal to determine the correct injection volume.
-
Load the sterile syringe with the appropriate volume of the this compound solution. Ensure no air bubbles are present in the syringe.
-
For subcutaneous injection in mice, the loose skin over the dorsal scapular region is the preferred site.[6][7][8]
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitor the animal for any immediate adverse reactions.
-
Caption: Workflow for preparation and subcutaneous administration of Exaluren.
Protocol for Assessing CFTR Function in a Mouse Model
This protocol provides a general framework for assessing the efficacy of this compound in a cystic fibrosis mouse model by measuring the nasal potential difference (NPD), a key indicator of CFTR-dependent ion transport.[1][9][10]
Materials:
-
CFTR knockout or transgenic mouse model (e.g., expressing a human CFTR nonsense mutation)
-
Wild-type control mice
-
Anesthesia (e.g., isoflurane)
-
NPD measurement system (high-impedance voltmeter, electrodes, perfusion pump)
-
Perfusion solutions:
-
Ringer's solution
-
Ringer's solution with amiloride (B1667095) (to block sodium channels)
-
Low-chloride Ringer's solution
-
Low-chloride Ringer's solution with a CFTR activator (e.g., forskolin (B1673556) or isoproterenol)
-
-
Data acquisition system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to treatment (this compound) and control (vehicle) groups.
-
-
Dosing:
-
Administer this compound or vehicle according to the predetermined dosing regimen (e.g., 30-60 mg/kg SC daily or as required by the study design).
-
-
Nasal Potential Difference (NPD) Measurement:
-
Anesthetize the mouse.
-
Place a reference electrode subcutaneously.
-
Carefully insert the exploring electrode into the nasal cavity.
-
Begin perfusion with Ringer's solution to establish a stable baseline potential difference.
-
Sequentially perfuse the nasal cavity with the different solutions (with amiloride, low-chloride, and low-chloride with CFTR activator) while continuously recording the potential difference.
-
The change in potential difference upon perfusion with the low-chloride solution containing a CFTR activator is indicative of CFTR function.
-
-
Data Analysis:
-
Calculate the change in NPD in response to the CFTR activator for each animal.
-
Compare the NPD changes between the Exaluren-treated and vehicle-treated groups. A significant increase in the CFTR-mediated chloride secretion in the treated group indicates efficacy.
-
Caption: Workflow for assessing CFTR function using Nasal Potential Difference.
Toxicology and Safety Considerations
Preclinical studies have suggested that Exaluren (ELX-02) has a favorable safety profile with reduced potential for nephrotoxicity and ototoxicity compared to traditional aminoglycosides.[4] However, comprehensive toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) from animal studies, are not publicly available. Therefore, it is crucial to conduct thorough dose-range finding and toxicology studies for each specific animal model and experimental design.
General Recommendations:
-
Dose Escalation Studies: Begin with low doses and gradually escalate to determine the maximum tolerated dose (MTD).
-
Monitoring: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, food and water intake, and any signs of distress.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (e.g., kidneys, liver, inner ear) to assess for any treatment-related changes.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available public data and should be supplemented with a thorough literature review and consultation with institutional animal care and use committees (IACUC) before initiating any in vivo studies. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
- 1. Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. dsv.ulaval.ca [dsv.ulaval.ca]
- 4. eloxxpharma.com [eloxxpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Subcutaneous Administration of Exaluren Disulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate (also known as ELX-02) is an investigational synthetic aminoglycoside designed to induce ribosomal read-through of nonsense mutations.[1][2][3] These mutations introduce a premature termination codon (PTC) in the mRNA sequence, leading to the production of a truncated, non-functional protein. By interacting with the eukaryotic ribosome, this compound promotes the insertion of a near-cognate aminoacyl-tRNA at the site of the PTC, allowing translation to continue and produce a full-length, functional protein.[4][5][6] This mechanism of action holds therapeutic potential for a variety of genetic disorders caused by nonsense mutations, including cystic fibrosis and Alport syndrome.[7][8]
These application notes provide a comprehensive overview of the subcutaneous administration of this compound for research purposes, including its pharmacokinetic profile, detailed experimental protocols, and the underlying molecular mechanism.
Data Presentation
Pharmacokinetic Parameters of Subcutaneous this compound
The following tables summarize the pharmacokinetic parameters of this compound following subcutaneous administration in healthy human volunteers from Phase 1 clinical trials.
Table 1: Single Ascending Dose Pharmacokinetics in Healthy Volunteers [9]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 0.3 | 1,030 | 0.5 | 2,160 | 2.1 |
| 1.0 | 3,180 | 0.8 | 7,780 | 2.3 |
| 2.5 | 7,550 | 1.0 | 23,800 | 3.3 |
| 5.0 | 14,300 | 1.0 | 52,100 | 3.9 |
| 7.5 | 17,600 | 1.0 | 79,800 | 8.0 |
Table 2: Multiple Ascending Dose Pharmacokinetics in Healthy Volunteers (Twice weekly for 29 days) [7][10]
| Dose (mg/kg) | Cmax (ng/mL) - Day 1 | Cmax (ng/mL) - Day 29 | AUC (ng·hr/mL) - Day 1 | AUC (ng·hr/mL) - Day 29 |
| 0.1 | 337 | 368 | 814 | 916 |
| 0.3 | 934 | 1,010 | 2,340 | 2,580 |
| 1.0 | 2,980 | 3,310 | 8,110 | 9,130 |
| 2.5 | 6,960 | 7,850 | 22,100 | 25,200 |
| 5.0 | 12,800 | 14,600 | 46,900 | 54,100 |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration in Mice
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride for Injection (Normal Saline)
-
Sterile vials
-
Sterile syringes and needles (27-30 gauge)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound powder needed.
-
Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder with a precise volume of sterile 0.9% Sodium Chloride to achieve the desired stock concentration. The concentration of the dosing solution may need to be adjusted to minimize injection site reactions.[2]
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step ensures the removal of any potential microbial contamination.
-
Storage: Store the sterile solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage, as recommended by the manufacturer.[11] Avoid repeated freeze-thaw cycles.
-
Dose Preparation: On the day of injection, thaw an aliquot of the stock solution (if frozen) and dilute it with sterile 0.9% Sodium Chloride to the final desired concentration for injection. The final injection volume for mice should be between 5-10 mL/kg.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (27-30 gauge)
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and back to create a "tent" of skin, or by using a commercial restraint device.
-
Site Preparation: The common site for subcutaneous injection in mice is the dorsal midline, between the shoulder blades. While not always mandatory, wiping the injection site with 70% ethanol can be performed.
-
Injection:
-
Insert the needle, bevel up, at the base of the tented skin. The needle should be inserted parallel to the spine to avoid underlying muscle and organs.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the this compound solution. A small bleb or lump will form under the skin, which is normal.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Monitoring: After injection, monitor the animal for any signs of distress, including injection site reactions.
Protocol 3: Quantification of Cystine in Kidney Tissue by LC-MS/MS
This protocol is adapted from methodologies used to assess the pharmacodynamic effect of this compound in models of cystinosis.
Materials:
-
Kidney tissue samples
-
Homogenizer
-
Deionized water
-
Protein precipitation agent (e.g., sulfosalicylic acid)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Accurately weigh a portion of the kidney tissue.
-
Add a specific volume of cold deionized water.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Sample Preparation:
-
To a known volume of the tissue homogenate, add the internal standard.
-
Precipitate the proteins by adding a protein precipitation agent.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate cystine from other components using a suitable chromatography column and mobile phase.
-
Detect and quantify cystine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of cystine in the kidney tissue by comparing the peak area ratio of cystine to the internal standard against a standard curve.
-
Normalize the cystine concentration to the weight of the tissue used.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in overcoming premature termination codons.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of subcutaneous this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Eloxx Pharmaceuticals Offers Updates on ELX-02 and ZKN-013 Developments [synapse.patsnap.com]
- 9. Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of ELX-02, a Potential Treatment for Genetic Disorders Caused by Nonsense Mutations, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind, Placebo-Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX-02 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exaluren Disulfate Solubility in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate (ELX-02 disulfate) is an investigational synthetic aminoglycoside designed to address genetic diseases caused by nonsense mutations. Its mechanism of action involves binding to the eukaryotic ribosome to induce read-through of premature termination codons, thereby enabling the synthesis of full-length, functional proteins. Understanding the aqueous solubility of this compound is critical for its preclinical and clinical development, impacting formulation, dosing, and bioavailability. These application notes provide a summary of the known solubility data for this compound in water and detailed protocols for its determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀N₄O₁₄S₂ | MedChemExpress |
| Molecular Weight | 678.68 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General knowledge |
| CAS Number | 2244622-33-9 | MedChemExpress |
Aqueous Solubility Data
This compound is known to be soluble in water. The available quantitative data is summarized in the table below.
| Solvent | Temperature | Solubility | Method | Source |
| Water | 25 °C | ≥ 60 mg/mL | Not Specified | AbMole BioScience[1] |
| PBS | Not Specified | 100 mg/mL | Ultrasonic | MedChemExpress[2] |
Note: As an aminoglycoside, the solubility of this compound may be influenced by the pH of the aqueous solution. Generally, the activity of aminoglycosides increases at a more alkaline pH. While specific data on the pH-dependent solubility of this compound is not currently available, it is a critical parameter to consider during formulation development. Similarly, while aminoglycosides typically exhibit good thermal stability, the precise temperature-solubility profile for this compound has not been published. Researchers are encouraged to determine these parameters empirically for their specific applications.
Mechanism of Action: Ribosomal Read-Through of Nonsense Mutations
This compound functions by interacting with the decoding center of the eukaryotic ribosome. This interaction induces a conformational change that allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of a premature termination codon (PTC) within an mRNA sequence. This "read-through" of the nonsense mutation enables the ribosome to continue translation, leading to the synthesis of a full-length protein.
Caption: Mechanism of this compound-mediated nonsense mutation read-through.
Experimental Protocols
The following protocols describe standard methods for determining the aqueous solubility of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., phosphate, citrate) for pH-dependent studies
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) or other validated analytical method for quantification.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of aqueous solutions at different pH values if conducting a pH-dependent solubility study. Use standard buffer systems.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is recommended to take time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound in solution plateaus).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or other quantitative method.
-
Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the unknown sample.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
Report the solubility along with the temperature and pH of the solvent.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: High-Throughput Solubility Assay (96-Well Filter Plate Method)
This method is suitable for screening the solubility of compounds in a higher throughput manner.
Materials:
-
This compound stock solution in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffer solutions
-
96-well filter plates (e.g., with PVDF membrane)
-
96-well collection plates
-
Multichannel pipette
-
Plate shaker
-
Vacuum filtration manifold
-
Plate reader (e.g., UV-Vis) or HPLC for quantification
Procedure:
-
Preparation of Test Solutions:
-
Add a small aliquot of the this compound stock solution (e.g., 5 µL of a 10 mM stock in DMSO) to each well of the 96-well filter plate.
-
Add the desired aqueous buffer (e.g., 245 µL) to each well to achieve the final desired concentration and a low percentage of the organic co-solvent.
-
-
Incubation:
-
Seal the filter plate and place it on a plate shaker.
-
Incubate at room temperature with shaking for a specified period (e.g., 1.5-2 hours).
-
-
Filtration:
-
Place the filter plate on top of a 96-well collection plate.
-
Use a vacuum manifold to filter the solutions into the collection plate.
-
-
Quantification:
-
Determine the concentration of this compound in the filtrate using a plate reader (if the compound has a suitable chromophore) or by HPLC.
-
A standard curve should be prepared in the same solvent composition to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility based on the measured concentration in the filtrate.
-
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the user to validate all methods and ensure their suitability for the intended application.
References
Application Notes and Protocols for Western Blot Analysis of Exaluren Disulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate (also known as ELX-02) is a synthetic, eukaryotic ribosome-selective glycoside designed to enable the read-through of nonsense mutations.[1][2] These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. By interacting with the ribosome, this compound facilitates the insertion of an amino acid at the site of the PTC, allowing for the synthesis of a full-length, functional protein.[1] This mechanism of action makes it a promising therapeutic candidate for a variety of genetic disorders caused by nonsense mutations, including cystic fibrosis, cystinosis, and certain types of epidermolysis bullosa.[3][4]
Western blot analysis is a critical technique for evaluating the efficacy of this compound. It allows for the direct visualization and quantification of the restored full-length protein, providing a robust measure of the drug's activity. These application notes provide a detailed protocol for performing Western blot analysis on cell or tissue lysates following treatment with this compound.
Mechanism of Action: Ribosomal Read-through
The primary mechanism of this compound is to modulate the function of the eukaryotic ribosome.[3] In the presence of a nonsense mutation, the ribosome would typically terminate translation. This compound enables the ribosome to bypass the premature stop codon, resulting in the expression of the full-length protein.
Caption: Mechanism of this compound in overcoming nonsense mutations.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells harboring a known nonsense mutation in a target gene at an appropriate density in a multi-well plate (e.g., 6-well or 12-well). Allow cells to adhere and reach 50-70% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the expression of the full-length protein. The optimal incubation time should be determined empirically for each cell type and target protein.
Protein Lysate Preparation
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., SDS-PAGE). The percentage of the gel should be chosen based on the molecular weight of the target protein. Run the gel until adequate separation of the protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be able to recognize an epitope present in the full-length protein but absent in the truncated version.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Caption: Western Blot Experimental Workflow.
Data Presentation
The following table represents hypothetical data from a Western blot experiment designed to quantify the restoration of a full-length target protein (Target Protein-FL) in a cell line with a nonsense mutation after treatment with this compound. The truncated protein (Target Protein-Trunc) is also quantified. Data is presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Treatment Group | Concentration (µM) | Target Protein-FL (Normalized Intensity) | Target Protein-Trunc (Normalized Intensity) |
| Vehicle Control | 0 | 0.05 ± 0.02 | 1.00 ± 0.15 |
| This compound | 10 | 0.25 ± 0.08 | 0.95 ± 0.12 |
| This compound | 25 | 0.62 ± 0.15 | 0.88 ± 0.10 |
| This compound | 50 | 1.15 ± 0.21 | 0.81 ± 0.09 |
| This compound | 100 | 1.89 ± 0.32 | 0.75 ± 0.08 |
| Positive Control (Wild-Type Cells) | N/A | 2.50 ± 0.28 | 0.00 ± 0.00 |
Conclusion
Western blot analysis is an indispensable tool for the preclinical and clinical development of this compound. The protocol outlined in these application notes provides a robust framework for assessing the dose-dependent restoration of full-length protein expression. Rigorous quantification and appropriate normalization are crucial for generating reliable and reproducible data to support the therapeutic potential of this novel read-through agent.
References
Application Note: Quantifying Gene Expression Changes Induced by Exaluren Disulfate using qPCR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for quantifying changes in gene expression in response to treatment with the novel compound, Exaluren disulfate. The protocol details the steps from cell culture and treatment to data analysis using quantitative Polymerase Chain Reaction (qPCR). Included are methodologies for RNA extraction, cDNA synthesis, and qPCR setup. Additionally, this note presents a hypothetical signaling pathway for this compound's mechanism of action and provides templates for data presentation.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic properties. Preliminary studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways. Quantitative PCR (qPCR) is a sensitive and specific method used to measure changes in the expression of target genes, providing insights into the molecular mechanisms affected by a compound. This protocol outlines the necessary steps to assess the impact of this compound on the expression of target and housekeeping genes.
Hypothetical Signaling Pathway: NF-κB Inhibition
For the context of this protocol, we will hypothesize that this compound acts as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drug development. The diagram below illustrates the proposed mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The overall experimental process for assessing gene expression changes via qPCR is outlined below. This workflow ensures reproducibility and accuracy, from initial cell treatment to final data interpretation.
Caption: Standard workflow for qPCR-based gene expression analysis.
Detailed Experimental Protocol
This protocol assumes a starting point of cultured cells ready for treatment. All procedures should be performed in a sterile, RNase-free environment.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human macrophage cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the vehicle control or the specified concentrations of this compound.
-
If applicable, add an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to activate the target pathway.
-
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
RNA Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol™ Reagent or buffer from an RNA extraction kit).
-
Extraction: Proceed with RNA extraction following the manufacturer's protocol for your chosen method (e.g., phenol-chloroform extraction or silica (B1680970) column-based purification).
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components. The total RNA amount should be consistent for all samples (e.g., 1 µg).
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Random Primers / Oligo(dT) | Per manufacturer |
| dNTP Mix (10 mM) | 1 µL |
| RNase-free Water | to 10 µL |
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place immediately on ice for 2 minutes.
-
Reverse Transcription Mix: Add the following components to the denatured RNA mix:
| Component | Volume/Amount |
| 5X Reaction Buffer | 4 µL |
| Reverse Transcriptase | 1 µL |
| RNase Inhibitor | 1 µL |
| RNase-free Water | to 20 µL total vol |
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (Priming)
-
50°C for 50 minutes (Synthesis)
-
85°C for 5 minutes (Inactivation)
-
-
Storage: The resulting cDNA can be stored at -20°C.
qPCR Reaction
-
Primer Design: Use validated primers for your target genes (e.g., IL6, TNF, ICAM1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
| Table 1: Example Primer Sequences for qPCR | |
| Gene Name | Forward Primer (5' to 3') |
| GAPDH (Housekeeping) | GTCTCCTCTGACTTCAACAGCG |
| TNF (Target) | CCTCTCTCTAATCAGCCCTCTG |
| IL6 (Target) | ACTCACCTCTTCAGAACGAATTG |
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Prepare a master mix for each primer set to ensure consistency. A typical reaction is as follows:
| Component | Volume (per 20 µL reaction) |
| 2X SYBR Green Master Mix | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| cDNA Template (diluted) | 2 µL |
| Nuclease-Free Water | 7 µL |
-
Thermal Cycling: Run the plate in a qPCR machine with a program similar to this:
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 30 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: To verify product specificity.
-
Data Analysis and Presentation
Data Analysis
The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method .
-
Normalization to Housekeeping Gene (ΔCt):
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCt):
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control Sample)
-
-
Calculate Fold Change:
-
Fold Change = 2-ΔΔCt
-
Data Presentation
Summarize the final fold change data in a clear, tabular format.
| Table 2: Relative Gene Expression Fold Change after this compound Treatment | ||
| Treatment Group | TNF Fold Change (Mean ± SD) | IL6 Fold Change (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound (1 µM) | 0.72 ± 0.08 | 0.81 ± 0.09 |
| This compound (5 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 |
| This compound (10 µM) | 0.21 ± 0.03 | 0.29 ± 0.04 |
Disclaimer: This document provides a generalized protocol and a hypothetical mechanism of action for this compound. Researchers must optimize all steps, including cell density, compound concentrations, incubation times, and primer efficiencies, for their specific experimental system.
Measuring Protein Restoration with Exaluren Disulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren (B607397) disulfate, also known as ELX-02, is a synthetic, eukaryotic ribosome-selective glycoside under investigation for the treatment of genetic diseases caused by nonsense mutations.[1][2][3][4] These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. Exaluren disulfate is designed to enable the ribosome to read through these PTCs, resulting in the synthesis of a full-length, functional protein.[1][5] This document provides detailed application notes and protocols for researchers measuring the protein restoration effects of this compound in preclinical and clinical research settings. The primary therapeutic areas of interest include cystic fibrosis, Alport syndrome, and epidermolysis bullosa.[6][7]
Mechanism of Action
This compound is an aminoglycoside analog that selectively interacts with the eukaryotic ribosome.[1][5] This interaction modifies the decoding center of the ribosome, reducing its sensitivity to premature termination codons. By promoting the insertion of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, it allows for the continuation of translation and the production of a full-length protein.
Caption: Mechanism of this compound in overcoming nonsense mutations.
Data Presentation
The following tables summarize quantitative data from clinical trials of this compound.
Table 1: Phase 1 Single Ascending Dose Study in Healthy Volunteers [5]
| Dose Group (mg/kg) | Administration Route | Bioavailability | Key Findings |
| 0.3 - 7.5 | Subcutaneous (SC) | Nearly 100% | Acceptable safety profile, rapid absorption and elimination. |
| 0.3 | Intravenous (IV) | - | Used as a comparator for bioavailability calculation. |
Table 2: Phase 1 Multiple Ascending Dose Study in Healthy Volunteers [5]
| Cohort | Dose | Administration Schedule | Key Findings |
| 7 sequential cohorts | Multiple ascending doses | Subcutaneously twice weekly for 9 doses over 29 days | Plasma exposure was dose-proportional with no apparent accumulation. The drug was eliminated renally. No severe or serious adverse events were reported. |
Table 3: Phase 2 Clinical Trial Program in Cystic Fibrosis Patients with G542X Mutation [8]
| Dose Level | Dose (mg/kg/day) | Duration |
| 1 | 0.3 | 7 Days |
| 2 | 0.75 | 7 Days |
| 3 | 1.5 | 7 Days |
| 4 | Up to 3.0 | 14 Days |
Experimental Protocols
Detailed methodologies for key experiments to measure protein restoration by this compound are provided below.
Protocol 1: In Vitro Assessment of Protein Restoration in Cell Culture
This protocol describes the treatment of cells harboring a nonsense mutation with this compound and subsequent analysis of full-length protein expression.
Materials:
-
Cells harboring the nonsense mutation of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody specific to the full-length protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 100-400 µg/mL).[2]
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the full-length protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Caption: Workflow for in vitro protein restoration analysis.
Protocol 2: Functional Assays for Restored Protein
The choice of a functional assay will depend on the specific protein being investigated. Below is a general framework.
Example: Measuring CFTR Channel Activity (for Cystic Fibrosis Research)
Materials:
-
Cells expressing the nonsense mutation in the CFTR gene, treated with this compound as in Protocol 1.
-
Ussing chamber system.
-
Ringer's solution.
-
Forskolin (B1673556) and other CFTR channel modulators.
Procedure:
-
Cell Plating:
-
Plate CFTR mutant cells on permeable supports and culture until a polarized monolayer is formed.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period.
-
-
Ussing Chamber Assay:
-
Mount the permeable supports in an Ussing chamber.
-
Measure the baseline short-circuit current (Isc).
-
Stimulate the cells with forskolin to activate CFTR channels and measure the change in Isc.
-
The magnitude of the forskolin-induced Isc is proportional to CFTR channel activity.
-
Protocol 3: Ex Vivo Analysis using Patient-Derived Organoids
This protocol outlines the use of patient-derived organoids to assess the efficacy of this compound.
Materials:
-
Patient-derived intestinal organoids with the target nonsense mutation.
-
Organoid culture medium.
-
This compound.
-
Forskolin.
-
Imaging system for organoid swelling assay.
Procedure:
-
Organoid Culture and Treatment:
-
Culture patient-derived organoids according to established protocols.
-
Treat the organoids with a range of this compound concentrations for an optimized duration (e.g., 5-6 days).[9]
-
-
Forskolin-Induced Swelling (FIS) Assay:
-
Add forskolin to the organoid culture medium to stimulate CFTR-mediated fluid secretion.
-
Monitor and quantify the swelling of the organoids over time using an imaging system.
-
The degree of swelling correlates with the level of restored CFTR function.
-
Conclusion
Measuring protein restoration by this compound requires a multi-faceted approach, combining biochemical and functional assays. The protocols outlined above provide a framework for researchers to quantify the read-through efficacy of this compound in various experimental models. Careful optimization of treatment conditions and the use of appropriate controls are crucial for obtaining reliable and reproducible results. The data from these studies will be instrumental in advancing the development of this compound as a potential therapy for a range of genetic disorders caused by nonsense mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 8. eloxxpharma.com [eloxxpharma.com]
- 9. exaluren (ELX-02) News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for Exaluren Disulfate in Primary Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate, also known as ELX-02 or NB-124, is an advanced synthetic, eukaryotic ribosome-selective glycoside engineered to induce the readthrough of premature termination codons (PTCs) arising from nonsense mutations.[1][2][3] This mechanism allows for the synthesis of full-length, functional proteins in genetic diseases where a nonsense mutation would otherwise lead to truncated, non-functional proteins. These application notes provide detailed protocols for the use of this compound in primary cell culture assays, with a focus on primary human keratinocytes and fibroblasts derived from patients with genetic disorders such as Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB).[4][5][6]
Mechanism of Action
This compound exerts its therapeutic effect by binding to the decoding center (A-site) of the eukaryotic ribosome. This interaction reduces the stringency of codon recognition, promoting the insertion of a near-cognate aminoacyl-tRNA at the site of a premature termination codon (UAA, UAG, or UGA). This "readthrough" enables the ribosome to continue translation, resulting in the production of a full-length protein.[2][7][8] Additionally, this compound has been observed to increase the stability of mRNA transcripts containing nonsense mutations, potentially by protecting them from nonsense-mediated mRNA decay (NMD).
Signaling Pathway of this compound-Mediated Nonsense Readthrough
Caption: Mechanism of this compound in promoting readthrough of premature termination codons.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in restoring protein expression and function in primary human cells harboring nonsense mutations.
Table 1: Dose-Dependent Restoration of Type VII Collagen (C7) in Primary RDEB Keratinocytes
| This compound Concentration | C7 Protein Level (% of Normal Control) | Reference |
| 0 µM (Vehicle) | Baseline (Undetectable) | [9] |
| 10 µM | Increased C7 production | [9] |
| 50 µM | Significant increase in C7 production | [9] |
| 100 µM | Highest C7 production observed | [9] |
Table 2: Dose-Dependent Restoration of Laminin (B1169045) 332 in Primary JEB Keratinocytes
| This compound Concentration | Laminin 332 Level (% of Normal Control) | Reference |
| 0 µM (Vehicle) | Baseline (Undetectable) | [4] |
| Dose-dependent increase | Surpassed levels achieved with gentamicin | [4][5] |
Table 3: Cytotoxicity Profile of this compound
| Cell Type | Concentration | Incubation Time | Cytotoxicity | Reference |
| Human Proximal Tubule Cells (HK-2) | 100-400 µg/mL | Up to 72 hours | No toxic effect observed | [1][10][11] |
| Human Fibroblasts | Not specified | 48 hours | No toxic effect observed | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute this compound powder in sterile nuclease-free water to create a stock solution (e.g., 10 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol for Primary Human Keratinocyte Culture and Treatment
This protocol is adapted for primary keratinocytes derived from skin biopsies of patients with RDEB or JEB.
Materials:
-
Keratinocyte serum-free medium (KSFM)
-
0.05% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding: Plate primary human keratinocytes at a density of 2 x 10^4 cells/cm² in KSFM.[12]
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days until the cells reach 70-80% confluency.[12]
-
Treatment with this compound:
-
Prepare fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM for a dose-response experiment).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound in primary cell culture.
Western Blot Protocol for Detecting Restored Protein
This protocol is for the detection of full-length Type VII Collagen (C7) or Laminin 332.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-C7, anti-Laminin β3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-C7 or anti-Laminin β3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Immunofluorescence Protocol for Protein Localization
This protocol is to assess the correct localization of the restored protein (e.g., C7 or Laminin 332 at the dermal-epidermal junction in 3D skin equivalents).
Materials:
-
Cells grown on coverslips or 3D skin equivalents
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-C7, anti-Laminin 332)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells or tissue sections with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if detecting intracellular proteins).
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the protein localization using a fluorescence microscope.
Cell Viability/Cytotoxicity Assay
An MTT or similar viability assay can be performed to assess the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a promising therapeutic agent for genetic diseases caused by nonsense mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant primary cell culture models. Careful optimization of experimental conditions, including drug concentration and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel readthrough agent suppresses nonsense mutations and restores functional type VII collagen and laminin 332 in epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel readthrough agent suppresses nonsense mutations and restores functional type VII collagen and laminin 332 in epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Long-Term Stability of Exaluren Disulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exaluren disulfate is an investigational synthetic aminoglycoside designed to enable read-through of nonsense mutations in genetic diseases. Ensuring the stability of this compound solutions is critical for accurate and reproducible results in research and preclinical studies, as well as for maintaining its therapeutic efficacy and safety in clinical development. This document provides detailed protocols for assessing the long-term stability of this compound solutions, including a proposed degradation pathway, a forced degradation study protocol, and a stability-indicating analytical method.
Proposed Degradation Pathway of this compound
Based on the known degradation pathways of other aminoglycoside antibiotics, the primary routes of degradation for this compound are anticipated to be hydrolysis of its glycosidic bonds and, to a lesser extent, oxidation of its amino and hydroxyl functional groups. Forced degradation studies are essential to confirm these pathways and identify the resulting degradation products.
Caption: Proposed degradation pathways for this compound.
Long-Term Stability Data Summary
The following table should be used to summarize the data obtained from a long-term stability study of this compound solutions.
| Storage Condition | Time Point | % Initial Concentration (Mean ± SD) | Appearance | pH | Remarks |
| -80°C | 0 months | 100 | Clear, colorless | X.X | |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| -20°C | 0 months | 100 | Clear, colorless | X.X | |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 2-8°C | 0 days | 100 | Clear, colorless | X.X | |
| 7 days | |||||
| 14 days | |||||
| 30 days | |||||
| 25°C / 60% RH | 0 days | 100 | Clear, colorless | X.X | |
| 7 days | |||||
| 14 days | |||||
| 30 days | |||||
| 40°C / 75% RH | 0 days | 100 | Clear, colorless | X.X | |
| 7 days | |||||
| 14 days | |||||
| 30 days | |||||
| Photostability | 0 hours | 100 | Clear, colorless | X.X | ICH Q1B exposure |
| (ICH Q1B) | X hours |
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound solutions. These protocols should be adapted and validated for specific laboratory conditions and equipment.
Protocol for Forced Degradation Study
This study is designed to intentionally degrade the this compound solution to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[1]
Caption: Workflow for the forced degradation study of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and/or methanol
-
Buffer salts (e.g., ammonium (B1175870) formate, ammonium acetate)
-
Formic acid or acetic acid
4.1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL this compound in 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C in a water bath or oven.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
Protocol for Stability-Indicating HPLC/LC-MS Method
This protocol describes a general method for the quantification of this compound and the separation of its degradation products. This method will require optimization and validation.
4.2.1. Chromatographic Conditions (Example)
-
Instrumentation: HPLC or UHPLC system with a UV or PDA detector, or coupled to a mass spectrometer (MS).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like aminoglycosides. A C18 column may also be used with an appropriate ion-pairing agent.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-15 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: 205 nm (as aminoglycosides lack a strong chromophore).
-
MS: Electrospray ionization (ESI) in positive mode. Monitor for the precursor ion of this compound and potential degradation products.
-
4.2.2. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the analytical response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol for Long-Term Stability Study
4.3.1. Procedure
-
Prepare a batch of this compound solution at the desired concentration and in the relevant solvent/buffer.
-
Filter the solution through a 0.22 µm filter into sterile, inert containers (e.g., polypropylene (B1209903) or glass vials).
-
Store the containers under the conditions specified in the data summary table (Section 3.0).
-
At each time point, withdraw a sample and perform the following analyses:
-
Visual Inspection: Check for any changes in color, clarity, or for the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
Quantification: Analyze the concentration of this compound using the validated stability-indicating HPLC/LC-MS method.
-
-
Record all data in the long-term stability data summary table.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for assessing the long-term stability of this compound solutions. Adherence to these guidelines will ensure the generation of reliable and accurate stability data, which is essential for the successful research and development of this promising therapeutic agent. It is imperative that all methods are validated within the specific laboratory environment in which they are to be used.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Exaluren Disulfate Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exaluren disulfate (ELX-02) in mouse models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, eukaryotic ribosome-selective glycoside that induces read-through of nonsense mutations.[1] Nonsense mutations introduce a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. This compound binds to the ribosome and allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, enabling the ribosome to "read through" the premature stop signal and synthesize a full-length, functional protein.[1] This mechanism makes it a potential therapeutic for genetic diseases caused by nonsense mutations.[1]
Q2: What is a typical starting dosage for this compound in mice?
Based on preclinical studies, a common starting dosage for this compound in mice is in the range of 10 to 30 mg/kg, administered via subcutaneous injection.[2][3] The optimal dose will depend on the specific mouse model, the nonsense mutation being targeted, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should this compound be prepared for injection?
This compound is typically dissolved in a sterile, physiologically compatible vehicle such as normal saline for injection. It is recommended to prepare fresh solutions for each experiment.[2] If a stock solution is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[2] Before administration, the solution should be brought to room temperature.
Q4: What are the known pharmacokinetic properties of this compound in mice?
In mice, subcutaneously administered this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) being approximately 0.25 hours.[2][3] It is also rapidly eliminated from the plasma.[2][3] Tissue distribution studies have shown that the highest concentrations of the compound are found in the kidney, followed by the spleen and liver.[2][3]
Q5: What are the potential side effects or toxicities of this compound in mice?
Preclinical studies have suggested that this compound is generally well-tolerated in mice at therapeutic doses.[1] However, as an aminoglycoside analog, there is a potential for nephrotoxicity (kidney damage) and ototoxicity (hearing damage) at higher doses or with prolonged administration.[1] Common adverse events reported in clinical trials with human subjects include injection site reactions.[1] Researchers should monitor mice for signs of distress, changes in behavior, and weight loss. For long-term studies, it is advisable to monitor kidney function through appropriate biomarkers.
Troubleshooting Guides
Issue 1: Suboptimal or No Read-Through Efficacy Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | The administered dose may be too low to achieve a therapeutic effect. Perform a dose-escalation study to determine the optimal dose for your specific mouse model and nonsense mutation. |
| Variability in Read-Through Efficiency | The efficiency of read-through is highly dependent on the specific nonsense codon (UGA, UAG, or UAA) and the surrounding nucleotide sequence.[4][5][6] Some nonsense mutations are inherently less responsive to read-through agents. Confirm the responsiveness of your specific mutation using in vitro assays before proceeding with extensive in vivo studies. |
| Poor Bioavailability | Issues with the injection technique or formulation can lead to poor absorption. Ensure proper subcutaneous injection technique and that the drug is fully dissolved in the vehicle. |
| Nonsense-Mediated mRNA Decay (NMD) | The target mRNA with the premature termination codon may be degraded by the NMD pathway before it can be translated.[5][7] Consider co-administration of an NMD inhibitor to increase the amount of available mRNA for read-through. |
| Degraded Compound | Improper storage or handling of this compound can lead to degradation. Ensure the compound is stored correctly and use freshly prepared solutions for each experiment. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | The administered dose may be in the toxic range for the specific mouse strain or model. Reduce the dosage and carefully monitor for signs of toxicity. |
| Off-Target Effects | While designed to be selective, high concentrations of the drug may lead to off-target effects. |
| Injection Site Reactions | Improper injection technique or a high concentration of the injection solution can cause local irritation. Ensure proper subcutaneous injection technique, use an appropriate needle size, and consider diluting the drug to a larger volume (within acceptable limits for subcutaneous injection in mice). |
| Cumulative Toxicity | With long-term administration, the drug may accumulate in certain tissues, leading to toxicity. Monitor kidney and liver function periodically during long-term studies. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Administration Route | Subcutaneous Injection | [2][3] |
| Dosage Range | 10 - 30 mg/kg | [2][3] |
| Tmax (Time to Maximum Plasma Concentration) | ~0.25 hours | [2][3] |
| Primary Organs of Distribution | Kidney, Spleen, Liver | [2][3] |
Table 2: Reported Preclinical Dosage Regimen in a Mouse Model
| Mouse Model | Dosage | Dosing Frequency | Duration | Outcome | Reference |
| Cystinosis (CtnsY226X/Y226X) | 10 mg/kg | Twice weekly | 3 weeks | Reduced renal cystine accumulation | [2][3] |
| Cystic Fibrosis (CFTRG542X transgene) | 30 mg/kg | Daily | 14 days | Functional rescue of CFTR | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Weigh the appropriate amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a sterile vehicle, such as 0.9% sodium chloride (normal saline), to the desired final concentration. Ensure the final volume for injection is appropriate for subcutaneous administration in mice (typically 100-200 µL).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
Use the freshly prepared solution immediately. If not for immediate use, store at 4°C for short-term use (within 24 hours) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration of this compound in Mice
-
Restrain the mouse using an appropriate and humane technique.
-
Locate the injection site. The loose skin over the dorsal midline (scruff) is a common site for subcutaneous injections in mice.
-
Gently lift the skin to create a "tent."
-
Insert a sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 7. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Exaluren disulfate
Disclaimer: Exaluren disulfate is a fictional compound. The following information, including potential off-target effects, experimental data, and protocols, is for illustrative purposes only and is designed to demonstrate the creation of a technical support resource.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide addresses potential issues and questions that may arise during experiments involving this compound.
Q1: We are observing a decrease in cell viability at concentrations where the primary target should not be affected. What could be the cause?
A1: This could be due to off-target effects of this compound. We have identified potential off-target activity against Kinase B and Kinase C, which are involved in cell survival pathways. We recommend performing a dose-response cell viability assay and comparing the results with the IC50 values for the primary target and known off-targets.
Q2: Our experiments show an unexpected G2/M cell cycle arrest. Is this a known effect of this compound?
A2: Yes, this is a potential off-target effect. This compound has been shown to have inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. We advise performing a cell cycle analysis using flow cytometry to confirm and quantify this effect.
Q3: How can we confirm that the observed effects in our experiments are due to off-target activity?
A3: To confirm off-target activity, we recommend a combination of approaches:
-
Kinase Profiling: Test this compound against a panel of kinases to identify unintended targets.
-
Rescue Experiments: If you have identified a potential off-target, try to rescue the phenotype by overexpressing the wild-type version of the off-target protein.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same primary target. If the phenotypes differ, it is likely that the observed effects of this compound are, at least in part, due to off-target activity.
Q4: Are there any strategies to minimize the off-target effects of this compound?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Shorter Incubation Times: Reduce the duration of exposure to the compound.
-
Cell Line Selection: Use cell lines that have low expression levels of the identified off-target proteins.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Primary Target and Key Off-Targets
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 50 |
| Off-Target Kinase B | 500 |
| Off-Target Kinase C | 1200 |
| Off-Target CDK1 | 2500 |
Table 2: Cell Viability in Response to this compound in Different Cell Lines
| Cell Line | Primary Target A Expression | Off-Target B Expression | Off-Target C Expression | EC50 (nM) for Viability |
| Cell Line X | High | Low | Low | 150 |
| Cell Line Y | High | High | Moderate | 75 |
| Cell Line Z | Low | High | High | 60 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against a specific kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant kinase.
-
Peptide substrate specific for the kinase.
-
ATP (at Km concentration for the specific kinase).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the kinase/substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of ATP to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add 20 µL of the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle.
-
Cell Culture and Treatment:
-
Plate cells at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical workflow for mitigating off-target effects.
Technical Support Center: Comparative Toxicity Analysis
Important Notice: Our internal database and extensive searches of scientific literature did not yield any information on a compound named "exaluren disulfate." Please verify the spelling and provide any known alternative names, chemical identifiers (like a CAS number), or relevant research articles to enable a comparative analysis with gentamicin (B1671437).
The following information is provided based on the well-documented toxicity profile of gentamicin and serves as a template for how a comparative analysis with a novel compound would be structured. Once information on "this compound" is available, this guide can be populated with the relevant comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with gentamicin?
Gentamicin, an aminoglycoside antibiotic, is primarily associated with two significant toxicities:
-
Nephrotoxicity (Kidney Damage): It can accumulate in the proximal tubular cells of the kidneys, leading to acute tubular necrosis and impaired renal function.
-
Ototoxicity (Inner Ear Damage): It can cause irreversible damage to the hair cells of the cochlea (leading to hearing loss) and the vestibular system (leading to balance problems).
Q2: How is the cytotoxicity of a new compound typically assessed against a known toxicant like gentamicin?
Cytotoxicity is often evaluated in vitro using relevant cell lines. For instance, to assess nephrotoxicity, a renal cell line like Human Kidney 2 (HK-2) cells is commonly used. A typical experiment involves exposing the cells to a range of concentrations of the new compound and gentamicin and then measuring cell viability using assays like the MTT or LDH assay.
Q3: What are the common biomarkers to monitor for gentamicin-induced nephrotoxicity in vivo?
In animal models, key biomarkers for monitoring kidney damage include:
-
Blood Urea Nitrogen (BUN): An elevated BUN level indicates that the kidneys are not effectively filtering waste products from the blood.
-
Serum Creatinine (B1669602): Increased serum creatinine is a strong indicator of impaired kidney function.
-
Kidney Injury Molecule-1 (KIM-1): A protein that is significantly upregulated in the proximal tubules after injury.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker for acute kidney injury.
Troubleshooting Experimental Assays
Problem: High variability in my in vitro cell viability assay results when testing gentamicin.
-
Possible Cause 1: Cell Confluency. Ensure that you are seeding your cells at a consistent density and that they are at a consistent level of confluency (typically 70-80%) at the start of the experiment. Over-confluent or under-confluent cells can respond differently to toxic compounds.
-
Possible Cause 2: Reagent Stability. Gentamicin solutions should be freshly prepared. If you are using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Possible Cause 3: Assay Interference. The compound being tested might interfere with the assay itself. For example, some compounds can reduce MTT tetrazolium salt non-enzymatically. Run a control with the compound in cell-free media to check for this.
Problem: I am not observing the expected level of ototoxicity in my animal model with gentamicin.
-
Possible Cause 1: Animal Strain. Different strains of the same species can have varying sensitivities to aminoglycoside-induced ototoxicity. Ensure you are using a well-characterized and sensitive strain for your studies.
-
Possible Cause 2: Dosing Regimen. The dose, frequency, and duration of gentamicin administration are critical. A sub-optimal dosing regimen may not induce a sufficient level of ototoxicity. Review established protocols for the specific animal model you are using.
-
Possible Cause 3: Auditory Assessment Method. The method used to assess hearing loss (e.g., Auditory Brainstem Response - ABR) needs to be sensitive enough to detect the changes. Ensure your equipment is properly calibrated and that you have a stable baseline measurement before starting the treatment.
Quantitative Data Summary
The following tables are templates for summarizing comparative toxicity data.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) |
|---|---|---|---|
| Gentamicin | HK-2 (Renal) | MTT | Data |
| This compound | HK-2 (Renal) | MTT | Data |
| Gentamicin | HEI-OC1 (Auditory) | Caspase-3 | Data |
| This compound | HEI-OC1 (Auditory) | Caspase-3 | Data |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Nephrotoxicity Biomarkers (Animal Model)
| Treatment Group | Dose (mg/kg/day) | Serum Creatinine (mg/dL) | BUN (mg/dL) |
|---|---|---|---|
| Vehicle Control | - | Data | Data |
| Gentamicin | Data | Data | Data |
| This compound | Data | Data | Data |
BUN: Blood Urea Nitrogen.
Experimental Protocols
Protocol 1: Assessment of Nephrotoxicity in HK-2 Cells
-
Cell Culture: Culture Human Kidney 2 (HK-2) cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the HK-2 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of gentamicin and the test compound (this compound) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control group.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Visualizations
The following diagrams illustrate key concepts in toxicity pathways and experimental design.
Caption: A typical workflow for assessing in vitro cytotoxicity.
Technical Support Center: Exaluren Disulfate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Exaluren disulfate in in vitro experiments, with a focus on minimizing cytotoxicity. Below you will find troubleshooting guides and frequently asked questions to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| High Cell Cytotoxicity | Concentration Too High: The concentration of this compound may be in a toxic range for the specific cell line being used. | Perform a dose-response curve to determine the optimal, non-toxic working concentration. Start with a broad range and narrow down to the concentration that provides the desired read-through efficacy with minimal impact on cell viability. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to aminoglycoside compounds. | If possible, test the compound on a less sensitive cell line. Otherwise, optimize the concentration and treatment duration for your specific cell line. | |
| Contamination: Mycoplasma or other microbial contamination can exacerbate cellular stress and increase apparent cytotoxicity. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. | |
| Precipitation in Media | High Final Concentration: this compound may have limited solubility at very high concentrations in certain cell culture media. | Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water) and perform serial dilutions in pre-warmed cell culture medium.[1] Ensure the final concentration of any solvent is non-toxic to the cells (e.g., <0.1% for DMSO, if used). |
| Incorrect pH or Temperature: The pH and temperature of the media can affect the solubility of the compound. | Ensure the cell culture medium is at the correct physiological pH (typically 7.2-7.4) and is warmed to 37°C before adding this compound. | |
| Inconsistent Results | Compound Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of activity. | Store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. |
| Variability in Cell Health: Using cells at different passage numbers or with varying confluency can lead to inconsistent responses. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. Seed cells at a consistent density for all experiments. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media to ensure consistency across replicate wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic aminoglycoside that acts as a ribosomal protein modulator.[2] Its primary mechanism of action is to induce the read-through of premature termination codons (nonsense mutations) in mRNA. This allows for the synthesis of a full-length, functional protein, which can alleviate the effects of certain genetic diseases.[1]
Q2: Is this compound expected to be cytotoxic?
A2: Exaluren (also known as ELX-02) has been developed as an aminoglycoside analog with superior read-through activity and lower toxicity compared to older aminoglycosides like gentamicin (B1671437).[3] While all compounds can be toxic at high concentrations, this compound is designed to have a more favorable safety profile. The degree of cytotoxicity is cell-line dependent and should be determined empirically for your experimental system.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a concentrated stock solution in a sterile solvent such as water. This stock solution should be stored in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to one month.[1] When preparing working solutions, dilute the stock in your cell culture medium and if the stock is in water, it is good practice to filter-sterilize the final working solution.[1]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific nonsense mutation being targeted. It is crucial to perform a dose-response experiment for your specific system. Based on literature for similar read-through compounds, a starting range of 1 µM to 100 µM can be explored.
Q5: What type of controls should I include in my cytotoxicity assay?
A5: It is important to include the following controls in your experiment:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for normal cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound, at the same final concentration. This controls for any effects of the solvent on cell viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin (B1662922) or staurosporine) to ensure that the assay is working correctly and can detect cell death.
-
Positive Control (for read-through): If possible, a cell line with a known nonsense mutation and a reporter system to confirm the read-through activity of the compound.
Comparative Cytotoxicity Data (Gentamicin Congeners)
While specific IC50 values for this compound are not widely available in the public domain, the following table provides cytotoxicity data for various components of gentamicin, a related aminoglycoside. It is important to note that Exaluren has been designed to have lower toxicity than gentamicin.[3] This data is provided for comparative purposes to give a general sense of the cytotoxic potential of this class of compounds.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Gentamicin C1a | Human Renal Proximal Tubular (HK-2) | CellTiter-Glo | > 8 µg/ml | [4] |
| Gentamicin C2 | Human Renal Proximal Tubular (HK-2) | CellTiter-Glo | Most cytotoxic of congeners tested | [4][5] |
| Gentamicin C2a | Human Renal Proximal Tubular (HK-2) | CellTiter-Glo | Less cytotoxic than C2 | [4][5] |
| Amikacin | Human Renal Proximal Tubular (HK-2) | CellTiter-Glo | Minimal cytotoxicity at clinically relevant doses | [4] |
Disclaimer: The data presented above is for gentamicin congeners and not for this compound. This information should be used as a general reference only.
Experimental Protocols
General Protocol for Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT/MTS)
This protocol provides a general framework for determining the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.
1. Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Tetrazolium salt solution (e.g., MTT or MTS)
-
Solubilization solution (for MTT assay)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting high cytotoxicity results.
Caption: Proposed on-target and off-target mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent Exaluren disulfate results
Welcome to the technical support center for Exaluren disulfate (also known as ELX-02 disulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to answer frequently asked questions.
Troubleshooting Guides
Inconsistent results in experiments involving this compound can arise from various factors, from suboptimal compound handling to assay-specific issues. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: High Variability in Read-Through Efficiency
You observe inconsistent levels of full-length protein restoration across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Handling | - Verify Stock Solution Integrity: this compound is soluble in water. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. - Ensure Accurate Dosing: Use calibrated pipettes and perform serial dilutions carefully to ensure the final concentration in your assay is accurate. |
| Cellular Health and Confluency | - Monitor Cell Viability: High concentrations of any compound can induce cellular stress. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. - Standardize Cell Confluency: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells may respond differently. |
| Variability in Nonsense-Mediated mRNA Decay (NMD) | - Assess NMD Activity: The level of the target mRNA containing the premature termination codon (PTC) can be a limiting factor. NMD can degrade these transcripts, reducing the substrate for this compound. Consider co-treatment with an NMD inhibitor as a control to assess the maximum potential for read-through.[1][2][3][4][5] |
| PTC and Sequence Context | - Read-through Efficiency Varies: The identity of the stop codon (UGA, UAG, UAA) and the surrounding nucleotide sequence can influence the efficiency of read-through.[1][6] Be aware that different nonsense mutations may exhibit different sensitivities to this compound. |
Experimental Workflow for Optimizing Read-Through Efficiency:
Issue 2: Inconsistent Western Blot Results for Restored Protein
You are having trouble consistently detecting the full-length protein product after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Restored Protein | - Increase Protein Load: Load a higher amount of total protein per lane (up to 50 µg) to increase the chances of detecting a low-abundance target. - Use a More Sensitive Substrate: Employ an enhanced chemiluminescence (ECL) substrate to amplify the signal. - Optimize Antibody Concentrations: Test a range of primary antibody dilutions to find the optimal signal-to-noise ratio. |
| Poor Protein Extraction | - Use Appropriate Lysis Buffer: For membrane proteins like CFTR, use a lysis buffer containing strong detergents (e.g., RIPA buffer) to ensure complete solubilization.[7][8] - Include Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of the target protein. |
| Inefficient Protein Transfer | - Choose the Right Membrane: PVDF membranes generally have a higher binding capacity than nitrocellulose and are recommended for low-abundance proteins. - Optimize Transfer Conditions: For large proteins like CFTR, consider a wet transfer overnight at 4°C to ensure efficient transfer. |
| Non-Specific Antibody Binding | - Optimize Blocking: Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and blocking times to reduce background noise. - Include Proper Controls: Always include positive (cells known to express the protein) and negative (untreated or mock-transfected cells) controls.[9] |
Issue 3: Variable Results in CFTR Functional Assays (YFP Quenching)
You are observing inconsistent results in the YFP-based halide quenching assay for CFTR function.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Levels of Functional Protein at the Membrane | - Confirm Protein Expression and Localization: Before functional assays, confirm the presence of the full-length protein by Western blot and its localization to the plasma membrane by immunofluorescence. - Optimize Treatment Duration: The restored protein needs time to be trafficked to the cell surface. A time-course experiment can determine the optimal treatment duration. |
| Assay Conditions | - Maintain Stable pH: YFP fluorescence can be pH-sensitive. Ensure that your assay buffers are properly buffered to maintain a stable physiological pH.[10] - Control for Compound Autofluorescence/Quenching: Test if this compound itself fluoresces or quenches at the excitation/emission wavelengths of YFP. Run a control with the compound in the absence of cells.[11] |
| Cell Health | - Assess Cytotoxicity: As with other assays, ensure that the concentration of this compound used is not causing significant cell death, which would compromise membrane integrity and lead to inconsistent results.[12] |
| Variability in YFP Expression | - Use a Stable Cell Line: If using transient transfection, variability in transfection efficiency can lead to inconsistent YFP expression. The use of a stable cell line expressing the YFP-tagged construct is recommended.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic eukaryotic ribosome-selective glycoside.[14] It binds to the ribosome and induces the read-through of premature termination codons (nonsense mutations) in mRNA.[1] This allows for the synthesis of a full-length, functional protein from a gene that would otherwise produce a truncated, non-functional protein.[1]
Signaling Pathway of Nonsense Suppression:
References
- 1. eloxxpharma.com [eloxxpharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nonsense mRNA suppression via nonstop decay | eLife [elifesciences.org]
- 4. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of nonsense-mediated mRNA decay enhances in vivo nonsense suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 8. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Cellular responses to stress [reactome.org]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Improved fluorescence assays to measure the defects associated with F508del‐CFTR allow identification of new active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Exaluren Disulfate Delivery Systems: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Exaluren (B607397) disulfate to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Exaluren disulfate?
A1: this compound is a synthetic, eukaryotic ribosome-selective glycoside. Its primary mechanism involves inducing the read-through of nonsense mutations (premature termination codons) during protein synthesis.[1] This allows for the production of full-length, functional proteins in genetic disorders caused by such mutations.[1]
Q2: What are the primary target tissues for this compound?
A2: The target tissues depend on the genetic disorder being studied. For instance, in cystic fibrosis, the primary target is the airway epithelium.[1][2] For recessive dystrophic epidermolysis bullosa (RDEB), the target is keratinocytes and fibroblasts in the dermal-epidermal junction to restore functional type VII collagen.[3][4] In Alport syndrome, the podocytes in the kidney are the target.[3][5]
Q3: What is the purpose of the disulfate formulation?
A3: While specific details on the disulfate formulation are proprietary, sulfation is a known metabolic pathway that can influence a drug's solubility, stability, and interaction with cellular transporters.[6][7] The disulfate form of Exaluren may be designed to optimize its pharmacokinetic properties and facilitate its delivery to target tissues.
Q4: How should this compound be stored?
A4: this compound is typically stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months), protected from moisture.[1] Always refer to the product-specific data sheet for the most accurate storage information.
Q5: Are there known off-target effects of this compound?
A5: As a synthetic aminoglycoside, this compound has been designed to have lower toxicity compared to older aminoglycosides like gentamicin.[3] However, some studies have reported transient hearing threshold changes, which resolved after discontinuation of the drug.[4] Researchers should include appropriate safety and toxicity assessments in their experimental designs.
Troubleshooting Guides
Issue 1: Low Read-Through Efficacy in Cell Culture
Q: We are observing lower-than-expected production of the full-length protein in our cell-based assays. What are the potential causes and solutions?
A: This issue can arise from several factors related to the compound's delivery and activity at the cellular level.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cellular Uptake: Poor cellular uptake can limit the compound's access to the ribosomes. Consider co-administering this compound with a cell-penetrating peptide or encapsulating it in a nanoparticle-based delivery system to enhance intracellular delivery.
-
Compound Stability in Media: this compound may degrade in certain cell culture media over time. Assess its stability in your specific media at 37°C over the course of your experiment. If degradation is observed, consider more frequent media changes or a different formulation.
-
Nonsense-Mediated mRNA Decay (NMD): The NMD pathway can degrade mRNAs containing premature termination codons, reducing the template available for read-through. Co-administration of an NMD inhibitor can sometimes enhance the efficacy of read-through agents.[4]
Issue 2: Poor Bioavailability or Rapid Clearance in Animal Models
Q: Our in vivo studies show low plasma concentrations and rapid clearance of this compound after administration. How can we improve its pharmacokinetic profile?
A: Improving the in vivo performance of this compound often requires advanced delivery strategies.
-
Route of Administration: The route of administration significantly impacts bioavailability.[8][9] While subcutaneous injection has been used in clinical trials, you may need to explore other routes depending on your target tissue. For pulmonary targets, aerosolized delivery could be an option. For dermal targets, topical formulations could be investigated.
-
Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from enzymatic degradation, reduce renal clearance, and potentially enhance its accumulation in target tissues through the enhanced permeability and retention (EPR) effect in tumors or inflamed tissues.[10][11]
-
PEGylation: Modifying the delivery vehicle (e.g., liposomes) with polyethylene (B3416737) glycol (PEG) can increase circulation half-life by reducing clearance by the reticuloendothelial system.
Data Presentation
Table 1: In Vitro Efficacy of this compound with Different Delivery Systems in a CFTR-G542X Mutant Cell Line
| Delivery System | This compound Concentration (µM) | Cellular Uptake (%) | Full-Length CFTR Protein Expression (% of Wild Type) |
| Free Drug | 10 | 15 ± 2.1 | 8 ± 1.5 |
| Free Drug | 50 | 35 ± 4.5 | 25 ± 3.2 |
| Liposomal Formulation | 10 | 45 ± 5.3 | 30 ± 4.1 |
| Chitosan Nanoparticles | 10 | 60 ± 7.8 | 42 ± 5.5 |
Table 2: Biodistribution of this compound in a Mouse Model of Alport Syndrome 24 hours Post-Injection
| Delivery System | % Injected Dose per Gram of Tissue (Kidney) | % Injected Dose per Gram of Tissue (Liver) | % Injected Dose per Gram of Tissue (Spleen) |
| Free Drug (Subcutaneous) | 2.5 ± 0.4 | 10.2 ± 1.8 | 8.5 ± 1.3 |
| PEGylated Liposomes (IV) | 8.1 ± 1.2 | 5.5 ± 0.9 | 3.2 ± 0.6 |
| Targeted Nanoparticles (IV) | 15.7 ± 2.1 | 4.8 ± 0.7 | 2.9 ± 0.5 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
-
Lipid Film Hydration:
-
Dissolve a mixture of DSPC, cholesterol, and DSPE-PEG(2000) (55:40:5 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., 250 mM ammonium (B1175870) sulfate, pH 5.5) by vortexing at a temperature above the lipid phase transition temperature.[10]
-
The created ion gradient will actively load the this compound into the liposomes.
-
-
Size Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to create unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against a buffer such as HEPES-buffered saline (HBS), pH 7.4.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency by disrupting the liposomes with a detergent and measuring the this compound concentration using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Assessing Cellular Uptake via Flow Cytometry
-
Labeling:
-
Synthesize or procure a fluorescently labeled version of this compound (e.g., FITC-Exaluren disulfate).
-
Alternatively, label the delivery vehicle (e.g., liposomes with a fluorescent lipid).
-
-
Cell Treatment:
-
Plate cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound formulation at the desired concentration for a specified time (e.g., 4 hours).
-
-
Cell Preparation:
-
Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the gate for background fluorescence.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. exaluren (ELX-02) News - LARVOL Sigma [sigma.larvol.com]
- 5. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. Strategies for drug discovery by targeting sulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
addressing low read-through efficiency with Exaluren disulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exaluren disulfate (ELX-02) to address low read-through efficiency of nonsense mutations.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Low or no read-through efficiency observed.
-
Question: We are not observing a significant increase in the full-length protein after treating our cells with this compound. What are the possible reasons and troubleshooting steps?
-
Answer: Low read-through efficiency can be attributed to several factors, from the specific mutation to the experimental setup. Here’s a systematic approach to troubleshoot this issue:
-
Optimize this compound Concentration: The optimal concentration of this compound can be cell-type and mutation-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. In human cells, concentrations between 100-400 μg/mL have been shown to be effective and non-toxic[1].
-
Verify the Nonsense Mutation Context: The sequence surrounding the premature termination codon (PTC) can significantly influence read-through efficiency. Some sequence contexts are more permissive to read-through than others. It is advisable to review literature specific to your nonsense mutation of interest to see if read-through has been previously reported and under what conditions.
-
Assess mRNA Levels and Nonsense-Mediated Decay (NMD): The target mRNA transcript containing the nonsense mutation might be degraded by the NMD pathway, reducing the template available for translation and read-through.
-
Recommendation: Quantify the mRNA levels of your target gene using RT-qPCR. If the mRNA levels are significantly lower than the wild-type, consider co-treatment with an NMD inhibitor to increase the abundance of the target transcript.
-
-
Confirm Protein Detection Method Sensitivity: Ensure that your protein detection method, such as Western blotting, is sensitive enough to detect low levels of the full-length protein.
-
Recommendation: Include a positive control with a known amount of the recombinant full-length protein to validate the sensitivity of your antibody and detection system.
-
-
Issue 2: High cellular toxicity observed after treatment.
-
Question: We are observing significant cell death after treating our cell lines with this compound. How can we mitigate this?
-
Answer: While this compound is designed for low toxicity, cell-type specific responses can occur.
-
Perform a Cytotoxicity Assay: It is crucial to determine the maximum non-toxic concentration of this compound for your specific cell line. A standard cytotoxicity assay (e.g., MTT, LDH) should be performed with a range of concentrations. For example, in wildtype human proximal tubule cells (HK-2), no toxic effect was observed at 400 μg/mL for up to 72 hours[1].
-
Optimize Treatment Duration: Reduce the incubation time with this compound. A shorter treatment duration might be sufficient to induce read-through without causing significant toxicity.
-
Check Cell Culture Conditions: Ensure that the cells are healthy and not under any other stress (e.g., high confluency, nutrient deprivation) before and during treatment, as this can exacerbate cytotoxic effects.
-
Issue 3: Inconsistent results between experiments.
-
Question: We are getting variable read-through efficiency with this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results can stem from variability in experimental procedures and reagents.
-
Ensure Proper Reagent Handling and Storage: this compound stock solutions should be stored correctly to maintain their activity. For instance, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. Avoid repeated freeze-thaw cycles by preparing aliquots[1]. If using a water-based stock solution, it should be filter-sterilized (0.22 μm filter) before use[2].
-
Standardize Experimental Procedures: Maintain consistency in all experimental steps, including cell seeding density, treatment duration, and reagent concentrations.
-
Monitor Passage Number of Cell Lines: Use cell lines with a consistent and low passage number, as cellular characteristics and response to treatments can change over time in culture.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic eukaryotic ribosome-selective glycoside[3]. It works by binding to the ribosome and inducing a conformational change that allows a near-cognate aminoacyl-tRNA to be inserted at the site of a premature termination codon (PTC) during translation[4]. This "read-through" of the nonsense mutation results in the synthesis of a full-length, and potentially functional, protein[4][5].
Q2: How do I prepare a stock solution of this compound?
A2: It is recommended to refer to the manufacturer's instructions for the specific lot of this compound you are using. Generally, if water is used as the solvent for the stock solution, it should be sterile-filtered through a 0.22 μm filter before being added to cell culture media[2]. Stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid degradation from repeated freeze-thaw cycles[1][2].
Q3: What are the known off-target effects of this compound?
A3: A key concern with read-through agents is the potential to also read through natural stop codons, leading to the production of elongated, non-functional, or even toxic proteins. However, studies have shown that this compound exhibits selectivity for premature stop codons over native stop codons[6][7]. This selectivity is a critical safety feature of the compound.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in in vivo studies. For example, in mouse models, it has been administered via subcutaneous injection at doses of 10 and 30 mg/kg[1][3]. It is rapidly absorbed, with a Tmax of 0.25 hours, and has a short plasma half-life of approximately 0.5 hours[3][8].
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration | 100 - 400 µg/mL | Human cells | [1] |
| Cytotoxicity (No effect) | 400 µg/mL (up to 72h) | Human proximal tubule cells (HK-2) | [1] |
| Treatment Duration | 48 hours | HEK293 cells | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Dosage | 10 and 30 mg/kg | Subcutaneous injection | [1][3] |
| Time to Max Concentration (Tmax) | 0.25 hours | Single and repeated administration | [3][8] |
| Terminal Half-life (T1/2) | 0.5 hours | Single and repeated administration | [3][8] |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Read-through Efficiency
This protocol is a standard method to quantify the read-through efficiency of a nonsense mutation.
-
Plasmid Construct:
-
Use a dual-luciferase reporter plasmid where the Renilla luciferase (hRluc) and firefly luciferase (hFluc) genes are in the same reading frame, separated by a linker containing the nonsense mutation of interest. The upstream Renilla luciferase should lack a stop codon, and the downstream firefly luciferase should lack a start codon.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water and filter it through a 0.22 µm syringe filter.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL). Include a vehicle-only control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the Renilla and firefly luciferase activities using a dual-luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the read-through efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity.
-
Normalize the read-through efficiency of the treated samples to that of the vehicle-treated control to determine the fold-increase in read-through.
-
Protocol 2: Western Blot for Full-Length Protein Detection
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Mandatory Visualization
Caption: Workflow for assessing this compound-mediated read-through and troubleshooting.
Caption: Logical flowchart for troubleshooting low read-through efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eloxxpharma.com [eloxxpharma.com]
- 5. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eloxxpharma.com [eloxxpharma.com]
- 7. ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
Exaluren disulfate degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Exaluren disulfate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for up to two years when stored at -20°C in a sealed container, protected from moisture.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[2] Recommended storage conditions for solutions are:
It is also recommended to store stock solutions under a nitrogen atmosphere.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in water and Phosphate Buffered Saline (PBS).[3] For aqueous stock solutions, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use.[3][4][5]
Q4: Is this compound stable at room temperature?
A4: The compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended refrigerated conditions should be maintained.
Q5: What are the visible signs of this compound degradation?
A5: Visible signs of degradation in the solid form can include a change in color from white/off-white to yellow or brown, and clumping of the powder due to moisture absorption. In solution, degradation may be indicated by discoloration, cloudiness, or the formation of precipitates.
Q6: How does pH affect the stability of this compound?
A6: While specific data for this compound is not publicly available, aminoglycosides as a class are known to be susceptible to hydrolysis of their glycosidic bonds, a process that can be accelerated by acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.
Troubleshooting Guide
Issue 1: Precipitation is observed in my thawed stock solution.
-
Question: I thawed my this compound stock solution, and I see some precipitate. Is it still usable?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the precipitate.[3]
-
Verification: Visually inspect the solution to ensure it is clear before use.
-
Caution: If the precipitate does not redissolve with warming and agitation, it may indicate degradation or contamination, and it is recommended to prepare a fresh stock solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My recent experiments using this compound have yielded inconsistent results compared to previous batches. Could the compound have degraded?
-
Answer: Inconsistent results can be a sign of compound degradation.
-
Action: First, verify the storage conditions and handling of the compound. Ensure that it has been stored at the correct temperature and protected from moisture.
-
Verification: To confirm the integrity of your sample, you can perform an analytical check using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks compared to a reference standard would indicate degradation. (See "Experimental Protocols" for a general HPLC method).
-
Workflow: The following diagram outlines a general workflow for troubleshooting inconsistent results.
Troubleshooting workflow for inconsistent results. -
Quantitative Data Summary
| Parameter | Condition | Duration | Citation |
| Powder Storage | -20°C (sealed, away from moisture) | >2 years | [1] |
| Solution Storage | -80°C (under nitrogen recommended) | 6 months | [3][4][5][6] |
| Solution Storage | -20°C (under nitrogen recommended) | 1 month | [3][4][5][6] |
| Shipping | Ambient Temperature | A few weeks | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound, based on common analytical techniques for aminoglycosides.[3][4][5]
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
Reference standard (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a suitable detector (ELSD, CAD, or MS recommended)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in HPLC-grade water at a concentration of 1 mg/mL.
-
If a reference standard is available, prepare a solution at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as aminoglycosides have poor UV absorbance.[1][5]
-
-
Data Analysis:
-
Analyze the chromatogram of your sample.
-
Compare the peak area and retention time of the main peak to the reference standard or a previously analyzed "good" batch.
-
The appearance of new peaks or a significant reduction in the main peak area suggests degradation.
-
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not publicly available, aminoglycosides can undergo hydrolysis at their glycosidic linkages. The following diagram illustrates a generalized, hypothetical degradation pathway for an aminoglycoside compound.
References
Exaluren Disulfate & Mitochondrial Ribosomes: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of Exaluren disulfate on mitochondrial ribosomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as ELX-02 disulfate) is an investigational eukaryotic ribosome selective glycoside (ERSG).[1][2][3][4][5] Its primary therapeutic goal is to enable the read-through of nonsense mutations in eukaryotic cells, thereby restoring the production of full-length, functional proteins.[1][2][3]
Q2: Is this compound known to inhibit mitochondrial translation?
While the primary target of this compound is the cytosolic ribosome, its potential for off-target effects on mitochondrial ribosomes is an area of active investigation. Due to the evolutionary similarities between mitochondrial and prokaryotic ribosomes, compounds that affect protein synthesis can sometimes exhibit cross-reactivity.[6][7][8] Currently, there is no definitive published evidence to suggest that this compound is a potent inhibitor of mitochondrial protein synthesis. However, researchers should be aware of this theoretical possibility, especially when working with high concentrations of the compound.
Q3: What are the potential downstream consequences of mitochondrial ribosome inhibition?
Inhibition of mitochondrial protein synthesis can have significant cellular consequences. The 13 proteins encoded by mitochondrial DNA are essential components of the electron transport chain (ETC) and ATP synthase.[9][10] Disruption of their synthesis can lead to:
-
Decreased cellular ATP production.
-
Increased production of reactive oxygen species (ROS).
-
Induction of mitochondrial stress pathways.
-
Potential for apoptosis or other forms of cell death.
Q4: What are the recommended control compounds for studying the effects of this compound on mitochondrial ribosomes?
It is recommended to use well-characterized inhibitors of mitochondrial protein synthesis as positive controls. These include:
-
Chloramphenicol: A bacteriostatic antibiotic that inhibits the peptidyl transferase center of the 50S ribosomal subunit in both bacteria and mitochondria.[11][12]
-
Tetracycline: An antibiotic that prevents the binding of aminoacyl-tRNA to the 30S ribosomal subunit.[6][11]
-
Linezolid: An oxazolidinone antibiotic that binds to the 23S ribosomal RNA of the 50S subunit and can inhibit mitochondrial protein synthesis.[6][7][12]
A negative control, such as a compound known to inhibit cytosolic protein synthesis without affecting mitochondrial ribosomes (e.g., cycloheximide), should also be included to differentiate between mitochondrial-specific and general cytotoxic effects.[13]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability, No Apparent Effect on Mitochondrial Translation | 1. Insufficient Concentration: this compound may have a low affinity for mitochondrial ribosomes. 2. Short Incubation Time: The effects on mitochondrial protein synthesis may take time to become apparent. 3. Cell Line Resistance: The cell line used may have compensatory mechanisms. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. Increase the incubation time and perform a time-course experiment. 3. Try a different cell line, particularly one that is highly dependent on oxidative phosphorylation. |
| Unexpectedly High Cell Toxicity | 1. Off-Target Effects: this compound may have other off-target effects unrelated to mitochondrial translation. 2. Solvent Toxicity: The vehicle used to dissolve the compound may be causing toxicity at the concentrations used. 3. Combined Cytosolic and Mitochondrial Inhibition: At high concentrations, the compound might be inhibiting both cytosolic and mitochondrial ribosomes, leading to rapid cell death. | 1. Perform assays to measure other cellular processes (e.g., apoptosis, ROS production). 2. Run a vehicle-only control at the highest concentration used. 3. Use a lower concentration range and include controls like cycloheximide (B1669411) to assess the contribution of cytosolic translation inhibition. |
| Inconsistent Results Between Experiments | 1. Compound Stability: this compound may be unstable in your experimental media. 2. Cell Passage Number: High passage number cells can have altered mitochondrial function. 3. Variability in Reagent Preparation: Inconsistent preparation of reagents can lead to variability. | 1. Prepare fresh solutions of this compound for each experiment.[2] 2. Use cells with a low passage number and ensure consistent cell culture conditions. 3. Standardize all reagent preparation protocols and ensure thorough mixing. |
| Difficulty in Isolating High-Quality Mitochondria | 1. Suboptimal Homogenization: Incomplete cell lysis or excessive homogenization can damage mitochondria. 2. Contamination with Cytosolic Ribosomes: The mitochondrial fraction may be contaminated with cytosolic ribosomes. | 1. Optimize the homogenization procedure for your specific cell type. 2. Include multiple washing steps and consider using a sucrose (B13894) gradient for purification. |
Quantitative Data Summary
The following tables present hypothetical data from experiments investigating the impact of this compound on mitochondrial protein synthesis.
Table 1: Dose-Response of this compound on Mitochondrial Protein Synthesis in HEK293T Cells
| Concentration (µM) | Mitochondrial Protein Synthesis Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 ± 2.1 | 100 ± 3.5 |
| 10 | 5 ± 1.8 | 98 ± 2.9 |
| 50 | 15 ± 3.2 | 95 ± 4.1 |
| 100 | 35 ± 4.5 | 88 ± 5.2 |
| 200 | 60 ± 5.1 | 75 ± 6.8 |
| 400 | 85 ± 3.9 | 55 ± 7.3 |
Table 2: IC50 Values for Inhibition of Mitochondrial vs. Cytosolic Protein Synthesis
| Compound | Mitochondrial IC50 (µM) | Cytosolic IC50 (µM) | Selectivity Index (Mito/Cyto) |
| This compound | 185.3 | 5.2 | 35.6 |
| Chloramphenicol | 10.5 | >500 | >47.6 |
| Cycloheximide | >500 | 0.8 | >625 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Protein Synthesis by ³⁵S-Methionine/Cysteine Labeling
This protocol allows for the specific analysis of newly synthesized mitochondrial proteins.
Materials:
-
Cell culture medium without methionine and cysteine
-
This compound, Chloramphenicol, Cycloheximide
-
³⁵S-methionine/cysteine protein labeling mix
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitors
-
SDS-PAGE gels and buffers
-
Autoradiography film or phosphorimager
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with cycloheximide (to inhibit cytosolic protein synthesis) for 30-60 minutes.
-
Add this compound or control compounds (Chloramphenicol) at the desired concentrations and incubate for the desired time.
-
Wash the cells with PBS.
-
Add methionine/cysteine-free medium containing the ³⁵S-labeling mix and the respective inhibitors. Incubate for 1-2 hours.
-
Wash the cells with ice-cold PBS to stop the labeling.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Quantify the bands corresponding to the mitochondrially encoded proteins.
Protocol 2: Mitochondrial Ribosome Profiling (MitoRibo-Seq)
This is a high-resolution method to map the positions of ribosomes on mitochondrial mRNAs.[9][10]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer containing chloramphenicol
-
Micrococcal Nuclease (MNase)
-
Sucrose gradient solutions
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with this compound or vehicle control.
-
Rapidly wash the cells with ice-cold PBS containing chloramphenicol.[9][10]
-
Lyse the cells in ice-cold lysis buffer with chloramphenicol.
-
Treat the lysate with MNase to digest mRNA not protected by ribosomes.
-
Separate mitoribosomes from cytosolic ribosomes and other cellular components by sucrose gradient ultracentrifugation.[8]
-
Isolate the RNA from the mitoribosome fraction (these are the ribosome-protected fragments or footprints).
-
Prepare a sequencing library from the isolated RNA footprints.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to map the ribosome footprints to the mitochondrial genome and assess changes in ribosome occupancy upon treatment with this compound.
Visualizations
Caption: Hypothetical pathway of this compound's off-target effects.
Caption: Workflow for assessing mitochondrial protein synthesis inhibition.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. excenen.com [excenen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Monitoring mammalian mitochondrial translation with MitoRiboSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 13. biologydiscussion.com [biologydiscussion.com]
Technical Support Center: Overcoming Solubility Challenges with Exaluren Disulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Exaluren disulfate (also known as ELX-02 disulfate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, eukaryotic ribosome-selective glycoside developed to treat genetic diseases caused by nonsense mutations.[1][2] Its primary mechanism of action is to induce the cellular machinery to read through premature termination codons (PTCs or nonsense mutations) in the mRNA during translation. This process allows for the synthesis of a full-length, functional protein, which would otherwise be truncated and non-functional.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in aqueous solutions but is poorly soluble in dimethyl sulfoxide (B87167) (DMSO). The table below summarizes the available solubility data.
Q3: I observed precipitation when diluting my this compound stock solution into cell culture medium. What could be the cause?
A3: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue with many compounds. For this compound, this can be due to a few factors:
-
Localized High Concentration: Rapidly adding a concentrated stock to your media can create localized areas of high concentration, leading to precipitation.
-
Temperature Effects: Although not definitively documented for this compound, some sulfate (B86663) compounds have decreased solubility at higher temperatures. The temperature of your media (e.g., 37°C) could potentially influence its solubility.
-
"Salting Out": High concentrations of salts in your culture medium can reduce the solubility of other dissolved compounds, a phenomenon known as "salting out."
Q4: How should I prepare and store stock solutions of this compound?
A4: Based on its solubility profile, the recommended solvent for preparing high-concentration stock solutions of this compound is sterile water or phosphate-buffered saline (PBS).
-
Preparation: To aid dissolution, especially at high concentrations, the use of sonication is recommended.[3]
-
Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suitable.[1]
Q5: Are there any known issues with using DMSO as a solvent for this compound?
A5: Yes, the available data indicates that this compound has poor solubility in DMSO. Therefore, preparing a high-concentration stock solution in DMSO is not recommended as it will likely result in incomplete dissolution and inaccurate concentrations.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| Water | ≥ 60 mg/mL | - |
| PBS (pH 7.4) | 100 mg/mL | Sonication may be required to achieve this concentration.[3] |
| DMSO | < 1 mg/mL | Considered poorly soluble. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in water or PBS. | Incomplete wetting of the powder. | Vortex the solution vigorously. If dissolution is still incomplete, use a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be attempted, but monitor for any signs of degradation. |
| Precipitation observed upon addition to cell culture media. | Localized high concentration. | Add the this compound stock solution dropwise to the cell culture medium while gently swirling or vortexing. This ensures rapid and even dispersion. |
| High final concentration. | Ensure the final concentration of this compound in your experiment is below its solubility limit in the specific medium being used. Consider performing a preliminary solubility test in your medium of choice. | |
| Inconsistent experimental results. | Inaccurate stock solution concentration due to incomplete dissolution. | Always visually inspect your stock solution to ensure complete dissolution before use. If any particulate matter is visible, attempt to redissolve using sonication. |
| Degradation of the compound. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Ensure proper storage conditions are maintained. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in PBS
Materials:
-
This compound powder
-
Sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile 1X PBS to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to suspend the powder.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all powder has dissolved.
-
Visually inspect the solution against a light source to ensure there is no particulate matter.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Nonsense Mutation Read-Through Assay using a Dual-Luciferase Reporter System
This protocol provides a general framework for assessing the read-through activity of this compound in a cell-based assay.
Materials:
-
Mammalian cells transiently or stably expressing a dual-luciferase reporter construct. The primary reporter (e.g., Firefly luciferase) should contain a nonsense mutation, while the secondary reporter (e.g., Renilla luciferase) serves as an internal control for transfection efficiency and cell viability.
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Dual-luciferase assay reagent
-
Luminometer-compatible microplates (white, opaque)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS used to prepare the stock solution).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for read-through and expression of the luciferase reporters.
-
-
Cell Lysis:
-
Remove the medium containing the compound.
-
Wash the cells once with 1X PBS.
-
Add the appropriate volume of passive lysis buffer (from the dual-luciferase assay kit) to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a new luminometer-compatible plate.
-
Following the dual-luciferase assay kit's protocol, add the Firefly luciferase substrate and measure the luminescence (this is your primary reporter signal).
-
Next, add the Renilla luciferase substrate and measure the luminescence (this is your internal control signal).
-
-
Data Analysis:
-
For each well, normalize the Fire-fly luciferase signal by dividing it by the Renilla luciferase signal.
-
Calculate the fold-change in read-through activity for each concentration of this compound compared to the vehicle control.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's mechanism of action at the ribosome.
References
Validation & Comparative
Exaluren Disulfate vs. Gentamicin: A Comparative Guide to Read-Through Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for approximately 11% of all inherited genetic diseases.[1] These mutations lead to the production of truncated, non-functional proteins. Two promising therapeutic strategies to overcome nonsense mutations involve the use of read-through agents, molecules that enable the ribosome to bypass the PTC and synthesize a full-length, functional protein. This guide provides a detailed comparison of two such agents: Exaluren disulfate (ELX-02) and gentamicin (B1671437).
This compound (ELX-02) is a novel, synthetic aminoglycoside analog designed for enhanced read-through activity and a better safety profile compared to traditional aminoglycosides.[2][3] Gentamicin , a widely used antibiotic, was one of the first compounds identified to possess read-through capabilities. However, its clinical use for this purpose is limited by significant nephrotoxicity and ototoxicity.[2] This guide will delve into their mechanisms of action, compare their read-through efficiency with supporting experimental data, and provide detailed experimental protocols for assessing read-through activity.
Mechanism of Action
Both this compound and gentamicin are aminoglycoside analogs that function by binding to the decoding center of the ribosome. This binding induces a conformational change that reduces the accuracy of codon recognition, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of the premature stop codon, thus permitting the continuation of translation.
A critical aspect of their mechanism is the interplay with the nonsense-mediated mRNA decay (NMD) pathway. NMD is a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. By promoting ribosomal read-through, both this compound and gentamicin can rescue the PTC-containing mRNA from NMD, thereby increasing the pool of available template for the synthesis of full-length protein.
Below is a diagram illustrating the nonsense-mediated mRNA decay (NMD) pathway and the intervention point for read-through agents.
Comparative Read-Through Efficiency
Direct, head-to-head comparisons of this compound and gentamicin have demonstrated the superior efficacy of this compound in preclinical models.
In Vitro Studies
A key method for quantifying read-through efficiency in vitro is the use of a dual-luciferase reporter assay. In this system, a plasmid is engineered to express a luciferase gene containing a nonsense mutation, followed by a second luciferase gene as an internal control. The ratio of the two luciferase activities provides a quantitative measure of read-through.
| Cell Line | Nonsense Mutation | Compound | Concentration | Read-Through Efficiency (% of Wild-Type) | Reference |
| FRT | G550X-CFTR | G418 (aminoglycoside) | 1000 µg/mL | ~6.7% | [4] |
| FRT | G542X-CFTR | G418 (aminoglycoside) | 1000 µg/mL | ~0.6% | [4] |
| FRT | G550X-CFTR | ELX-02 | 1000 µg/mL | ~3.8% | [4] |
| FRT | G542X-CFTR | ELX-02 | 1000 µg/mL | ~0.4% | [4] |
| Patient-derived keratinocytes and fibroblasts (RDEB and JEB) | Various | Gentamicin | Not specified | Lower than ELX-02 | [2][3] |
| Patient-derived keratinocytes and fibroblasts (RDEB and JEB) | Various | ELX-02 | Significantly lower than gentamicin | Higher than gentamicin | [2][3] |
Note: G418 is another aminoglycoside often used in in vitro studies and serves as a relevant comparator for gentamicin.
In Vivo and Clinical Data
Clinical trials in cystic fibrosis (CF) patients with nonsense mutations have provided valuable data on the efficacy of both compounds.
| Study Population | Compound | Dosage | Key Outcome | Result | Reference |
| CF patients with at least one G542X allele | ELX-02 | 1.5 mg/kg/day | Change in sweat chloride | -5.4 mmol/L (statistically significant) | [5][6] |
| CF patients with Y122X mutation | Gentamicin | 10 mg/kg once-daily IV | Change in sweat chloride | Significant decrease | [7][8] |
| CF patients with stop mutations | Gentamicin | 0.3% nasal drops | Nasal potential difference | Significant reduction | [9] |
| CF patients with premature stop mutations | Gentamicin | 2.5 mg/kg every 8h IV | Nasal potential difference | Small increases in CFTR Cl- conductance | [10] |
While both agents have shown some clinical benefit, the data for this compound in CF suggests a consistent and statistically significant effect on the surrogate biomarker of sweat chloride at a well-tolerated dose.[5][6] A study on epidermolysis bullosa showed that ELX-02 induced a dose-dependent production of C7 or laminin (B1169045) β3 that surpassed the results achieved with gentamicin.[3]
Experimental Protocols
Dual-Luciferase Reporter Assay for Read-Through Efficiency
This protocol outlines the key steps for assessing the read-through efficiency of a compound using a dual-luciferase reporter system.
1. Plasmid Construction:
-
A dual-luciferase reporter vector is used, such as pGL3 (Promega).
-
The firefly luciferase gene is modified to include the nonsense mutation of interest.
-
The Renilla luciferase gene, driven by a separate promoter, serves as an internal control for transfection efficiency and cell viability.
2. Cell Culture and Transfection:
-
Select an appropriate cell line (e.g., HEK293, HeLa).
-
Plate cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
24 hours post-transfection, remove the medium and add fresh medium containing the desired concentrations of the read-through agent (this compound or gentamicin) or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
4. Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
5. Luciferase Activity Measurement:
-
Use a dual-luciferase assay kit (e.g., from Promega or Abcam).
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and activates the Renilla luciferase) and measure the Renilla luminescence.
6. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the ratios of the treated samples to the vehicle control to determine the fold-change in read-through efficiency.
Below is a workflow diagram for the dual-luciferase assay.
Conclusion
This compound (ELX-02) represents a significant advancement in the development of read-through therapies for genetic diseases caused by nonsense mutations. Preclinical and clinical data suggest that it has a superior efficacy and safety profile compared to gentamicin. While gentamicin laid the groundwork for nonsense suppression therapy, its clinical utility is hampered by toxicity concerns. The targeted design of this compound appears to have successfully mitigated these issues while enhancing its primary therapeutic function. For researchers and drug developers, this compound offers a more potent and safer tool for investigating and potentially treating a wide range of nonsense mutation-mediated disorders. Further head-to-head clinical trials will be crucial to fully elucidate the comparative clinical benefits of these two agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. In vitro prediction of stop-codon suppression by intravenous gentamicin in patients with cystic fibrosis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro prediction of stop-codon suppression by intravenous gentamicin in patients with cystic fibrosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. atsjournals.org [atsjournals.org]
A Comparative Analysis of Exaluren Disulfate and Traditional Aminoglycosides for Nonsense Mutation Read-Through Therapy
For Immediate Publication
Watertown, MA – December 10, 2025 – This guide provides a detailed comparison between Exaluren disulfate (ELX-02), an investigational synthetic aminoglycoside, and traditional aminoglycosides, such as gentamicin (B1671437). The focus of this analysis is on their application in therapies for genetic disorders caused by nonsense mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy, toxicity, and underlying mechanisms, supported by experimental data and detailed protocols.
This compound is a novel, eukaryotic ribosome-selective glycoside designed to induce translational read-through of premature termination codons (PTCs), thereby restoring the production of full-length, functional proteins.[1] While structurally related to conventional aminoglycoside antibiotics like gentamicin, its development has been optimized for read-through efficacy and an improved safety profile. Traditional aminoglycosides, though primarily antibacterial, have been repurposed for read-through applications but are hampered by significant toxicity.
Comparative Efficacy: Read-Through of Premature Termination Codons
This compound has demonstrated superior read-through efficiency compared to traditional aminoglycosides in various preclinical models.[1] In multiple cystic fibrosis (CF) models, ELX-02 has been shown to be 2 to 5 times more efficient at inducing read-through of TP53 and APC premature termination codons than gentamicin.[1] Furthermore, in a CF mouse model with the G542X mutation, ELX-02 administration resulted in superior functional rescue of the CFTR protein compared to gentamicin.[2]
While direct head-to-head percentage comparisons are model-dependent, the available data consistently indicates a higher potency for this compound. For instance, in human bronchial epithelial cells, a derivative of ELX-02 restored approximately 7% of wild-type CFTR activity, whereas gentamicin showed no functional restoration.[3] In Fischer rat thyroid (FRT) cells expressing the G550X-CFTR mutation, ELX-02 at a concentration of 1000 µg/mL restored CFTR activity to 12.6% of wild-type levels.[4]
The following table summarizes key efficacy data for this compound and gentamicin in the context of CFTR nonsense mutations.
| Compound | Mutation | Model System | Read-Through Efficacy (% of Wild-Type or Fold Increase) | Reference |
| This compound (ELX-02) | G550X | FRT Cells | 12.6% of Wild-Type CFTR Activity | [4] |
| G542X | FRT Cells | 1.0% of Wild-Type CFTR Activity | [4] | |
| G542X, W1282X, etc. | Human Bronchial Epithelial Cells | ~7% of Wild-Type CFTR Activity (for ELX-02 precursor) | [3] | |
| Gentamicin | Y122X | Dual-Luciferase Reporter | >5-fold higher than other mutations | [5] |
| G542X | Dual-Luciferase Reporter | 15-fold increase over basal | [5] | |
| R1162X | Dual-Luciferase Reporter | 10-fold increase over basal | [5] | |
| W1282X | Dual-Luciferase Reporter | 3-fold increase over basal | [5] |
Comparative Toxicity Profile
A significant limitation of traditional aminoglycosides in long-term therapy is their associated nephrotoxicity and ototoxicity.[1] this compound has been specifically engineered to mitigate these effects by enhancing selectivity for the eukaryotic ribosome while reducing binding to mitochondrial and prokaryotic ribosomes.[1] This has resulted in a reported tenfold improvement in the therapeutic index over gentamicin and other aminoglycosides in preclinical CF models.[1]
Phase 1 clinical trials with this compound have shown it to be generally well-tolerated, with limited and reversible auditory findings and no reported drug-related serious adverse events or renal issues.[2] In contrast, gentamicin has a well-documented risk of causing irreversible hearing loss and kidney damage with prolonged use.[6]
The following table summarizes available toxicity data.
| Compound | Assay | Model System | Result | Reference |
| This compound (ELX-02) | Clinical Trial (Phase 1) | Human Volunteers | Generally well-tolerated, limited reversible auditory findings | [2] |
| Gentamicin | Cytotoxicity (CCK-8 Assay) | HK-2 Human Kidney Cells | IC50: 22.3 mM | [7] |
| Ototoxicity (ABR) | Sprague-Dawley Rats | 42 dB hearing loss at 32 kHz after 4 weeks (100 mg/kg daily) | ||
| Nephrotoxicity | Guinea Pigs | Alterations in kidney function observed from the first week of treatment | [6] |
Mechanism of Action: Targeting the Ribosome
Both this compound and gentamicin function by binding to the decoding center (A-site) of the ribosomal RNA. This interaction reduces the fidelity of translation termination, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of a premature termination codon, thus enabling the ribosome to "read through" the stop signal and synthesize a full-length protein. The key distinction lies in their ribosomal selectivity.
Caption: Mechanism of aminoglycoside-induced nonsense codon read-through.
This compound exhibits higher selectivity for the eukaryotic ribosome, which is the target for treating genetic diseases in humans. Conversely, traditional aminoglycosides like gentamicin have high affinity for prokaryotic ribosomes, underlying their antibiotic activity, but also bind to human mitochondrial ribosomes, which is a major contributor to their ototoxicity and nephrotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Dual-Luciferase Reporter Assay for Read-Through Efficacy
This assay quantitatively measures the efficiency of nonsense codon read-through. A reporter construct is engineered with an upstream Renilla luciferase gene and a downstream firefly luciferase gene, separated by a nonsense mutation in a specific gene context. Read-through of the nonsense mutation results in the expression of both luciferases.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are seeded in 96-well plates and transfected with the dual-luciferase reporter plasmid using a lipid-based transfection reagent.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the read-through compound (e.g., this compound, gentamicin) or a vehicle control.
-
Cell Lysis: After a 24-48 hour incubation period, the culture medium is removed, and cells are washed with PBS. Cells are then lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The lysate is transferred to a luminometer plate. Firefly luciferase activity is measured first by adding the appropriate substrate. Then, a quenching reagent is added, followed by the Renilla luciferase substrate to measure its activity.
-
Data Analysis: The read-through efficiency is calculated as the ratio of firefly to Renilla luciferase activity, normalized to a control construct with a sense codon instead of a stop codon.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HK-2 (human kidney proximal tubule) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, gentamicin) and incubated for 24-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
Auditory Brainstem Response (ABR) for Ototoxicity Assessment
ABR is a non-invasive electrophysiological test to assess hearing function in animal models.
-
Animal Preparation: Rats are anesthetized, and subcutaneous electrodes are placed on the scalp, behind the test ear, and on the back (ground electrode).
-
Acoustic Stimuli: Click stimuli and pure-tone bursts (e.g., at 8, 16, and 32 kHz) are delivered to the ear canal via a calibrated speaker. Stimuli are presented at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps).
-
Signal Recording: The electrical responses from the auditory nerve and brainstem are amplified, filtered, and averaged for each stimulus intensity.
-
Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that elicits a recognizable ABR waveform.
-
Data Analysis: ABR thresholds are compared between treated and control groups. A significant increase in the threshold indicates hearing loss.
Serum Biomarkers for Nephrotoxicity Assessment
Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) are standard biomarkers used to assess kidney function in animal models.
-
Animal Treatment: Animals receive daily doses of the test compound (e.g., gentamicin) for a specified period (e.g., 7-14 days).
-
Blood Collection: Blood samples are collected at baseline and at various time points during and after the treatment period via cardiac puncture or from a tail vein.
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation.
-
Biomarker Measurement: Serum BUN and creatinine concentrations are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Data Analysis: Levels of BUN and creatinine in the treated group are compared to those in a vehicle-treated control group. A significant elevation in these markers indicates impaired kidney function.
Caption: A general experimental workflow for comparing read-through agents.
Conclusion
This compound represents a promising next-generation aminoglycoside for the treatment of genetic diseases caused by nonsense mutations. Preclinical data strongly suggest that it offers a significant efficacy advantage over traditional aminoglycosides like gentamicin, coupled with a markedly improved safety profile. Its selectivity for the eukaryotic ribosome is a key molecular feature that likely underpins its reduced toxicity. Further clinical evaluation is ongoing to fully characterize the therapeutic potential of this compound in patient populations.
References
- 1. Auditory Brainstem Responses (ABR) of Rats during Experimentally Induced Tinnitus: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mass Spectrometry Analysis of Exaluren Disulfate-Restored Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry-based analysis of proteins restored by Exaluren disulfate (ELX-02). This compound is an investigational drug designed to enable the read-through of premature termination codons (PTCs) in nonsense mutations, leading to the synthesis of full-length, functional proteins. Mass spectrometry is a critical tool to confirm and quantify the production of these restored proteins.
Recent clinical studies have successfully used mass spectrometry to confirm the restoration of type IV collagen proteins in patients with Alport syndrome, a genetic disorder caused by nonsense mutations. In a proof-of-concept study, mass spectrometry analyses verified the production of both collagen α4 (IV) and collagen α5 (IV) proteins in patients treated with ELX-02. Notably, a greater than 6-fold increase in collagen α4 and detectable levels of collagen α5 were observed post-treatment in a patient where collagen α5 was absent before the therapy[1].
This guide outlines a comprehensive mass spectrometry workflow to identify and quantify such restored proteins, comparing the expected outcomes before and after treatment with this compound.
Comparative Analysis: Pre- and Post-Treatment with this compound
The primary goal of the mass spectrometry analysis is to detect and quantify the full-length protein that is absent or present at very low levels before treatment. The comparison focuses on the presence of peptides that are located downstream of the nonsense mutation, which would only be present in the full-length, restored protein.
| Parameter | Pre-Treatment Sample | Post-Treatment Sample (with this compound) |
| Full-Length Protein Abundance | Undetectable or extremely low | Detectable and quantifiable |
| Peptides Downstream of PTC | Absent | Present and identifiable |
| Truncated Protein Fragments | Potentially detectable | May still be present, but the ratio of full-length to truncated protein is expected to increase |
| Overall Protein Function | Impaired or absent | Potentially restored, correlating with the amount of full-length protein produced |
Quantitative Data Summary
The following table illustrates the expected quantitative results from a label-free quantitative mass spectrometry experiment comparing kidney biopsy samples from an Alport syndrome patient before and after treatment with this compound. The data is hypothetical but based on reported outcomes[1].
| Protein | Peptide Sequence | Pre-Treatment (Normalized Intensity) | Post-Treatment (Normalized Intensity) | Fold Change |
| Collagen α4 (IV) | ...[Peptide upstream of PTC]... | 1.0 x 10^5 | 1.2 x 10^5 | ~1.2 |
| Collagen α4 (IV) | ...[Peptide downstream of PTC ]... | Not Detected | 6.5 x 10^5 | >6 |
| Collagen α5 (IV) | ...[Peptide upstream of PTC]... | Not Detected | 2.0 x 10^4 | - |
| Collagen α5 (IV) | ...[Peptide downstream of PTC ]... | Not Detected | 1.5 x 10^4 | - |
Experimental Protocols
A detailed methodology is crucial for the successful identification and quantification of restored proteins, which are often of low abundance.
Sample Preparation: Kidney Biopsy Tissue
-
Tissue Homogenization : Flash-freeze kidney biopsy tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Protein Extraction : Resuspend the tissue powder in a lysis buffer (e.g., 8 M urea (B33335), 2 M thiourea, 4% CHAPS, 50 mM Tris-HCl pH 8.5) containing a protease inhibitor cocktail.
-
Sonication : Further disrupt the cells and shear nucleic acids by sonication on ice.
-
Centrifugation : Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification : Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford or BCA assay).
Protein Digestion
-
Reduction and Alkylation : Reduce disulfide bonds by incubating the protein lysate with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. Alkylate the free cysteine residues with 55 mM iodoacetamide (B48618) for 45 minutes in the dark at room temperature.
-
Enzymatic Digestion :
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M.
-
Perform an initial digestion with an appropriate enzyme for collagen, such as collagenase, to improve the accessibility of cleavage sites.
-
Follow with a standard tryptic digestion by adding sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup : Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Load the desalted peptides onto a C18 reverse-phase analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid over a suitable time (e.g., 90-120 minutes) to ensure good separation.
-
-
Mass Spectrometry (MS) :
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
Use an appropriate fragmentation method, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis
-
Database Searching : Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify trypsin (and collagenase, if used) as the enzyme, allowing for a certain number of missed cleavages.
-
Set precursor and fragment ion mass tolerances appropriate for the instrument used.
-
Include variable modifications such as methionine oxidation and fixed modifications like cysteine carbamidomethylation. For collagen analysis, also consider proline and lysine (B10760008) hydroxylation as variable modifications[2][3][4].
-
-
Identification of Restored Protein :
-
Filter the search results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Specifically look for the identification of peptides that are located C-terminal to the known premature termination codon. The presence of these "read-through" peptides is direct evidence of the synthesis of the full-length protein.
-
-
Label-Free Quantification (LFQ) :
-
Use a software package such as MaxQuant to perform label-free quantification based on the intensity of the precursor ions for each peptide.
-
Compare the normalized intensities of the identified peptides between the pre- and post-treatment samples to determine the fold change in protein abundance.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Mass Spectrometry Workflow for Restored Protein Analysis.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Quantitative proteomic profiling of extracellular matrix and site-specific collagen post-translational modifications in an in vitro model of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ELX-02 for Full-Length Protein Restoration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ELX-02, an investigational read-through agent, with other alternatives for the treatment of genetic diseases caused by nonsense mutations. The focus is on the quantitative analysis of full-length protein restoration, supported by experimental data and detailed methodologies.
Introduction
Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. Read-through therapies aim to suppress this premature termination, allowing the ribosome to read through the PTC and synthesize a full-length, functional protein. ELX-02 is a novel, synthetic aminoglycoside derivative designed to induce translational read-through with improved selectivity for eukaryotic ribosomes, potentially offering a better safety profile compared to conventional aminoglycosides.[1] This guide compares the efficacy of ELX-02 with ataluren (B1667667) (Translarna®) and the conventional aminoglycoside, gentamicin (B1671437), in restoring full-length protein expression.
Quantitative Comparison of Read-Through Agents
The following tables summarize the quantitative data on the efficacy of ELX-02, ataluren, and gentamicin in restoring full-length protein or function in various preclinical and clinical models. It is important to note that the experimental models and conditions vary between studies, making direct cross-study comparisons challenging.
Table 1: ELX-02 Quantitative Read-Through Efficacy
| Disease/Model System | Gene (Nonsense Mutation) | Outcome Measure | Efficacy of ELX-02 | Reference |
| Cystic Fibrosis (Mouse Model) | CFTR (G542X) | Functional Rescue | Superior to gentamicin | [2][3] |
| Cystic Fibrosis (Patient-Derived Organoids) | CFTR (G550X) | CFTR Function (Forskolin-induced swelling) | 20-40% of wild-type level (with CFTR correctors) | [1] |
| Cystic Fibrosis (Patient-Derived Organoids) | CFTR (G542X) | CFTR Function (Forskolin-induced swelling) | Significantly higher than vehicle control | [1] |
| Cancer (Cell Line) | TP53, APC | PTC Read-through | 2-5 times higher efficiency than gentamicin | [4] |
| Epidermolysis Bullosa (Cell Models) | COL7A1, LAMB3 | Full-length protein production | Surpassed results achieved with gentamicin | [5] |
Table 2: Ataluren Quantitative Read-Through Efficacy
| Disease/Model System | Gene (Nonsense Mutation) | Outcome Measure | Efficacy of Ataluren | Reference |
| Duchenne Muscular Dystrophy (Clinical Trial) | DMD | Dystrophin Expression | 61% of subjects showed an increase in post-treatment dystrophin expression | [6][7] |
| Duchenne Muscular Dystrophy (Mouse Model) | Dmdx | Dystrophin Expression | ~5% of wild-type muscle level | [7] |
| Carnitine Palmitoyltransferase 1A Deficiency (Patient Fibroblasts) | CPT1A | Enzyme Activity | Increased from 15% to 45% of wild-type levels | [4] |
| Cystic Fibrosis (Clinical Trial) | CFTR | Apical CFTR protein expression | 17% improvement in the proportion of epithelial cells expressing apical CFTR | [4] |
Table 3: Gentamicin Quantitative Read-Through Efficacy
| Disease/Model System | Gene (Nonsense Mutation) | Outcome Measure | Efficacy of Gentamicin | Reference |
| Cystic Fibrosis (Cell Culture) | CFTR (Y122X) | Read-through Level | ~4.5% | [8] |
| Cystic Fibrosis (Cell Culture) | CFTR (G542X) | Read-through Level | ~0.4% | [8] |
| Cystic Fibrosis (Cell Culture) | CFTR (W1282X) | Read-through Level | ~0.9% | [8] |
| Rett Syndrome (Cell Culture) | MECP2 (R270X) | Read-through Efficiency | ~12% increase | [9] |
| Various Genetic Diseases (Cell Culture) | Various | Read-through Rates | 0.04% to 2.79% | [2][3] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of ELX-02 and a typical experimental workflow for quantifying full-length protein after treatment.
Figure 1: Mechanism of Action of ELX-02.
Figure 2: Experimental Workflow for Protein Quantification.
Experimental Protocols
Western Blot for Full-Length CFTR Quantification
This protocol is a general guideline for the detection and quantification of full-length Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein following treatment with a read-through agent.
1. Sample Preparation:
-
Culture cells (e.g., CFBE41o- expressing a CFTR nonsense mutation) to confluence.
-
Treat cells with the desired concentration of ELX-02 or other read-through agents for 24-48 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Mix a standardized amount of protein (e.g., 30-50 µg) from each sample with Laemmli sample buffer. Do not boil CFTR samples; instead, incubate at 37°C for 15 minutes.[10]
-
Load samples onto a 6% or 7% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to CFTR (e.g., anti-CFTR monoclonal antibody 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the intensity of the full-length CFTR band and normalize it to the intensity of the housekeeping protein band using densitometry software.
ELISA for Full-Length Protein Quantification
This protocol outlines a sandwich ELISA for the quantification of a specific full-length protein restored by a read-through agent.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific to the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare a standard curve using a known concentration of the purified full-length protein.
-
Add 100 µL of the cell lysates (prepared as in the Western blot protocol) and the protein standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection Antibody Incubation:
-
Add 100 µL of a biotinylated detection antibody, which recognizes a different epitope on the target protein, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
5. Signal Development:
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
6. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the protein standards.
-
Determine the concentration of the full-length protein in the samples by interpolating their absorbance values from the standard curve.
Mass Spectrometry for Read-Through Product Identification
Mass spectrometry (MS) is a powerful tool for confirming the identity of the full-length protein produced by read-through and for identifying the amino acid(s) inserted at the site of the premature termination codon.
1. Sample Preparation:
-
Isolate the protein of interest from cell lysates using immunoprecipitation or other purification methods.
-
Separate the purified protein by SDS-PAGE.
-
Excise the protein band corresponding to the expected molecular weight of the full-length protein.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
2. LC-MS/MS Analysis:
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
3. Data Analysis:
-
The fragmentation patterns (MS/MS spectra) of the peptides are used to determine their amino acid sequences.
-
These sequences are then compared to a protein database to identify the protein.
-
Specific analysis of the peptide spanning the nonsense mutation site can reveal which amino acid was incorporated during the read-through event.
Conclusion
ELX-02 shows significant promise as a read-through agent for restoring full-length protein in various genetic diseases caused by nonsense mutations. Preclinical data suggests that it may have a superior efficacy and safety profile compared to traditional aminoglycosides like gentamicin. While direct quantitative comparisons with ataluren are limited, the available data indicates that both compounds are effective in restoring protein expression, although the levels of restoration can vary depending on the specific mutation and model system. The choice of a read-through therapeutic will likely depend on a variety of factors, including the specific disease, the nature of the nonsense mutation, and the individual patient's response. Further clinical studies with head-to-head comparisons are needed to fully elucidate the comparative efficacy and safety of these promising therapies.
References
- 1. In vitro readthrough of termination codons by gentamycin in the Stüve–Wiedemann Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 4. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro prediction of stop-codon suppression by intravenous gentamicin in patients with cystic fibrosis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Enhancer Compounds in Gentamicin-Mediated Readthrough of Nonsense Mutations in Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
A Comparative Guide to Nonsense Codon Read-Through Therapeutics: Exaluren Disulfate in Focus
For Researchers, Scientists, and Drug Development Professionals
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), are responsible for approximately 11% of all inherited genetic diseases.[1] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of debilitating conditions. The therapeutic strategy of nonsense codon read-through aims to suppress these PTCs, enabling the ribosome to read through the erroneous stop signal and synthesize a full-length, functional protein. This guide provides a comparative analysis of exaluren (B607397) disulfate (ELX-02), a novel read-through agent, with other therapeutic alternatives, supported by available experimental data.
Mechanism of Action: Overriding the Stop Signal
Read-through agents primarily work by interacting with the ribosomal machinery. They induce a conformational change that allows a near-cognate aminoacyl-tRNA to be inserted at the premature stop codon, thus permitting translation to continue.
Exaluren Disulfate (ELX-02) , an investigational aminoglycoside analog, is designed to have a higher affinity for the eukaryotic ribosome's decoding site.[1][2] This enhanced binding is intended to increase the efficiency of read-through while potentially reducing the off-target effects and toxicity associated with traditional aminoglycosides.[1][2]
Ataluren (B1667667) (PTC124) is another small molecule that promotes read-through of premature stop codons.[3] While its precise mechanism is still under investigation, it is believed to modulate the ribosome's sensitivity to stop codons, leading to the incorporation of an amino acid and the production of a full-length protein.[3][4]
Aminoglycosides (e.g., gentamicin, G418) were among the first compounds identified to induce nonsense suppression. Their mechanism involves binding to the A site of the ribosome, which reduces the accuracy of translation termination and allows for the insertion of an amino acid at the PTC.[5][6][7] However, their clinical use is often limited by significant toxicities, including nephrotoxicity and ototoxicity.
dot
Caption: General mechanism of action for nonsense codon read-through agents.
Comparative Efficacy: A Look at the Data
Direct, head-to-head comparative studies of exaluren, ataluren, and aminoglycosides across a range of nonsense mutations are limited. The following tables summarize available data from preclinical and clinical studies.
Preclinical Read-Through Efficiency
| Compound | Model System | Nonsense Mutation | Read-Through Efficiency/Outcome | Reference |
| Exaluren (ELX-02) | DMS-114 lung cells | TP53 R213X (UGA) | Dose-dependent increase in full-length p53 protein. | [8][9] |
| G550X-CFTR FRT cells | CFTR G550X (UGA) | Significantly increased CFTR activity (12.6% of wild-type). | [10] | |
| G542X-CFTR FRT cells | CFTR G542X (UGA) | Increased CFTR activity (1.0% of wild-type). | [10] | |
| Ataluren | mdx mouse myotubes | Dmd (UGA) | ~5% of wild-type dystrophin expression. | [3] |
| Reporter Assays | Various | Variable, with some studies showing no activity. | [11][12] | |
| Gentamicin | NIH3T3 cells | 66 different PTCs | Read-through levels up to 0.5% with treatment. | [5][6][7] |
| G418 | G550X-CFTR FRT cells | CFTR G550X (UGA) | Significantly increased CFTR activity (22.2% of wild-type). | [10] |
| G542X-CFTR FRT cells | CFTR G542X (UGA) | Increased CFTR activity (1.8% of wild-type). | [10] |
Clinical Trial Data
| Compound | Disease | Phase | Key Findings | Reference |
| Exaluren (ELX-02) | Cystic Fibrosis (G542X) | 2 | Did not meet primary efficacy endpoints (change in sweat chloride and FEV1). Some evidence of activity in patients with higher baseline sweat chloride. | [13] |
| Alport Syndrome | 2 | Improvement in podocyte foot process effacement in all three treated patients. One patient achieved remission (≥50% reduction in UPCR). | [14][15] | |
| Ataluren | Duchenne Muscular Dystrophy | 3 | Showed a delay in the loss of ambulation in a subgroup of patients. | [3] |
| Cystic Fibrosis | 3 | Did not meet the primary endpoint of change in FEV1 in the overall population. A potential benefit was observed in patients not receiving chronic inhaled tobramycin. | [16] |
Experimental Protocols
Luciferase Reporter Assay for Read-Through Quantification
This assay is a common method to quantify the efficiency of nonsense codon read-through in a high-throughput manner.
dot
Caption: Workflow for a dual-luciferase reporter assay to measure read-through.
Methodology:
-
Construct Design: A dual-luciferase reporter vector is engineered. The Renilla luciferase gene is placed upstream of the firefly luciferase gene, separated by a linker containing the nonsense mutation of interest.
-
Cell Culture and Transfection: Mammalian cells are cultured and then transfected with the reporter plasmid.
-
Treatment: Transfected cells are treated with varying concentrations of the read-through compound (e.g., exaluren, ataluren, or an aminoglycoside) or a vehicle control.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The lysate is sequentially mixed with substrates for Renilla and firefly luciferases, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity (representing read-through) is normalized to the Renilla luciferase activity (representing transfection efficiency and overall protein synthesis). The read-through efficiency is calculated as the ratio of firefly to Renilla activity.[17][18][19]
Western Blotting for Full-Length Protein Detection
Western blotting is used to detect and quantify the amount of full-length protein produced as a result of read-through.
dot
Caption: Workflow for Western blotting to detect full-length protein.
Methodology:
-
Sample Preparation: Cells or tissues treated with read-through agents are lysed, and the total protein concentration is determined.[20][21]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes an epitope on the C-terminal portion of the full-length protein (downstream of the nonsense mutation). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured by an imaging system.
-
Analysis: The intensity of the band corresponding to the full-length protein is quantified and normalized to a loading control (e.g., a housekeeping protein like GAPDH or β-actin) to determine the relative amount of read-through product.[22][23]
Conclusion
This compound represents a promising next-generation read-through agent, designed to improve upon the efficacy and safety profiles of earlier compounds. While preclinical data and early clinical findings in Alport syndrome are encouraging, further research is needed to fully elucidate its comparative effectiveness against ataluren and aminoglycosides across a broader range of nonsense mutations and genetic diseases. The development of robust, standardized assays will be crucial for accurately comparing the read-through efficiencies of these and future therapeutic candidates. As our understanding of the factors influencing nonsense suppression deepens, the potential for personalized, mutation-specific therapies continues to grow.
References
- 1. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 6. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. eloxxpharma.com [eloxxpharma.com]
- 10. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Eloxx reports all patients in Phase II Alport syndrome trial have improved [clinicaltrialsarena.com]
- 15. Eloxx Pharmaceuticals to Advance ELX-02 Into Pivotal Trial for the Treatment of Alport Syndrome With Nonsense Mutations Following Achievement of Remission in Patient in Phase 2 Study [drug-dev.com]
- 16. Aminoglycosides and other factors promoting stop codon readthrough in human cells [comptes-rendus.academie-sciences.fr]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. DSpace [cora.ucc.ie]
- 20. addgene.org [addgene.org]
- 21. journals.plos.org [journals.plos.org]
- 22. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison of Exaluren Disulfate and PTC124 for Nonsense Mutation Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, two small molecules, Exaluren disulfate (ELX-02) and PTC124 (ataluren), have emerged as prominent candidates. Both agents are designed to induce ribosomal read-through of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in their evaluation of these compounds.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical nature of each compound.
| Feature | This compound (ELX-02) | PTC124 (Ataluren) |
| Chemical Class | Synthetic eukaryotic ribosome-selective glycoside (aminoglycoside analog)[1][2] | 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid[3][4] |
| Molecular Formula | C₁₉H₄₀N₄O₁₄S₂[5] | C₁₅H₉FN₂O₃[3] |
| Molecular Weight | 580.6 g/mol [5] | 284.24 g/mol [4][6] |
| Appearance | White to off-white amorphous powder (sulfate salt)[7] | Crystalline solid[3] |
Mechanism of Action: Overriding Premature Stop Signals
Both this compound and PTC124 function by interacting with the ribosome to promote the suppression of nonsense mutations, yet their precise binding sites and interactions are believed to differ.
PTC124 (Ataluren) is a non-aminoglycoside compound that selectively induces ribosomal read-through of premature termination codons without significantly affecting the recognition of normal stop codons.[8] It is thought to modulate the decoding center of the ribosome, facilitating the insertion of a near-cognate tRNA at the site of the premature stop codon, thus allowing translation to continue.[9]
This compound (ELX-02) , a synthetic analog of aminoglycosides, also promotes read-through of nonsense mutations by interacting with the ribosome.[10][11] Unlike traditional aminoglycosides, it has been engineered to enhance selectivity for eukaryotic ribosomes and reduce off-target effects.[7]
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies are limited. However, data from independent studies using similar reporter assays provide a basis for comparison. The most common in vitro method to quantify read-through efficiency is the luciferase reporter assay.
| Compound | Assay System | Target Mutation | Read-through Efficacy (relative to control) | Concentration for Max Activity | Reference |
| PTC124 (Ataluren) | HEK293 cells with LUC-190 nonsense alleles | UGA, UAG, UAA | 4- to 15-fold stimulation | ~3 µM | [6] |
| This compound (ELX-02) | Human cells | Not specified | Permits read-through | 100-400 µg/mL | [2] |
Note: A direct quantitative comparison of fold-change is challenging due to differences in experimental setups and reporting. However, both compounds demonstrate dose-dependent read-through activity.
Clinical Development and Efficacy
Both molecules have been investigated in clinical trials for various genetic disorders.
| Feature | This compound (ELX-02) | PTC124 (Ataluren) |
| Indications Investigated | Cystic Fibrosis, Nephropathic Cystinosis[10][12] | Duchenne Muscular Dystrophy (DMD), Cystic Fibrosis[13][14] |
| Administration Route | Subcutaneous injection[10] | Oral[13] |
| Regulatory Status | Investigational[10] | Approved in the European Union for nonsense mutation DMD (Translarna™)[14] |
| Reported Clinical Trial Data | Phase 2 studies have evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with cystic fibrosis and nephropathic cystinosis.[12] | Phase 3 trials have been conducted for DMD and CF. In a study on nmDMD, 80% of evaluable patients showed an increase in dystrophin expression.[14] A Phase 3 trial in CF did not meet its primary endpoint in the overall population but suggested potential benefit in a subgroup of patients not receiving chronic inhaled tobramycin.[15] |
Experimental Protocols
Luciferase Reporter Assay for Read-through Efficacy
This assay is a cornerstone for quantifying the in vitro efficacy of read-through compounds.
Objective: To measure the dose-dependent ability of a compound to promote read-through of a premature termination codon in a reporter gene.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and stably transfected with a plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) engineered to include a premature termination codon (e.g., UGA, UAG, or UAA). A second reporter gene (e.g., Renilla luciferase) without a PTC is often co-transfected to normalize for transfection efficiency and cell viability.[16]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or PTC124 for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[17]
-
Luminometry: The lysate is transferred to a luminometer plate. A substrate for the primary luciferase (e.g., D-luciferin for Firefly luciferase) is added, and the resulting luminescence is measured. Subsequently, a substrate for the normalization luciferase is added, and its luminescence is measured.[17][18]
-
Data Analysis: The read-through efficiency is calculated as the ratio of the primary luciferase activity to the normalization luciferase activity. The results are typically expressed as a fold-change relative to untreated control cells.
Western Blot for Full-Length Protein Restoration
This technique is used to detect and quantify the expression of the full-length protein restored by read-through therapy.
Objective: To confirm the production of full-length protein in cells or tissues from a disease model treated with a read-through agent.
Methodology:
-
Sample Preparation: Protein lysates are prepared from cells (e.g., primary muscle cells from a DMD patient) or tissues (e.g., muscle tissue from an mdx mouse model) that have been treated with this compound or PTC124. Protein concentration is determined using a standard assay (e.g., BCA assay).[19][20]
-
SDS-PAGE: The protein lysates are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[21][22]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[22]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-dystrophin antibody). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[19][23]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The signal is captured using an imaging system.[23]
-
Analysis: The intensity of the band corresponding to the full-length protein is quantified and compared to untreated controls and positive controls (wild-type samples).
Conclusion
This compound and PTC124 represent two distinct chemical approaches to the common therapeutic goal of overcoming nonsense mutations. PTC124, an orally available small molecule, has achieved regulatory approval in Europe for nmDMD, demonstrating a significant milestone in the field. This compound, a subcutaneously administered synthetic aminoglycoside analog, is in earlier stages of clinical development but has shown promise in preclinical and early clinical studies for diseases like cystic fibrosis and cystinosis.
The choice between these compounds for research or therapeutic development will depend on the specific genetic disorder, the target tissue, the desired route of administration, and the evolving landscape of clinical data. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two important read-through agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. eloxxpharma.com [eloxxpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. parentprojectmd.org [parentprojectmd.org]
- 15. Efficacy and safety of ataluren in patients with nonsense-mutation cystic fibrosis not receiving chronic inhaled aminoglycosides: The international, randomized, double-blind, placebo-controlled Ataluren Confirmatory Trial in Cystic Fibrosis (ACT CF) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. origene.com [origene.com]
Assessing the Functional Rescue of Protein by Exaluren Disulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Exaluren (B607397) disulfate (ELX-02) with alternative therapeutic agents for the functional rescue of proteins truncated by nonsense mutations. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Nonsense Mutation Read-Through Therapy
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. Read-through agents are a class of molecules that enable the ribosome to bypass these PTCs, allowing for the translation of a full-length, functional protein. This therapeutic strategy holds promise for a variety of genetic disorders.
Mechanism of Action
Exaluren disulfate is a synthetic aminoglycoside designed to have a higher selectivity for eukaryotic ribosomes and reduced toxicity compared to traditional aminoglycosides.[1] Its primary mechanism involves binding to the decoding center of the ribosome, which induces a conformational change that allows a near-cognate aminoacyl-tRNA to be incorporated at the site of the PTC, thus promoting read-through and synthesis of the full-length protein.[2] This mechanism is shared by other aminoglycosides like gentamicin (B1671437) and G418.
Ataluren (B1667667) (PTC124), a non-aminoglycoside small molecule, also promotes read-through but is believed to do so by interacting with the ribosome in a manner that reduces the efficiency of translation termination at PTCs without significantly affecting normal termination codons.[3][4]
Comparative Efficacy of Read-Through Agents
The efficacy of read-through agents is highly dependent on the specific nonsense mutation, the surrounding sequence context, and the cellular environment. Preclinical and clinical studies have provided quantitative data on the restorative potential of this compound and its alternatives.
Preclinical Data
| Compound | Model System | Target Gene/Mutation | Read-Through Efficiency/Protein Restoration | Reference |
| This compound (ELX-02) | Cystic Fibrosis Patient-Derived Organoids | CFTR (W1282X) | Increased CFTR mRNA levels and function | [5] |
| Cystic Fibrosis (CF) Preclinical Models | CFTR | Up to 7% of wild-type CFTR activity restored; 10-fold improved therapeutic index over gentamicin | [1] | |
| Epidermolysis Bullosa (RDEB/JEB) Patient Cells | COL7A1/Laminin 332 | Dose-dependent production of full-length protein, surpassing gentamicin | [6] | |
| Gentamicin | Muscular Dystrophy Models | Dystrophin | Broad spectrum of read-through efficiencies depending on the specific PTC | [7] |
| Rett Syndrome Cell Models | MeCP2 | Modest increase in read-through efficiency when co-administered with enhancer compounds | [8] | |
| Ataluren (PTC124) | Duchenne Muscular Dystrophy (DMD) mdx Mouse Myotubes | Dystrophin | Dose-dependent expression of full-length dystrophin | [9] |
| Cystic Fibrosis Reporter Assays | CFTR | Dose-dependent read-through of all three nonsense codons (UGA, UAG, UAA) | [9] |
Clinical Trial Data
This compound (ELX-02)
| Indication | Phase | Key Findings | Reference |
| Cystic Fibrosis (G542X mutation) | Phase 2 | Did not achieve statistical significance for primary efficacy endpoints (change in sweat chloride concentration and FEV1).[10] However, a reanalysis showed a clinically relevant improvement in ppFEV1 in a subset of patients. | [11][12] |
| Alport Syndrome | Phase 2 | Showed potential for disease modification with improvements in kidney morphology and stabilization of proteinuria. | [13] |
Ataluren (PTC124)
| Indication | Phase | Key Findings | Reference |
| Duchenne Muscular Dystrophy (nmDMD) | Phase 3 | Showed a significant slowing of the decline in 6-minute walk distance (6MWD) in certain patient subgroups.[14][15] Long-term treatment delayed age at loss of ambulation by 4 years compared to standard of care alone. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of read-through compounds. Below are protocols for key in vitro and cell-based assays.
In Vitro Transcription/Translation (IVT) Assay
This assay provides a rapid method to assess the direct effect of a compound on read-through of a specific PTC in a cell-free system.
Materials:
-
Plasmid DNA containing the target gene with a nonsense mutation downstream of a T7 promoter.
-
Coupled Transcription/Translation System (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract based).[17]
-
This compound and other test compounds.
-
[35S]-Methionine for radioactive detection or a non-radioactive detection system.
Procedure:
-
Set up the IVT reaction according to the manufacturer's protocol, including the plasmid template, amino acid mixture (with or without [35S]-Methionine), and the cell-free extract.[18][19]
-
Add this compound or other test compounds at various concentrations to the reaction mixtures.
-
Incubate the reactions at 30°C for 60-90 minutes.[20]
-
Stop the reaction and analyze the protein products by SDS-PAGE.
-
Visualize the full-length and truncated protein bands by autoradiography (for [35S]-Methionine) or other detection methods.
-
Quantify the band intensities to determine the percentage of read-through (full-length protein / (full-length + truncated protein) x 100).
Dual-Luciferase Reporter Assay
This cell-based assay is a highly sensitive method for quantifying the read-through efficiency of a nonsense mutation in living cells.
Materials:
-
Mammalian cells (e.g., HEK293).
-
Dual-luciferase reporter vector containing a Renilla luciferase gene, followed by the target gene sequence with a nonsense mutation, and then a firefly luciferase gene in the same reading frame.[21]
-
Transfection reagent.
-
This compound and other test compounds.
-
Dual-Luciferase Reporter Assay System.[22]
Procedure:
-
Transfect the mammalian cells with the dual-luciferase reporter vector.
-
After 24 hours, treat the cells with this compound or other test compounds at various concentrations.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.[23][24]
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[25]
-
Calculate the read-through efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity.
Western Blot for Quantifying Rescued Protein
Western blotting allows for the detection and quantification of the full-length protein produced as a result of read-through in cell or tissue lysates.[26]
Materials:
-
Cell or tissue lysates from treated and untreated samples.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.[27]
-
Imaging system.
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound or other test compounds.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.[28]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities of the full-length protein and a loading control (e.g., GAPDH or β-actin) to determine the relative amount of rescued protein.
Visualizations
Signaling Pathway of Aminoglycoside-Induced Read-Through
Caption: Mechanism of aminoglycoside-induced PTC read-through.
Experimental Workflow for Assessing Read-Through Compounds
Caption: A typical workflow for evaluating read-through compounds.
Logical Relationship of Read-Through Therapy
Caption: The therapeutic logic of read-through agents.
References
- 1. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 4. What is Ataluren used for? [synapse.patsnap.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. exaluren (ELX-02) News - LARVOL Sigma [sigma.larvol.com]
- 7. Premature stop codons involved in muscular dystrophies show a broad spectrum of readthrough efficiencies in response to gentamicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Novel Enhancer Compounds in Gentamicin-Mediated Readthrough of Nonsense Mutations in Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Eloxx CF trial misses efficacy endpoint, shifting focus to Alport trial | BioWorld [bioworld.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- 15. becarispublishing.com [becarispublishing.com]
- 16. Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015–2022): 2022 interim analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell-Free Protein Expression | in vitro Translation | Cell-Free Expression [promega.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 23. assaygenie.com [assaygenie.com]
- 24. promega.com [promega.com]
- 25. assaygenie.com [assaygenie.com]
- 26. youtube.com [youtube.com]
- 27. addgene.org [addgene.org]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Western Blot Protocol | Proteintech Group [ptglab.com]
Exaluren Disulfate: A Comparative Analysis of a Novel Read-Through Agent for Nonsense Mutations
For Immediate Release
This guide provides a comprehensive statistical analysis of available experimental data on Exaluren disulfate (also known as ELX-02), a novel investigational therapy for genetic diseases caused by nonsense mutations. Developed by Eloxx Pharmaceuticals, this synthetic aminoglycoside analog is designed to enable the read-through of premature termination codons (PTCs), leading to the production of full-length, functional proteins. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's performance, detailed experimental methodologies, and insights into its mechanism of action.
Performance Data Summary
Clinical and preclinical studies have demonstrated the potential of this compound in treating various genetic disorders. Below is a summary of key quantitative data from these investigations.
Table 1: Phase 2 Clinical Trial Results in Class 1 Cystic Fibrosis Patients
A Phase 2 clinical trial evaluated the safety and biological activity of this compound (ELX-02) in cystic fibrosis (CF) patients with at least one G542X nonsense mutation. While the study did not meet its primary efficacy endpoints with statistical significance, a final data assessment revealed clinically relevant improvements in a subset of patients.
| Parameter | Overall Group (n=13) | Responder Subgroup (n=6) |
| Change in ppFEV1 (%) at Day 35 vs. Day 1 | -0.31% | +2.83% |
| Change in ppFEV1 (%) at Safety Follow-up vs. Day 35 | -2.69% | -5.83% |
| Correlation of Baseline Sweat Chloride with Treatment Response (p-value) | - | p=0.00013 |
ppFEV1: percent predicted forced expiratory volume in 1 second. Data from a final assessment of a Phase 2 clinical trial in Class 1 CF patients[1].
Table 2: Preclinical Efficacy in a Mouse Model of Nephropathic Cystinosis
Preclinical studies in a mouse model of nephropathic cystinosis demonstrated a dose-dependent reduction in renal cystine accumulation, indicating the restoration of functional protein.
| Treatment Group | Renal Cystine Accumulation |
| Vehicle Control | Baseline levels |
| This compound (ELX-02) | Dose-dependent reduction |
Data derived from preclinical studies demonstrating dose-dependent read-through of nonsense mutations in the CTNS gene[2][3].
Comparative Landscape
This compound is positioned as a next-generation read-through agent with potential advantages over existing therapies and other investigational drugs.
Comparison with Other Read-Through Agents
While direct, head-to-head clinical trial data is limited, preclinical evidence and the design of this compound suggest a potentially improved therapeutic profile compared to first-generation aminoglycosides like gentamicin (B1671437) and the non-aminoglycoside ataluren.
| Feature | This compound (ELX-02) | Gentamicin | Ataluren (PTC124) |
| Class | Synthetic Aminoglycoside Analog | Aminoglycoside Antibiotic | Non-aminoglycoside |
| Mechanism | Ribosomal binding, PTC read-through | Ribosomal binding, PTC read-through | Promotes read-through (mechanism not fully elucidated) |
| Reported Efficacy | Clinically relevant ppFEV1 improvement in a subset of CF patients[1]. | Limited clinical benefit in CF, concerns over long-term efficacy[4][5]. | Failed to show significant in vivo efficacy on respiratory function in Phase 3 CF trials[6]. |
| Safety Profile | Generally well-tolerated in Phase 1 and 2 trials; no reported drug-related serious adverse events or renal findings[2][3]. | Concerns over nephrotoxicity and ototoxicity with long-term use[4][5]. | Associated with a higher rate of renal impairment in some studies[4]. |
Mechanism of Action: Bypassing Nonsense-Mediated mRNA Decay
This compound's therapeutic effect is achieved by interacting with the ribosome to suppress the recognition of premature termination codons. This allows for the insertion of a near-cognate aminoacyl-tRNA and the continuation of translation, resulting in a full-length protein. This mechanism effectively bypasses the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance system that typically degrades mRNAs containing PTCs.
References
- 1. Eloxx Pharmaceuticals Announces Final Data Assessment from Phase 2 Combination Clinical Trial of ELX-02 in Class 1 Cystic Fibrosis (CF) Patients - BioSpace [biospace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eloxxpharma.com [eloxxpharma.com]
- 4. Ataluren and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataluren and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Independent Verification of Exaluren Disulfate Read-Through Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the read-through activity of Exaluren disulfate (ELX-02) with other therapeutic alternatives for nonsense mutations. The information is compiled from publicly available experimental data to assist researchers in evaluating potential read-through agents.
Executive Summary
Nonsense mutations introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins and contributing to numerous genetic diseases. Read-through agents are a class of drugs designed to enable the ribosome to bypass these PTCs, allowing for the synthesis of full-length, functional proteins.
This compound (ELX-02) is a synthetic, eukaryotic ribosome-selective glycoside developed to induce read-through of nonsense mutations.[1] It is an investigational compound being evaluated for the treatment of genetic disorders such as cystic fibrosis (CF) and recessive dystrophic epidermolysis bullosa (RDEB).[1][2] This guide compares the reported read-through efficacy of this compound with other well-known read-through agents, namely ataluren (B1667667) (PTC124) and the aminoglycoside antibiotic gentamicin (B1671437).
Comparative Analysis of Read-Through Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that a direct head-to-head comparison of all agents in a single experimental system is not currently available in the public domain. Therefore, the data presented is compiled from different studies, and direct cross-comparison should be approached with caution due to variations in experimental models, conditions, and endpoints.
Table 1: In Vitro Read-Through Efficiency
| Compound | Disease Model | Cell/System Type | Mutation | Read-Through Efficacy (% of Wild-Type or Fold Increase) | Concentration | Citation(s) |
| This compound (ELX-02) | Cystic Fibrosis | Patient-Derived Organoids | G542X | Dose-dependent increase in CFTR function; 5-fold increase in CFTR mRNA | 80-160 µM | [3][4] |
| Epidermolysis Bullosa | Patient-Derived Keratinocytes/Fibroblasts | Various nonsense mutations | Superior to gentamicin in restoring C7 and laminin (B1169045) β3 protein | Lower doses than gentamicin | [2][5] | |
| Ataluren (PTC124) | Duchenne Muscular Dystrophy | Luciferase Reporter Assay | TGA, TAG, TAA | Dose-dependent read-through, maximal at ~3 µM | 2.8 ng/mL - 852 ng/mL (~0.01 - 3 µM) | [6][7] |
| Miyoshi Myopathy | Patient-Derived Myotubes | R1905X | ~15% of wild-type dysferlin levels | 10 µg/mL (~35 µM) | [8] | |
| Gentamicin | Cystic Fibrosis | Primary Nasal Epithelial Cells | G542X | Increased CFTR-dependent chloride secretion | 1 mg/mL | [9] |
| Duchenne Muscular Dystrophy | Luciferase Reporter Assay | Various nonsense mutations | Less potent than ataluren | Higher concentrations than ataluren | [6][7] |
Table 2: In Vivo Read-Through Efficiency
| Compound | Animal Model | Disease | Mutation | Efficacy Endpoint | % Restoration of Full-Length Protein (compared to wild-type) | Citation(s) |
| Ataluren (PTC124) | mdx mouse | Duchenne Muscular Dystrophy | Dystrophin nonsense mutation | Dystrophin protein expression | ~5% | [6][7] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for independent verification and further research.
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids
This assay is used to assess the function of the CFTR protein, which is restored by effective read-through agents in cystic fibrosis models.
Protocol:
-
Organoid Culture: Human intestinal or colon organoids derived from patients with CFTR nonsense mutations are cultured in a basement membrane matrix.
-
Drug Treatment: Organoids are treated with varying concentrations of the read-through agent (e.g., this compound) for a specified period (e.g., 24-48 hours).
-
Assay Preparation: On the day of the assay, the culture medium is replaced with a buffer (e.g., Krebs-Ringer Bicarbonate buffer).
-
CFTR Stimulation: Forskolin, an activator of adenylyl cyclase which in turn opens the CFTR channel, is added to the buffer to a final concentration of 10 µM.[3]
-
Imaging: Brightfield images of the organoids are captured at regular intervals (e.g., every 20 minutes) for a total of 80-120 minutes.[3]
-
Quantification: The area of the organoids is measured at each time point using image analysis software (e.g., ImageJ). The increase in organoid area over time is a measure of CFTR-dependent fluid secretion into the lumen and, therefore, CFTR function.
Luciferase Reporter Assay for Read-Through Activity
This is a common in vitro method to quantify the read-through efficiency of a nonsense mutation.
Protocol:
-
Vector Construction: A reporter vector is constructed containing a luciferase gene (e.g., Firefly luciferase) with an in-frame premature termination codon (PTC). A second reporter gene (e.g., Renilla luciferase) without a PTC is often included as an internal control for transfection efficiency and overall protein synthesis.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with the reporter vector.
-
Compound Treatment: The transfected cells are treated with various concentrations of the read-through compound (e.g., ataluren) for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The activities of both Firefly and Renilla luciferases are measured using a luminometer and specific substrates.
-
Data Analysis: The read-through efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. An increase in this ratio indicates successful read-through of the PTC.
Western Blotting for Full-Length Protein Restoration
This technique is used to visualize and quantify the amount of full-length protein produced as a result of read-through.
Protocol:
-
Sample Preparation: Cells or tissues treated with the read-through agent are lysed, and the total protein concentration is determined.
-
SDS-PAGE: A standardized amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Quantification: The intensity of the bands corresponding to the full-length protein is quantified using densitometry software. The results are often normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Nonsense-Mediated mRNA Decay (NMD) Pathway and Read-Through Intervention
Caption: Mechanism of nonsense mutation and read-through drug intervention.
Experimental Workflow for Assessing Read-Through Activity
Caption: Workflow for evaluating the efficacy of read-through compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 7. stemcell.com [stemcell.com]
- 8. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Exaluren Disulfate
Disclaimer: Exaluren disulfate (also known as ELX-02 disulfate) is an investigational compound for research use only and is not intended for human consumption or therapeutic use.[1][2] The following disposal procedures are a general guideline based on established best practices for laboratory chemical waste management. All personnel must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.[3]
Purpose and Scope
This document provides a standardized procedure for the safe and compliant disposal of this compound and associated contaminated materials within a laboratory setting. This procedure applies to all researchers, scientists, and laboratory personnel who handle this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. Cytotoxicity assays have shown no toxic effect at concentrations up to 400 μg/mL in human proximal tubule cells.[4] However, proper PPE is mandatory to minimize exposure.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.
-
Lab Coat: Standard laboratory coat, fully buttoned.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling bulk powder outside of a fume hood.
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[5] All waste must be accumulated at or near the point of generation.[6]
Waste Streams:
-
Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and vials.
-
Aqueous Liquid Waste: Includes solutions containing this compound, such as buffer solutions or cell culture media.
-
Sharps Waste: Includes contaminated needles, syringes, and pipette tips.
The table below outlines the container requirements for each waste stream.
| Waste Stream | Container Type | Material Compatibility | Maximum Fill Line |
| Solid Waste | Lined, rigid, closable container | Polyethylene (HDPE) | 80% |
| Aqueous Liquid Waste | Sealable, leak-proof carboy or bottle | Polyethylene (HDPE), Glass | 80% |
| Sharps Waste | Puncture-proof sharps container | Rigid Plastic | 75% |
Data derived from general laboratory safety guidelines.[3][6]
Experimental Protocol: Step-by-Step Disposal Procedure
4.1 Preparation:
-
Designate a "Satellite Accumulation Area" (SAA) within the laboratory for hazardous waste.[5] This area must be under the direct control of laboratory personnel.
-
Ensure all necessary waste containers are available, properly assembled, and free of damage.[6]
-
Don all required PPE as specified in Section 2.0.
4.2 Solid Waste Disposal:
-
At the point of generation, place all non-sharp, contaminated solid materials (e.g., gloves, wipes, plasticware) directly into the designated solid waste container.
-
Do not mix solid waste with liquid or sharps waste.
-
Keep the container lid closed at all times unless actively adding waste.[3]
4.3 Aqueous Liquid Waste Disposal:
-
Pour aqueous solutions containing this compound directly into the designated aqueous liquid waste container using a funnel.
-
CRITICAL: Do not dispose of this compound solutions down the drain.[7]
-
Ensure the container is made of a compatible material (e.g., HDPE). Do not mix with organic solvents or other incompatible chemical wastes.[5]
-
Securely fasten the cap on the container after adding waste.
4.4 Sharps Waste Disposal:
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
Do not overfill the sharps container; seal it when it reaches the "full" line (typically 75%).
4.5 Labeling and Storage:
-
As soon as the first item of waste is added, label the container with the words "Hazardous Waste".[6]
-
The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
An accurate list of all constituents, including solvents and buffers.
-
The date accumulation started.
-
The Principal Investigator's name and lab location.[6]
-
-
Store the sealed waste containers in the designated SAA, segregated from incompatible materials.[3]
-
Arrange for pickup by the institution's Environmental Health & Safety (EHS) department once the container is full or within the maximum storage time (typically up to one year for partially filled containers in an SAA).[5]
Spill and Emergency Procedures
Small Spills (Powder):
-
Gently cover the spill with absorbent pads or granules.
-
Wet the material with water to prevent airborne dust.
-
Carefully sweep the wetted material into a dustpan and place it in the solid hazardous waste container.
-
Clean the area with soap and water.
Small Spills (Liquid):
-
Absorb the spill with absorbent pads or a spill pillow.
-
Place the used absorbent materials into the solid hazardous waste container.
-
Decontaminate the spill surface with an appropriate cleaner.
Large Spills or Exposures:
-
Evacuate the immediate area.
-
If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Alert your supervisor and contact the institutional EHS emergency line.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
- 1. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Exaluren Disulfate
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and streamlined chemical handling protocols. This document provides essential, immediate safety and logistical information for the handling of Exaluren disulfate, including detailed operational and disposal plans.
Essential Safety Information
This compound is an investigational compound, and as such, comprehensive safety and toxicity data may not be fully available. Therefore, it must be handled with care, assuming it is a potentially hazardous substance. A thorough review of the specific Safety Data Sheet (SDS) provided by the supplier is mandatory before any handling procedures begin. The following guidance is based on general laboratory safety principles for handling research chemicals.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Spill Cleanup | - Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Respiratory protection (as dictated by spill size and location) |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
SDS Verification: Confirm that a substance-specific Safety Data Sheet (SDS) has been received and is accessible to all personnel who will handle the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on available data, recommended storage conditions for stock solutions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
Preparation of Solutions
-
Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use an analytical balance within the fume hood. Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.
-
Dissolving: Add the solvent to the weighed compound slowly. If necessary, use sonication or gentle heating to aid dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill and Waste Management
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill and refer to the SDS for specific cleanup instructions.
-
Cleanup (for minor spills):
-
Don the appropriate PPE as outlined in the table above.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, and then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial spill pads).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
-
Major Spills: For large or unmanageable spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (if known from the SDS).
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office, in accordance with all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Spill Response
This diagram outlines the decision-making process in the event of a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
